Product packaging for Bis(4-bromophenyl)diphenylsilane(Cat. No.:CAS No. 18733-91-0)

Bis(4-bromophenyl)diphenylsilane

Cat. No.: B1267813
CAS No.: 18733-91-0
M. Wt: 494.3 g/mol
InChI Key: UTEBJTKMYMQRIF-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl)diphenylsilane is a useful research compound. Its molecular formula is C24H18Br2Si and its molecular weight is 494.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18Br2Si B1267813 Bis(4-bromophenyl)diphenylsilane CAS No. 18733-91-0

Properties

IUPAC Name

bis(4-bromophenyl)-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Br2Si/c25-19-11-15-23(16-12-19)27(21-7-3-1-4-8-21,22-9-5-2-6-10-22)24-17-13-20(26)14-18-24/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEBJTKMYMQRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Br2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304982
Record name bis(4-bromophenyl)diphenylsilane
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Molecular Weight

494.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18733-91-0
Record name 18733-91-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(4-bromophenyl)diphenylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-bromophenyl)diphenylsilane (CAS: 18733-91-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-bromophenyl)diphenylsilane is an organosilicon compound with the CAS number 18733-91-0. It is characterized by a central silicon atom bonded to two diphenyl and two 4-bromophenyl groups. This structure imparts high thermal stability and makes it a valuable building block in organic synthesis and materials science.[1] Its primary applications lie in the synthesis of advanced materials, including functional silanes, high-performance polymers, and as an intermediate for Organic Light Emitting Diodes (OLEDs). The bromine substituents serve as reactive sites for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2]

Chemical and Physical Properties

This compound is a white to off-white crystalline powder at room temperature.[3][4] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 18733-91-0[5]
Molecular Formula C₂₄H₁₈Br₂Si[5]
Molecular Weight 494.29 g/mol [5]
Melting Point 167.0 to 171.0 °C[3]
Boiling Point (Predicted) 494.4 ± 45.0 °C[3]
Density (Predicted) 1.49 ± 0.1 g/cm³[3]
Purity >98.0% (GC) to 99%[5][6]
Storage Temperature Room Temperature[3][5]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

A proton NMR spectrum for this compound has been reported in the literature, which is essential for confirming its molecular structure.[7]

¹³C NMR, FT-IR, and Mass Spectrometry

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a lithiated bromobenzene derivative with dichlorodiphenylsilane.[9]

Materials:

  • 1,4-Dibromobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane

  • Dichlorodiphenylsilane

  • Toluene

  • n-Butanol

Procedure:

  • Under a dry nitrogen atmosphere, dissolve 10.81 g (50 mmol) of 1,4-dibromobenzene in 400 mL of anhydrous THF in a flask.

  • Cool the solution to -78 °C.

  • Slowly add 20 mL (50 mmol) of n-BuLi solution dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

  • Slowly add a solution of 6.3 g (25 mmol) of dichlorodiphenylsilane in 80 mL of anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Evaporate the solvent to dryness using a rotary evaporator.

  • Purify the crude product by recrystallization from toluene and then n-butanol.

  • This procedure typically yields approximately 10 g (81%) of this compound.[9]

Synthesis Workflow

G reagents 1,4-Dibromobenzene n-BuLi in THF reaction_step1 Lithiation at -78 °C reagents->reaction_step1 intermediate 4-Bromophenyllithium reaction_step1->intermediate reaction_step2 Nucleophilic Substitution intermediate->reaction_step2 reagents2 Dichlorodiphenylsilane in THF reagents2->reaction_step2 product This compound reaction_step2->product purification Recrystallization product->purification final_product Pure Product purification->final_product

Caption: Synthetic pathway for this compound.

Application in Suzuki Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds and the synthesis of more complex aryl silanes.[10] While a specific protocol for this exact compound is not detailed, a general procedure for a similar Suzuki coupling is provided below as a representative example.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

General Procedure:

  • In a pressure flask equipped with a stir bar, combine this compound (1 equiv.), the arylboronic acid (2.2 equiv.), and the base (4 equiv.).

  • Add the palladium catalyst (0.05-0.1 equiv.).

  • Under an inert atmosphere (e.g., argon), add the anhydrous solvent mixture.

  • Seal the vessel and heat the reaction mixture (e.g., at 85-100 °C) overnight with stirring.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Suzuki Coupling Catalytic Cycle

G pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add ar_pd_x Ar-Pd(II)-X L_n oxidative_add->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar' L_n transmetalation->ar_pd_ar ar_boronic Ar'B(OH)₂ + Base ar_boronic->transmetalation reductive_elim Reductive Elimination ar_pd_ar->reductive_elim reductive_elim->pd0 Regeneration product Ar-Ar' reductive_elim->product ar_x Ar-X (Substrate) ar_x->oxidative_add

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application in Organic Light Emitting Diodes (OLEDs)

The tetraphenylsilane core in this compound provides good thermal stability and a high triplet energy, making its derivatives suitable as host materials in phosphorescent OLEDs.[7] A general procedure for the fabrication of a solution-processed OLED is outlined below.

General Device Fabrication Protocol:

  • Substrate Cleaning: Thoroughly clean pre-patterned Indium Tin Oxide (ITO) substrates by sonication in a sequence of detergent solution, deionized water, and isopropyl alcohol.[11]

  • Hole Injection/Transport Layer Deposition: Spin-coat a solution of a hole transport material (e.g., PEDOT:PSS) onto the cleaned ITO substrate.

  • Emissive Layer (EML) Deposition: Prepare a solution of the host material (a derivative of this compound) and a phosphorescent dopant in a suitable organic solvent. Spin-coat this solution on top of the hole transport layer.[12]

  • Electron Transport Layer and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit an electron transport layer and a low work function metal cathode (e.g., LiF/Al).[12]

  • Encapsulation: Encapsulate the device to protect the organic layers from atmospheric moisture and oxygen.

OLED Fabrication Workflow

G start Start cleaning ITO Substrate Cleaning start->cleaning htl Hole Transport Layer (Spin Coating) cleaning->htl eml Emissive Layer (Spin Coating) htl->eml etl_cathode Electron Transport Layer & Cathode (Thermal Evaporation) eml->etl_cathode encapsulation Encapsulation etl_cathode->encapsulation end Finished OLED Device encapsulation->end

Caption: A simplified workflow for the fabrication of a solution-processed OLED.

Safety Information

This compound should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Biological Activity

There is currently no significant research available in the public domain regarding the biological activity or its involvement in signaling pathways of this compound. Its applications are primarily focused on materials science and organic synthesis.

Conclusion

This compound is a versatile and stable organosilicon compound with significant potential in the development of advanced materials. Its utility as a precursor in cross-coupling reactions and as a core for functional materials in applications like OLEDs makes it a compound of high interest for researchers in both academia and industry. The provided experimental protocols offer a foundation for its synthesis and application in these key areas.

References

Bis(4-bromophenyl)diphenylsilane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Bis(4-bromophenyl)diphenylsilane, a significant organosilicon compound, reveals key molecular data essential for research and development in various scientific fields. This guide provides a concise summary of its fundamental chemical properties.

The fundamental properties of this compound, including its molecular formula and weight, are pivotal for experimental design and theoretical calculations. These values are summarized in the table below.

PropertyValue
Molecular Formula C₂₄H₁₈Br₂Si[1]
Molecular Weight 494.29 g/mol [1]

The molecular structure consists of a central silicon atom bonded to two diphenyl groups and two 4-bromophenyl groups. This specific arrangement of atoms dictates its chemical reactivity and physical characteristics. The molecular formula C₂₄H₁₈Br₂Si and molecular weight of 494.29 g/mol are defining characteristics of this compound.[1]

References

An In-depth Technical Guide to Bis(4-bromophenyl)diphenylsilane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-bromophenyl)diphenylsilane is an organosilicon compound with significant applications in organic synthesis and materials science. Its rigid tetraphenylsilane core, functionalized with two bromophenyl groups, makes it a valuable building block for the synthesis of complex organic molecules, high-performance polymers, and organic light-emitting diode (OLED) intermediates. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and a detailed experimental protocol for its synthesis.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder at room temperature. The key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 18733-91-0[1][2][3][4][5]
Molecular Formula C₂₄H₁₈Br₂Si[1][2][3]
Molecular Weight 494.29 g/mol [1][3]
Melting Point 167.0 to 171.0 °C[3]
Boiling Point (Predicted) 494.4 ± 45.0 °C[3]
Density (Predicted) 1.49 ± 0.1 g/cm³[3]
Solubility Soluble in common organic solvents such as benzene, toluene, and dichloromethane.[6]

Molecular Structure

The molecular structure of this compound consists of a central silicon atom tetrahedrally bonded to two phenyl groups and two 4-bromophenyl groups. The presence of the bromine atoms provides reactive sites for various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the construction of more complex aromatic systems. The tetraphenylsilane framework imparts high thermal stability and specific electronic properties to the molecule.

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound. Although detailed spectral data with peak assignments are not fully available in the public domain, a representative ¹H NMR spectrum has been published, and typical ranges for related organosilicon compounds can be inferred.

¹H NMR Spectroscopy

A published ¹H NMR spectrum of this compound indicates the presence of aromatic protons. The signals for the phenyl and bromophenyl groups would appear in the aromatic region of the spectrum.

Other Spectroscopic Techniques

Other techniques such as ¹³C NMR, FT-IR, and mass spectrometry are essential for complete characterization.

  • ¹³C NMR would show distinct signals for the different carbon environments in the phenyl and 4-bromophenyl rings.

  • FT-IR spectroscopy would reveal characteristic vibrational frequencies for the C-H, C=C, C-Br, and Si-C bonds.

  • Mass Spectrometry would confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

Experimental Protocols

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound.[2]

Materials:

  • 1,4-Dibromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane

  • Dichlorodiphenylsilane

  • Toluene

  • n-Butanol

Procedure:

  • Under a dry nitrogen atmosphere, dissolve 1,4-dibromobenzene (10.81 g, 50 mmol) in anhydrous THF (400 mL).

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium in hexane (20 mL, 50 mmol) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

  • Slowly add a solution of dichlorodiphenylsilane (6.3 g, 25 mmol) in anhydrous THF (80 mL) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Evaporate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization from toluene and then from n-butanol to yield this compound (10 g, 81% yield).

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification 1_4_Dibromobenzene 1,4-Dibromobenzene in THF Lithiation Lithiation at -78°C 1_4_Dibromobenzene->Lithiation nBuLi n-Butyllithium in Hexane nBuLi->Lithiation Dichlorodiphenylsilane Dichlorodiphenylsilane in THF Coupling Coupling with Dichlorodiphenylsilane Dichlorodiphenylsilane->Coupling Lithiation->Coupling Stir for 1h Warm_to_RT Warm to Room Temperature & Stir Overnight Coupling->Warm_to_RT Evaporation Solvent Evaporation Warm_to_RT->Evaporation Recrystallization Recrystallization (Toluene, then n-Butanol) Evaporation->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in several areas of chemical research and development:

  • Organic Synthesis: The two bromine atoms act as handles for further functionalization through various cross-coupling reactions, allowing for the synthesis of complex, multi-aryl structures.

  • Materials Science: It is a precursor for the synthesis of high-performance polymers and dendrimers with enhanced thermal stability and specific optoelectronic properties.

  • OLED Technology: The tetraphenylsilane core is often incorporated into host materials for phosphorescent OLEDs due to its high triplet energy and good charge-transporting properties.

Safety Information

Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. The synthesis involves pyrophoric reagents (n-butyllithium) and should only be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.

References

In-Depth Technical Guide: Synthesis of Bis(4-bromophenyl)diphenylsilane from 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(4-bromophenyl)diphenylsilane, a valuable organosilicon compound, from 1,4-dibromobenzene. The primary synthetic route involves a Grignard reaction, a fundamental and versatile method for forming carbon-silicon bonds.[1]

Reaction Principle

The synthesis of this compound from 1,4-dibromobenzene is typically achieved through the formation of a Grignard reagent, followed by its reaction with dichlorodiphenylsilane. The key steps are:

  • Formation of the Grignard Reagent: 1,4-dibromobenzene reacts with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form 4-bromophenylmagnesium bromide. It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water.[2]

  • Reaction with Dichlorodiphenylsilane: The prepared Grignard reagent then acts as a nucleophile, attacking the electrophilic silicon center of dichlorodiphenylsilane. Two equivalents of the Grignard reagent displace the two chloride ions, forming the desired this compound.

Alternatively, an organolithium reagent can be used. 1,4-dibromobenzene is reacted with n-butyllithium at low temperatures to form 4-bromophenyllithium, which then reacts with dichlorodiphenylsilane.[3]

Experimental Protocols

Below are two detailed experimental protocols for the synthesis of this compound.

Protocol 1: Grignard Reaction Method

This protocol is based on the fundamental principles of Grignard reagent formation and subsequent reaction with a chlorosilane.[1][4]

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • 1,4-dibromobenzene

  • Magnesium turnings

  • Dichlorodiphenylsilane

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Recrystallization solvent (e.g., toluene or n-butanol)

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere, place magnesium turnings in the flame-dried three-necked flask.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Dissolve 1,4-dibromobenzene in anhydrous THF and add it to the dropping funnel.

    • Slowly add a small amount of the 1,4-dibromobenzene solution to the magnesium turnings. The reaction is initiated when a color change and/or gentle reflux is observed.

    • Once the reaction has started, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring and refluxing the mixture until most of the magnesium has been consumed.

  • Reaction with Dichlorodiphenylsilane:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve dichlorodiphenylsilane in anhydrous THF and add it to the dropping funnel.

    • Add the dichlorodiphenylsilane solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization from a suitable solvent like toluene or n-butanol to obtain this compound as a solid.[3]

Protocol 2: Organolithium Reaction Method [3]

This protocol offers an alternative route using an organolithium reagent.

Materials and Equipment:

  • Same as Protocol 1, with the addition of n-butyllithium (n-BuLi) in hexanes.

Procedure:

  • Formation of the Organolithium Reagent:

    • Under a dry nitrogen atmosphere, dissolve 1,4-dibromobenzene (50 mmol, 10.81 g) in anhydrous THF (400 mL) in a flask and cool the solution to -78 °C.

    • Slowly add n-butyllithium in hexanes (50 mmol, 20 mL) dropwise, ensuring the temperature remains at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

  • Reaction with Dichlorodiphenylsilane:

    • Dissolve dichlorodiphenylsilane (25 mmol, 6.3 g) in anhydrous THF (80 mL).

    • Slowly add this solution dropwise to the organolithium reagent at -78 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Evaporate the solvent to dryness using a rotary evaporator.

    • Purify the crude product by recrystallization from toluene or n-butanol. A reported yield using this method is 81% (10 g, 0.021 mol).[3]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound based on the organolithium protocol.[3]

Table 1: Reagent Quantities

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
1,4-Dibromobenzene235.915010.81 g
n-Butyllithium64.065020 mL (2.5 M in hexanes)
Dichlorodiphenylsilane253.20256.3 g
Anhydrous THF72.11-480 mL

Table 2: Product Yield

ProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Percentage Yield (%)
This compound494.2912.361081

Visualizations

Reaction Pathway

G cluster_0 Method 1: Grignard Reagent cluster_1 Method 2: Organolithium Reagent 1,4-Dibromobenzene 1,4-Dibromobenzene 4-Bromophenylmagnesium_bromide 4-Bromophenyl- magnesium bromide 1,4-Dibromobenzene->4-Bromophenylmagnesium_bromide + Mg / THF Mg Mg Mg->4-Bromophenylmagnesium_bromide Product_1 Bis(4-bromophenyl)- diphenylsilane 4-Bromophenylmagnesium_bromide->Product_1 Dichlorodiphenylsilane_1 Dichlorodiphenylsilane Dichlorodiphenylsilane_1->Product_1 1,4-Dibromobenzene_2 1,4-Dibromobenzene 4-Bromophenyllithium 4-Bromophenyllithium 1,4-Dibromobenzene_2->4-Bromophenyllithium + n-BuLi / THF, -78°C nBuLi n-Butyllithium nBuLi->4-Bromophenyllithium Product_2 Bis(4-bromophenyl)- diphenylsilane 4-Bromophenyllithium->Product_2 Dichlorodiphenylsilane_2 Dichlorodiphenylsilane Dichlorodiphenylsilane_2->Product_2

Caption: Reaction pathways for the synthesis of this compound.

Experimental Workflow

G Start Start Reagent_Prep Reagent Preparation (Anhydrous Conditions) Start->Reagent_Prep Reaction Reaction of Intermediates Reagent_Prep->Reaction Grignard or Organolithium formation Workup Aqueous Work-up & Extraction Reaction->Workup Overnight stirring Purification Purification (Recrystallization) Workup->Purification Solvent removal Product Final Product Purification->Product

Caption: General experimental workflow for the synthesis.

References

Spectroscopic Profile of Bis(4-bromophenyl)diphenylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Bis(4-bromophenyl)diphenylsilane. Due to the limited availability of published spectra for this specific molecule, this guide presents a combination of available data for the target compound and analogous data from closely related structures to offer a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Below are the summarized ¹H and estimated ¹³C NMR data for this compound.

¹H NMR Data

A proton NMR spectrum for this compound has been reported.[1] The aromatic region of the spectrum is complex due to the presence of multiple phenyl groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.60 - 7.30Multiplet18HAromatic Protons

Note: The provided spectrum lacks the resolution to assign specific peaks and coupling constants for the distinct phenyl and bromophenyl protons.

¹³C NMR Data (Analog-Based)

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound (Based on Analog Data)

Chemical Shift (δ) ppmAssignment
~137C-Si (Bromophenyl)
~135C-H (Phenyl)
~134C-Br
~131C-H (Bromophenyl)
~129C-H (Phenyl)
~128C-H (Phenyl)
~124C-H (Bromophenyl)

Infrared (IR) Spectroscopy (Theoretical)

While a published IR spectrum for this compound was not found, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic
1585 - 1490C=C stretchAromatic Ring
1430 - 1480Si-Phenyl stretchAryl-Silane
1100 - 1085Si-C stretchAryl-Silane
1070 - 1010C-Br stretchAryl Halide
850 - 750C-H out-of-plane bendAromatic (Substitution Pattern)

Mass Spectrometry (MS) (Theoretical Fragmentation)

A mass spectrum for this compound is not publicly available. The molecular weight of this compound is 494.29 g/mol .[3] The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses of the phenyl and bromophenyl groups.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zFragment Ion
492/494/496[M]⁺ (Isotopic pattern for 2 Br)
415/417[M - C₆H₅]⁺
338[M - C₆H₄Br]⁺
261[M - C₆H₄Br - C₆H₅]⁺
183[Si(C₆H₅)₂]⁺
155/157[C₆H₄Br]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above, based on procedures reported for similar organosilane compounds.[2][4]

NMR Spectroscopy
  • Instrumentation : A 400 or 500 MHz NMR spectrometer.

  • Sample Preparation : The compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (0 ppm).

  • Data Acquisition : ¹H and ¹³C NMR spectra are recorded at room temperature. Standard pulse sequences are used for data acquisition.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation : The solid sample is typically analyzed as a KBr pellet or as a thin film evaporated from a suitable solvent on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition : The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation : A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction : The sample is introduced via a direct insertion probe or gas chromatography inlet.

  • Data Acquisition : The mass spectrum is recorded over a suitable m/z range (e.g., 50-600 amu).

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization.

Chemical Structure and Fragmentation

Fragmentation_Pathway Structure and Postulated MS Fragmentation cluster_fragments Major Fragments Parent This compound C₂₄H₁₈Br₂Si m/z = 494 Frag1 [M - C₆H₅]⁺ m/z = 417 Parent:f0->Frag1:f0 - C₆H₅ Frag2 [M - C₆H₄Br]⁺ m/z = 338 Parent:f0->Frag2:f0 - C₆H₄Br Frag4 [C₆H₄Br]⁺ m/z = 157 Parent:f0->Frag4:f0 rearrangement Frag5 [C₆H₅]⁺ m/z = 77 Parent:f0->Frag5:f0 rearrangement Frag3 [Si(C₆H₅)₂]⁺ m/z = 183 Frag1:f0->Frag3:f0 - C₆H₄Br Frag2:f0->Frag3:f0 - C₆H₅

References

An In-depth Technical Guide on the Crystal Structure of Bis(4-bromophenyl)diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and experimental aspects of Bis(4-bromophenyl)diphenylsilane. While a definitive, publicly available crystal structure for this specific compound could not be located in the course of this review, this document furnishes detailed information on its synthesis, physicochemical properties, and the standard methodologies employed for crystal structure determination of related organosilicon compounds. To serve as a valuable reference, crystallographic data for the closely related compound, Tetraphenylsilane, is presented.

Physicochemical Properties

This compound is a solid, white to off-white crystalline powder at room temperature. A summary of its key physical and chemical properties is provided in the table below.

PropertyValue
Molecular Formula C₂₄H₁₈Br₂Si
Molecular Weight 494.29 g/mol
Melting Point 167.0 to 171.0 °C
Boiling Point (Predicted) 494.4 ± 45.0 °C
Density (Predicted) 1.49 ± 0.1 g/cm³
Storage Temperature Room temperature

Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard or an organolithium reaction, followed by quenching with dichlorodiphenylsilane. A common synthetic route is detailed below.

Experimental Protocol: Synthesis
  • Under a dry nitrogen atmosphere, 1,4-dibromobenzene is dissolved in anhydrous tetrahydrofuran (THF) and the solution is cooled to -78 °C.

  • An equimolar amount of n-butyllithium (n-BuLi) in hexane is added dropwise to the solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional hour at this temperature to ensure the formation of the lithiated intermediate.

  • A solution of dichlorodiphenylsilane in anhydrous THF is then added dropwise to the reaction mixture.

  • Following the addition, the reaction is allowed to slowly warm to room temperature and is stirred overnight.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by recrystallization from a suitable solvent, such as toluene or n-butanol, to yield this compound.

Synthesis Workflow

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product r1 1,4-Dibromobenzene s1 Lithiation in THF at -78°C r1->s1 r2 n-Butyllithium r2->s1 r3 Dichlorodiphenylsilane s2 Reaction with Dichlorodiphenylsilane r3->s2 s1->s2 s3 Work-up and Solvent Evaporation s2->s3 s4 Recrystallization s3->s4 p1 This compound s4->p1

Caption: Synthesis workflow for this compound.

Crystal Structure Determination

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SCXRD). While specific data for this compound is not available, the general experimental protocol is well-established.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. The choice of solvent is critical and often determined empirically.

  • Crystal Mounting: A suitable, defect-free crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Reduction: The collected diffraction intensities are processed to correct for experimental factors, and the unit cell parameters are determined.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined using full-matrix least-squares on F².

General Workflow for Crystal Structure Determination

G General Workflow for Single-Crystal X-ray Diffraction cluster_exp Experimental cluster_analysis Data Analysis e1 Single Crystal Growth e2 Crystal Mounting e1->e2 e3 X-ray Diffraction Data Collection e2->e3 a1 Data Reduction and Integration e3->a1 a2 Structure Solution a1->a2 a3 Structure Refinement a2->a3 a4 Validation and Final Model a3->a4

Caption: General workflow for single-crystal X-ray diffraction.

Crystallographic Data of a Related Compound: Tetraphenylsilane

In the absence of specific crystallographic data for this compound, the data for the parent compound, Tetraphenylsilane (Ph₄Si), is presented below as a representative example of a tetra-aryl silane.[1]

Crystal Data and Structure Refinement for Tetraphenylsilane
ParameterTetraphenylsilane
Empirical Formula C₂₄H₂₀Si
Formula Weight 336.50
Crystal System Tetragonal
Space Group P42₁c
a (Å) 11.46(1)
c (Å) 7.09(3)
Volume (ų) 928.9
Z 2
R-factor (%) 7.3
Selected Bond Lengths and Angles for Tetraphenylsilane
BondLength (Å)
Si-C1.873
AngleDegree (°)
C-Si-C107.8, 110.3

Disclaimer: The crystallographic data presented above is for Tetraphenylsilane and is intended to be illustrative of the type of data obtained from a single-crystal X-ray diffraction experiment. The actual crystal structure and parameters for this compound may differ.

References

Solubility of Bis(4-bromophenyl)diphenylsilane in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility Profile of Bis(4-bromophenyl)diphenylsilane

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility of this compound in common organic solvents. While specific quantitative solubility data is not extensively available in published literature, this document consolidates qualitative information from various sources and presents a standardized experimental protocol for its quantitative determination. The guide is intended to serve as a practical resource for researchers working with this compound in synthesis, purification, and formulation.

Introduction to this compound

This compound is an organosilicon compound characterized by a central silicon atom bonded to two diphenyl and two 4-bromophenyl groups. Its chemical structure (C₂₄H₁₈Br₂Si) lends it a high degree of thermal stability and specific electronic properties, making it a valuable intermediate in the synthesis of advanced materials, including high-performance polymers and organic light-emitting diode (OLED) components.[1] The bromine substituents serve as reactive sites for various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the construction of more complex molecular architectures.[1] Understanding its solubility is critical for its application in solution-based processing, purification via recrystallization, and its use in homogeneous reaction media.

Solubility Data

Quantitative solubility data for this compound is not readily found in publicly accessible literature. However, qualitative descriptions and contextual information from synthesis and purification procedures provide valuable insights into its solubility profile. The following table summarizes the available qualitative data.

SolventSolubilityRemarksSource(s)
Tetrahydrofuran (THF)Highly SolubleUsed as a solvent for its synthesis, indicating good solubility at both low and room temperatures.[2][3]
Dichloromethane (CH₂Cl₂)Highly SolubleMentioned as a solvent in which the compound is highly soluble.[3]
TolueneSolubleUsed as a recrystallization solvent, implying moderate to high solubility at elevated temperatures and lower solubility at room temperature. A related dimethylsilane analog is also noted as soluble in toluene.[2][3][4]
n-ButanolSparingly SolubleUsed for recrystallization, suggesting it is soluble at higher temperatures but has low solubility at ambient temperatures.[2]
BenzeneSolubleA related compound, bis(4-bromophenyl)dimethylsilane, is soluble in benzene. By structural analogy, similar solubility can be expected.[4]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent. This method is reliable for obtaining quantitative solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (purity ≥98%)

  • Selected organic solvent (HPLC grade)

  • Scintillation vials or sealed glass tubes

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Micropipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Pre-weighed sample vials for drying

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure equilibrium with the saturated solution.

    • Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended. The solution should have a constant layer of undissolved solid at the bottom.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume (e.g., 1.0 mL) of the clear supernatant into a syringe.

    • Immediately attach a 0.22 µm syringe filter to the syringe.

    • Discard the first few drops to saturate the filter membrane and then dispense a precise volume (e.g., 0.5 mL) of the filtrate into a pre-weighed (tared) vial. Record the exact mass of the empty vial.

  • Solvent Evaporation and Mass Determination:

    • Place the tared vial containing the filtrate in a vacuum oven or under a gentle stream of nitrogen to slowly evaporate the solvent completely. Avoid excessive heating that could sublime or decompose the compound.

    • Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dried solute on the analytical balance. Record the final mass.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the tare weight of the vial from the final weight.

    • The solubility can then be expressed in various units, such as mg/mL or g/L, using the following formula:

    Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of filtrate in mL)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

G Workflow for Solubility Determination substance Compound & Solvent Selection (this compound & Organic Solvent) prep Preparation of Slurry (Add excess solid to known volume of solvent) substance->prep equilibrate Equilibration (Agitate at constant temperature, e.g., 24-48h) prep->equilibrate settle Settling Phase (Allow excess solid to sediment) equilibrate->settle sample Sample Collection & Filtration (Draw supernatant and pass through 0.22µm filter) settle->sample evap Solvent Evaporation (Dry filtrate under vacuum or N2 stream) sample->evap weigh Mass Determination (Weigh dried solute in tared vial) evap->weigh calc Calculate Solubility (mg/mL or mol/L) weigh->calc

Caption: A flowchart of the gravimetric method for solubility testing.

References

An In-depth Technical Guide on the Thermal Stability of Bis(4-bromophenyl)diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide addresses the thermal stability and decomposition temperature of Bis(4-bromophenyl)diphenylsilane. A thorough review of publicly available scientific literature and chemical databases was conducted to obtain empirical data on this specific compound. The search did not yield specific experimental values for the decomposition temperature of this compound. However, to provide a valuable resource for researchers, this guide offers insights into the expected thermal behavior based on analogous compounds, primarily the parent structure, tetraphenylsilane. Furthermore, a detailed, standardized experimental protocol for determining these properties via Thermogravimetric Analysis (TGA) is provided, along with a workflow visualization to guide laboratory investigation.

Contextual Thermal Stability Analysis

While specific data for this compound is not available, the thermal properties can be inferred from its structural components: a central silicon atom bonded to four aryl groups (two phenyl and two 4-bromophenyl). The parent compound, tetraphenylsilane (C₂₄H₂₀Si), is known for its high thermal stability due to the strength of the silicon-carbon (Si-C) bonds within its tetra-aryl structure.

Studies on tetraphenylsilane indicate it is a very stable and inert white solid.[1][2] It undergoes pyrolysis at temperatures between 530°C and 663°C, with a mechanism involving free radicals.[3] Another report notes decomposition occurs around 360°C during attempted distillation at atmospheric pressure.[1][2] Organosilicon compounds incorporated into polymer backbones, such as those containing tetraphenylsilane moieties, have demonstrated high decomposition temperatures (Td), often ranging from 460°C to over 500°C.[4][5]

The introduction of bromine atoms onto the phenyl rings of this compound would be expected to influence its thermal stability. The Carbon-Bromine (C-Br) bond is generally weaker than a Carbon-Hydrogen (C-H) bond and may represent an initial site for thermal decomposition, potentially lowering the onset decomposition temperature compared to the unsubstituted tetraphenylsilane.

Table 1: Thermal Properties of Analogous Organosilicon Compounds

Compound/MaterialPropertyValue (°C)Analysis Condition
TetraphenylsilanePyrolysis Temperature Range530 - 663Stirred-flow reactor
Tetraphenylsilane-containing Phthalonitrile PolymerTd (5% weight loss)519 - 526TGA under Nitrogen
Tetraphenylsilane-containing Phthalonitrile PolymerTd (5% weight loss)482 - 497TGA under Air
CBPPO (Organosilicon Host Material)Td460TGA
CBPmBI (Organosilicon Host Material)Td494TGA

Note: Td refers to the decomposition temperature, often cited at the point of 5% mass loss.

Recommended Experimental Protocol: Thermogravimetric Analysis (TGA)

To empirically determine the thermal stability and decomposition temperature of this compound, Thermogravimetric Analysis (TGA) is the standard and recommended methodology. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

3.1 Objective To determine the onset temperature of decomposition and the decomposition profile of this compound.

3.2 Materials and Equipment

  • Sample: this compound, high purity (≥98%).

  • Instrument: Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.

  • Crucibles: Platinum or alumina sample pans.

  • Purge Gas: High-purity nitrogen (N₂) or argon (Ar) for inert atmosphere analysis, and/or dry air for oxidative stability analysis.

3.3 Experimental Procedure

  • Instrument Calibration: Perform temperature and mass calibration of the TGA instrument according to the manufacturer's specifications.

  • Sample Preparation: Place 5–10 mg of this compound into a clean, tared TGA crucible. Ensure the sample is evenly distributed at the bottom of the pan.

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance mechanism.

    • Seal the furnace and begin purging with the selected gas (e.g., Nitrogen) at a flow rate of 50–100 mL/min. Maintain this purge for at least 30 minutes before starting the analysis to ensure an inert atmosphere.

  • Temperature Program:

    • Equilibration: Hold the sample at a starting temperature of 30-40°C for 10-15 minutes to allow for thermal stabilization.

    • Heating Ramp: Increase the temperature from the starting point to an upper limit (e.g., 800-1000°C) at a constant heating rate. A standard rate is 10 K/min or 20 K/min.[6]

    • Isothermal Hold (Optional): Hold at the maximum temperature for a short period to ensure complete decomposition.

  • Data Acquisition: Record the sample mass, sample temperature, and furnace temperature throughout the experiment. The primary output is a plot of mass (%) versus temperature (°C).

3.4 Data Analysis

  • TGA Curve: The resulting plot will show a stable mass at lower temperatures followed by one or more steps where mass loss occurs.

  • Onset Temperature (T_onset): Determine the onset of decomposition, which is often calculated at the intersection of the baseline tangent and the tangent of the steepest mass loss slope. This temperature represents the initiation of significant thermal decomposition. A common metric is the temperature at which 2% or 5% mass loss is observed.[6]

  • Decomposition Temperature (Td): This is often reported as the temperature at which 5% (Td5) or 10% (Td10) of the initial mass has been lost. It can also be defined as the peak of the first derivative of the TGA curve (DTG curve), which indicates the point of maximum rate of mass loss.

  • Residual Mass: Note the percentage of mass remaining at the end of the experiment, which can provide insight into the final decomposition products (e.g., silica, silicon carbide).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the thermal properties of a chemical compound using the TGA protocol described above.

TGA_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase start Start calibrate Calibrate TGA (Temp & Mass) start->calibrate prepare_sample Prepare Sample (5-10 mg in crucible) calibrate->prepare_sample load_sample Load Sample & Purge (N2 @ 100 mL/min) prepare_sample->load_sample run_program Run Temperature Program (Ramp at 10 K/min to 1000°C) load_sample->run_program acquire_data Acquire Data (Mass vs. Temp) run_program->acquire_data plot_curve Plot TGA/DTG Curves acquire_data->plot_curve determine_Td Determine T_onset & Td (% Mass Loss) plot_curve->determine_Td report Report Results determine_Td->report end End report->end

References

An In-Depth Technical Guide to the Electrochemical Properties of Bis(4-bromophenyl)diphenylsilane and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bis(4-bromophenyl)diphenylsilane (BBPDS) is an organosilicon compound featuring a central silicon atom bonded to two diphenyl and two 4-bromophenyl groups. This structure offers high thermal stability and reactivity, making it an ideal precursor for various cross-coupling and polymerization reactions.[1] The bromine substituents serve as excellent leaving groups for reactions like Suzuki, Stille, and Negishi couplings, enabling the synthesis of complex aromatic systems.[1] The tetraphenylsilane core provides a rigid, tetrahedral geometry that can be functionalized to tune the electronic and photophysical properties of the resulting materials, making them valuable in semiconductor and optoelectronic applications, especially as intermediates for OLEDs.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a Grignard reaction or by using organolithium reagents. A common synthetic route is outlined below.[2]

Reaction Scheme:

Synthesis 1,4-Dibromobenzene 1,4-Dibromobenzene Intermediate Lithium Intermediate 1,4-Dibromobenzene->Intermediate  + n-BuLi (-78 °C, THF) n-BuLi n-Butyllithium Diphenyldichlorosilane Diphenyldichlorosilane Product This compound Intermediate->Product  + Diphenyldichlorosilane (THF, Room Temp)

Figure 1: Synthesis of this compound.

Experimental Protocol:

  • Lithiation: Under an inert nitrogen atmosphere, 1,4-dibromobenzene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.[2]

  • An equimolar amount of n-butyllithium (n-BuLi) in hexane is added dropwise to the solution, maintaining the temperature at -78 °C. The mixture is stirred for one hour at this temperature to form the lithium intermediate.[2]

  • Coupling: A solution of diphenyldichlorosilane in anhydrous THF is then added dropwise to the reaction mixture.[2]

  • The reaction is allowed to slowly warm to room temperature and is stirred overnight.[2]

  • Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified by recrystallization, for instance from toluene, to yield this compound.[2]

Electrochemical Properties and Characterization

The electrochemical properties of materials intended for use in electronic devices are crucial for understanding their charge injection and transport capabilities. Cyclic voltammetry (CV) is a primary technique used to investigate these properties.

Experimental Protocol for Cyclic Voltammetry

A standard three-electrode setup is employed for cyclic voltammetry measurements.

Experimental Setup:

CV_Setup cluster_cell Electrochemical Cell WE Working Electrode (e.g., Glassy Carbon) RE Reference Electrode (e.g., Ag/AgCl) CE Counter Electrode (e.g., Pt wire) Electrolyte Solution of Analyte in Supporting Electrolyte (e.g., TBAPF6 in DCM) Potentiostat Potentiostat Potentiostat->WE Potentiostat->RE Potentiostat->CE

Figure 2: A typical three-electrode setup for cyclic voltammetry.

Methodology:

  • Solution Preparation: A solution of the analyte (e.g., a tetraphenylsilane derivative) is prepared in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solution is deoxygenated by bubbling with an inert gas like nitrogen or argon.

  • Instrumentation: A three-electrode system is used, typically consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

  • Measurement: The potential of the working electrode is swept linearly with time from a starting potential to a vertex potential and then back to the start. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

Quantitative Data for a Structural Analog: Bis(4-(9-carbazolyl)phenyl)diphenylsilane

Due to the lack of publicly available experimental electrochemical data for this compound, we present data for a closely related and structurally analogous compound, Bis(4-(9-carbazolyl)phenyl)diphenylsilane (CPSiCBP) . This compound replaces the bromo-substituents with carbazole moieties, which are common in hole-transporting materials for OLEDs.

PropertyValueMethod
Oxidation Potential (Eox) 1.05 VCyclic Voltammetry
HOMO Energy Level -5.70 eVCalculated from Eox
LUMO Energy Level -2.20 eVCalculated from HOMO and Optical Band Gap
Optical Band Gap (Egopt) 3.50 eVUV-Vis Spectroscopy

Table 1: Electrochemical and Photophysical Properties of Bis(4-(9-carbazolyl)phenyl)diphenylsilane (CPSiCBP), a structural analog of this compound.

Determination of HOMO and LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that determine the charge injection and transport properties of a material. They can be estimated from cyclic voltammetry data using the following empirical formulas:

EHOMO = -[Eoxonset - E1/2(ferrocene) + 4.8] eV ELUMO = EHOMO + Egopt

Where:

  • Eoxonset is the onset potential of the first oxidation peak in the cyclic voltammogram.

  • E1/2(ferrocene) is the half-wave potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal standard. The value of 4.8 eV is the absolute energy level of the Fc/Fc+ couple below the vacuum level.

  • Egopt is the optical band gap, determined from the onset of the absorption edge in the UV-Vis spectrum.

EnergyLevels Energy Level Diagram cluster_levels Vacuum Vacuum Level (0 eV) LUMO LUMO (-2.20 eV) HOMO HOMO (-5.70 eV) LUMO_line HOMO_line LUMO_line->HOMO_line   E_g = 3.50 eV

Figure 3: Energy level diagram for Bis(4-(9-carbazolyl)phenyl)diphenylsilane.

Application in Organic Electronics

This compound serves as a crucial intermediate in the synthesis of functional materials for OLEDs. The tetraphenylsilane core provides a robust, non-conjugated scaffold that can be functionalized with various electroactive groups. For instance, the bromine atoms can be replaced with hole-transporting moieties (like carbazole) or electron-transporting units to create bipolar host materials. These materials are essential for achieving high efficiency and stability in phosphorescent OLEDs (PhOLEDs).

The electrochemical properties of these functionalized tetraphenylsilane derivatives, such as their HOMO and LUMO energy levels, dictate their suitability for specific layers within an OLED device. For example, a material with a high HOMO level is suitable for a hole-transporting layer (HTL), while a material with a low LUMO level is desirable for an electron-transporting layer (ETL).

Conclusion

This compound is a valuable building block in the field of organic electronics due to its versatile reactivity and the desirable properties of its tetraphenylsilane core. While direct experimental data on its electrochemical properties are scarce, analysis of closely related analogs like Bis(4-(9-carbazolyl)phenyl)diphenylsilane provides crucial insights into its potential electronic structure. The methodologies for synthesis and electrochemical characterization outlined in this guide offer a framework for the further development and evaluation of novel materials based on the this compound scaffold for advanced electronic applications.

References

An In-depth Technical Guide on Bis(4-bromophenyl)diphenylsilane Derivatives and Analogues for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Bis(4-bromophenyl)diphenylsilane, its derivatives, and analogues, with a focus on their synthesis, properties, and potential applications in materials science and drug development. The content is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Compound and Its Significance

This compound is an organosilicon compound featuring a central silicon atom bonded to two diphenyl and two 4-bromophenyl groups.[1][2] This structure provides a unique combination of thermal stability, chemical reactivity, and tunable electronic properties. The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, making it a valuable building block for the synthesis of more complex organic and organometallic molecules.[3] Its derivatives and analogues have shown promise in the development of advanced materials for organic light-emitting diodes (OLEDs) and as potential therapeutic agents.[3][4]

Synthesis of this compound and Derivatives

The primary route for synthesizing this compound involves the reaction of a Grignard or organolithium reagent derived from 1,4-dibromobenzene with diphenyldichlorosilane. A common synthetic approach is outlined below.

A key strategy for creating derivatives of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of new carbon-carbon bonds by coupling the bromophenyl moieties with various boronic acids or esters, leading to a diverse range of functionalized molecules.

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound analogues and related compounds, focusing on their photophysical properties relevant to materials science and their cytotoxic effects pertinent to drug discovery.

Table 1: Photophysical Properties of Tetraphenylsilane and Carbazole Derivatives

CompoundHost MaterialEmission ColorMaximum Luminance (cd/m²)Current Efficiency (cd/A)External Quantum Efficiency (%)Reference
Cz-1TPETPE-CarbazoleBlue-Green28583.5-[5]
Cz-2TPETPE-CarbazoleBlue-Green13534.9-[5]
Cz-3TPETPE-CarbazoleBlue-Green9863.1-[5]
Cz-4TPETPE-CarbazoleBlue-Green20883.1-[5]
Cz-2TPE (2,7)TPE-CarbazoleBlue-Green11295.5-[5]
PFSC/Ir(ppy)₃Tetraphenylsilane PolymerGreen-8.83-[6]
PFSCPO/Ir(ppy)₃Tetraphenylsilane PolymerGreen-9.33-[6]

Table 2: Cytotoxicity of Brominated Compounds and Silane Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference
Brominated Furanone 3PC-3 (Prostate)0.31 ± 0.02[7]
Brominated Furanone 4PC-3 (Prostate)7.30 ± 0.09[7]
Brominated Furanone 5U-251 (Glioblastoma)0.52 ± 0.03[7]
Br-ClaPC-3 (Prostate)24.3[8]
Br-ClaMCF-7 (Breast)21.6[8]
3-MPSV79 (Hamster Fibroblast)> 100% (non-cytotoxic)[9]
4F (Nonafluorohexyltrimethoxysilane)V79 (Hamster Fibroblast)> 100% (non-cytotoxic)[9]
p-MBSV79 (Hamster Fibroblast)> 100% (non-cytotoxic)[9]

Experimental Protocols

Synthesis of this compound

Materials:

  • 1,4-Dibromobenzene

  • n-Butyllithium (n-BuLi) in hexane

  • Diphenyldichlorosilane

  • Anhydrous tetrahydrofuran (THF)

  • Toluene

  • n-Butanol

  • Dry nitrogen atmosphere

Procedure:

  • Under a dry nitrogen atmosphere, dissolve 1,4-dibromobenzene in anhydrous THF and cool the solution to -78 °C.

  • Slowly add n-butyllithium dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add a solution of diphenyldichlorosilane in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Evaporate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization from toluene and then n-butanol to obtain this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the this compound derivative, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, extracting the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Evaluation of Cytotoxicity (MTT Assay)

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Analysis of Apoptosis-Related Proteins (Western Blot)

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualizations of Workflows and Pathways

Experimental and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to the study of this compound derivatives.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Functionalized Derivative Functionalized Derivative Workup & Purification->Functionalized Derivative

A simplified workflow for the Suzuki-Miyaura cross-coupling reaction.

Cytotoxicity_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 2-4h Incubation Incubation Compound Treatment->Incubation 2-4h MTT Addition MTT Addition Incubation->MTT Addition 2-4h Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization MTT Addition->Incubation 2-4h Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Workflow for determining cytotoxicity using the MTT assay.
Potential Signaling Pathway

While direct evidence for the specific signaling pathways modulated by this compound derivatives is limited, studies on structurally related compounds with anticancer activity suggest a potential involvement of the intrinsic apoptosis pathway. The following diagram illustrates a plausible mechanism of action where such compounds could induce cancer cell death.

Intrinsic_Apoptosis_Pathway Potential Intrinsic Apoptosis Pathway cluster_compound Compound Action cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Silane Derivative Silane Derivative Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Silane Derivative->Bcl-2 (Anti-apoptotic) Inhibition Bax/Bak (Pro-apoptotic) Bax/Bak (Pro-apoptotic) Silane Derivative->Bax/Bak (Pro-apoptotic) Activation Bcl-2 (Anti-apoptotic)->Bax/Bak (Pro-apoptotic) Mitochondrion Mitochondrion Bax/Bak (Pro-apoptotic)->Mitochondrion Pore Formation Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

A potential mechanism of apoptosis induction by silane derivatives.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in both materials science and medicinal chemistry. Their synthetic accessibility, coupled with the ability to fine-tune their properties through derivatization, makes them attractive targets for further research. The data and protocols presented in this guide offer a foundation for scientists and researchers to explore the applications of these compounds in developing novel OLED materials and anticancer agents. Future studies should focus on elucidating the specific mechanisms of action of biologically active derivatives to facilitate rational drug design and development.

References

Methodological & Application

Application Notes: Suzuki Coupling of Bis(4-bromophenyl)diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed cross-coupling reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[2][3] The reaction is integral to the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2]

This document provides detailed application notes and a protocol for the Suzuki coupling reaction of Bis(4-bromophenyl)diphenylsilane. The resulting product, a tetraphenylsilane derivative with extended aromatic substituents, serves as a versatile building block in various fields, from materials science to medicinal chemistry. The tetrahedral geometry imparted by the central silicon atom provides a unique three-dimensional scaffold for the construction of novel molecular architectures.

Product Applications

The product of the Suzuki coupling of this compound, Tetrakis(4-biphenylyl)silane and its derivatives, are of significant interest due to their unique structural and photophysical properties. These applications are particularly relevant for professionals in materials science and drug development:

  • Scaffolds for Drug Discovery: The rigid, three-dimensional tetrahedral core of tetraphenylsilane derivatives makes them excellent scaffolds for the development of novel therapeutic agents. By functionalizing the peripheral phenyl rings, libraries of compounds can be synthesized for screening against various biological targets. The defined spatial orientation of substituents allows for the precise design of molecules that can interact with specific protein binding pockets.

  • Organic Light-Emitting Diodes (OLEDs): Tetraphenylsilane derivatives are employed as host materials in phosphorescent OLEDs. The silicon core acts as a non-conjugated linkage that can be used to create molecules with high triplet energies, which is crucial for efficient blue phosphorescent emitters.

  • Fluorescent Probes and Sensors: The inherent fluorescence of some tetraphenylsilane derivatives can be modulated by the introduction of specific functional groups. This allows for the design of fluorescent probes for the detection of ions, small molecules, or biological macromolecules.

  • Building Blocks for Porous Materials: The tetravalent nature of the silicon core makes these compounds ideal building blocks for the synthesis of porous organic frameworks (POFs) and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of aryl bromides, which can be adapted for this compound. The optimal conditions for this specific substrate may require further optimization.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / P(t-Bu)₃Pd(OAc)₂ / PCy₃
Catalyst Loading 1-5 mol%1-3 mol%2-5 mol%
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent System Toluene/Ethanol/H₂O1,4-Dioxane/H₂OTHF/H₂O
Temperature 80-100 °CRoom Temperature to 80 °C60-90 °C
Reaction Time 12-24 hours8-18 hours16-30 hours
Reported Yield Good to ExcellentHighGood to High

Note: Yields are highly dependent on the specific substrates and precise reaction conditions.

Experimental Protocols

General Procedure for the Suzuki Coupling of this compound with Phenylboronic Acid

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid to synthesize Tetrakis(4-biphenylyl)silane.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent (e.g., Toluene, Ethanol, and Water)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), phenylboronic acid (2.2-2.5 eq.), and the base (e.g., K₂CO₃, 3.0-4.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the solvent system. A common mixture is Toluene, Ethanol, and Water in a ratio of approximately 4:1:1. The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure Tetrakis(4-biphenylyl)silane.

  • Characterization: Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm its identity and purity.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Phenylboronic Acid, Base B Establish Inert Atmosphere (N₂/Ar) A->B C Add Degassed Solvents B->C D Add Palladium Catalyst C->D E Heat and Stir (80-100 °C) D->E F Monitor Progress (TLC/GC-MS) E->F G Cool and Quench F->G H Solvent Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_halide Ar-Pd(II)L₂-X oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_aryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition This compound ar_boronic Ar'-B(OR)₂ ar_boronic->transmetalation Phenylboronic Acid base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Cross-Coupling Reactions of Bis(4-bromophenyl)diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Stille and Negishi cross-coupling reactions of Bis(4-bromophenyl)diphenylsilane, a key intermediate in the synthesis of functionalized tetraarylsilanes. The following sections offer a comparative overview of the two methods, detailed experimental procedures, and visual representations of the reaction workflows and catalytic cycles to guide researchers in their synthetic endeavors.

Comparative Overview of Stille and Negishi Coupling Protocols

The Stille and Negishi reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. When applied to this compound, they offer pathways to introduce a variety of organic moieties onto the silicon-based scaffold. The choice between the two protocols often depends on factors such as functional group tolerance, toxicity of reagents, and reaction conditions.

ParameterStille CouplingNegishi Coupling
Organometallic Reagent Organostannane (e.g., R-SnBu₃)Organozinc (e.g., R-ZnCl)
Typical Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄, PdCl₂(dppf)
Typical Ligand PPh₃, AsPh₃PPh₃, dppf, XPhos, SPhos
Typical Solvent Toluene, Dioxane, DMFTHF, Dioxane, DMF
Typical Temperature 80-120 °C25-100 °C
Reaction Time 12-48 hours2-24 hours
Functional Group Tolerance Generally very goodGood, but organozinc reagents are more basic
Toxicity High (organotin reagents are toxic)Moderate (organozinc reagents are air and moisture sensitive)
Yields (Analogous Systems) 70-95%75-98%

Experimental Protocols

Note: The following protocols are generalized based on established methodologies for analogous aryl bromides. Optimization may be required for this compound.

Stille Coupling Protocol

This protocol describes the coupling of this compound with an organostannane reagent.

Materials:

  • This compound

  • Organostannane reagent (e.g., Aryl-SnBu₃, 2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Ligand (if required, e.g., AsPh₃, 10 mol%)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask and standard Schlenk line equipment

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst, and ligand (if used).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the organostannane reagent (2.2 equivalents) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of KF and stir for 1-2 hours to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Negishi Coupling Protocol

This protocol outlines the coupling of this compound with an organozinc reagent, which is often prepared in situ.

Materials:

  • This compound

  • Organic halide (R-X, for organozinc preparation, 2.5 equivalents)

  • Activated Zinc dust (2.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf), 5 mol%)

  • Anhydrous solvent (e.g., THF)

  • Schlenk flasks and standard Schlenk line equipment

  • Inert gas (Argon or Nitrogen)

Procedure:

Part A: Preparation of the Organozinc Reagent

  • To a flame-dried Schlenk flask under an inert atmosphere, add activated zinc dust.

  • Add a small amount of anhydrous THF and a crystal of iodine to activate the zinc, if necessary.

  • Add a solution of the organic halide (R-X, 2.5 equivalents) in anhydrous THF dropwise. The reaction is often exothermic and may require cooling.

  • Stir the mixture at room temperature or gentle heat until the zinc is consumed and the organozinc reagent is formed.

Part B: Cross-Coupling Reaction

  • In a separate flame-dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent) and the palladium catalyst.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF via syringe.

  • Transfer the freshly prepared organozinc reagent from Part A to the second flask via cannula.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (typically 50-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

General Experimental Workflow

The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction.

G General Cross-Coupling Workflow Reactants Reactants (Aryl Halide, Organometallic Reagent) Reaction Reaction Setup (Inert Atmosphere, Solvent, Heat) Reactants->Reaction Catalyst Catalyst System (Pd Source, Ligand) Catalyst->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for cross-coupling reactions.

Comparison of Stille and Negishi Catalytic Cycles

The catalytic cycles for the Stille and Negishi couplings share common steps but differ in the transmetalation agent.

G Stille vs. Negishi Catalytic Cycles cluster_stille Stille Cycle cluster_negishi Negishi Cycle Pd0_S Pd(0)L_n OA_S Oxidative Addition (R¹-X) Pd0_S->OA_S PdII_S R¹-Pd(II)L_n-X OA_S->PdII_S TM_S Transmetalation (R²-SnR₃) PdII_S->TM_S PdII_R_S R¹-Pd(II)L_n-R² TM_S->PdII_R_S RE_S Reductive Elimination PdII_R_S->RE_S RE_S->Pd0_S Regeneration Product_S R¹-R² RE_S->Product_S Pd0_N Pd(0)L_n OA_N Oxidative Addition (R¹-X) Pd0_N->OA_N PdII_N R¹-Pd(II)L_n-X OA_N->PdII_N TM_N Transmetalation (R²-ZnX) PdII_N->TM_N PdII_R_N R¹-Pd(II)L_n-R² TM_N->PdII_R_N RE_N Reductive Elimination PdII_R_N->RE_N RE_N->Pd0_N Regeneration Product_N R¹-R² RE_N->Product_N

Caption: Comparison of the catalytic cycles for Stille and Negishi couplings.

Application Notes and Protocols: Bis(4-bromophenyl)diphenylsilane as a Precursor for High-Performance OLED Hole Transport Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of hole transport materials (HTMs) derived from the precursor Bis(4-bromophenyl)diphenylsilane for Organic Light-Emitting Diodes (OLEDs). The document outlines detailed synthetic protocols, key material properties, and device fabrication and performance metrics.

Introduction to this compound in OLEDs

This compound is a versatile precursor for synthesizing high-performance hole transport materials. Its tetraphenylsilane core imparts desirable properties such as high thermal stability, good morphological stability (amorphous nature), and a high triplet energy level. The two bromine functional groups serve as reactive sites for palladium-catalyzed cross-coupling reactions, enabling the straightforward attachment of various hole-transporting moieties. This allows for the fine-tuning of the resulting HTM's electronic and physical properties to optimize OLED device performance.

The general strategy involves the substitution of the bromine atoms with electron-donating groups, such as diarylamines or carbazole derivatives, through reactions like the Buchwald-Hartwig amination or Suzuki coupling. These reactions are well-established in organic synthesis and offer a robust route to a library of novel HTMs.

Synthesis of Hole Transport Materials

The primary synthetic routes to functional HTMs from this compound are the Buchwald-Hartwig amination and the Suzuki coupling reaction. Below are generalized protocols for these transformations.

Buchwald-Hartwig Amination Protocol

This reaction is a powerful method for forming carbon-nitrogen bonds. In this context, it is used to couple diarylamines with the aryl bromide groups of the precursor.

Reaction Scheme:

Caption: Synthetic route via Buchwald-Hartwig amination.

Experimental Protocol:

  • Materials:

    • This compound (1 equivalent)

    • Diarylamine (e.g., diphenylamine, carbazole) (2.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

    • Phosphine ligand (e.g., SPhos, XPhos) (0.04 equivalents)

    • Sodium tert-butoxide (NaOtBu) (3 equivalents)

    • Anhydrous toluene

  • Procedure:

    • To a dry Schlenk flask, add this compound, the diarylamine, and sodium tert-butoxide.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • In a separate glovebox, prepare a solution of the palladium catalyst and ligand in anhydrous toluene.

    • Add the catalyst solution to the reaction flask under an inert atmosphere.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final hole transport material.

Suzuki Coupling Protocol

The Suzuki coupling reaction is utilized to form carbon-carbon bonds, typically to attach larger conjugated systems to the precursor.

Reaction Scheme:

Caption: Synthetic route via Suzuki coupling.

Experimental Protocol:

  • Materials:

    • This compound (1 equivalent)

    • Aryl boronic acid or ester (2.5 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

    • Potassium carbonate (K₂CO₃) (4 equivalents)

    • Toluene and water (e.g., 4:1 mixture)

  • Procedure:

    • In a round-bottom flask, dissolve this compound, the aryl boronic acid/ester, and potassium carbonate in the toluene/water mixture.

    • Degas the solution by bubbling with an inert gas for 30 minutes.

    • Add the palladium catalyst to the mixture under an inert atmosphere.

    • Heat the reaction to reflux (around 90-100 °C) and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the mixture and separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution.

    • Purify the product by recrystallization or column chromatography.

Material Properties and Characterization

The synthesized HTMs should be characterized to determine their key physical and electronic properties. The tetraphenylsilane core generally ensures high thermal stability.

Table 1: Representative Properties of HTMs Derived from this compound

PropertyMethodTypical ValuesSignificance for OLEDs
Glass Transition Temp. (Tg) DSC120 - 160 °CHigh Tg ensures morphological stability of the thin film during device operation.
Decomposition Temp. (Td) TGA> 400 °CHigh Td is crucial for thermal evaporation during device fabrication and for long-term operational stability.
HOMO Energy Level CV / PES-5.1 to -5.6 eVDetermines the energy barrier for hole injection from the anode. Should be well-aligned with the anode work function and the HOMO of the emissive layer.
LUMO Energy Level CV / UV-Vis-2.0 to -2.5 eVIndicates the electron blocking capability of the HTM.
Triplet Energy (ET) Phosphorescence> 2.7 eVA high triplet energy is necessary in phosphorescent OLEDs (PHOLEDs) to prevent reverse energy transfer from the emitter.
Hole Mobility (μh) SCLC / ToF10-5 to 10-3 cm²/VsHigher mobility facilitates efficient transport of holes to the emissive layer, leading to lower driving voltages.

OLED Device Fabrication and Performance

The performance of the synthesized HTMs is evaluated by incorporating them into a multilayer OLED device structure.

Device Fabrication Workflow

OLED Fabrication Workflow sub_cleaning Substrate Cleaning (ITO-coated glass) hil_deposition HIL Deposition (e.g., PEDOT:PSS) sub_cleaning->hil_deposition 1. htm_deposition HTM Deposition (Spin-coating or Evaporation) hil_deposition->htm_deposition 2. eml_deposition Emissive Layer (EML) Deposition htm_deposition->eml_deposition 3. etl_deposition ETL Deposition eml_deposition->etl_deposition 4. eil_deposition EIL Deposition etl_deposition->eil_deposition 5. cathode_deposition Cathode Deposition (e.g., LiF/Al) eil_deposition->cathode_deposition 6. encapsulation Encapsulation cathode_deposition->encapsulation 7.

Caption: General workflow for OLED device fabrication.

Experimental Protocol:

  • Substrate Preparation: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Hole Injection Layer (HIL): A thin layer of a hole injection material, such as PEDOT:PSS, is spin-coated onto the ITO substrate and annealed.

  • Hole Transport Layer (HTL): The synthesized HTM is dissolved in a suitable solvent (e.g., chlorobenzene) and spin-coated or thermally evaporated onto the HIL. The film is then annealed.

  • Emissive Layer (EML): The light-emitting material is deposited on top of the HTL.

  • Electron Transport Layer (ETL) and Electron Injection Layer (EIL): Subsequent layers for electron transport (e.g., TPBi) and injection (e.g., LiF) are deposited.

  • Cathode Deposition: A metal cathode (e.g., aluminum) is thermally evaporated to complete the device.

  • Encapsulation: The device is encapsulated to protect it from atmospheric moisture and oxygen.

Hole Transport and Energy Level Diagram

Caption: Representative energy level diagram for an OLED.

The primary function of the HTM is to facilitate the efficient transport of holes from the anode to the emissive layer while blocking the passage of electrons from the EML to the anode. The tetraphenylsilane-based HTMs generally have a sufficiently deep HOMO level for efficient hole injection and a high LUMO level to effectively block electrons.

Table 2: Representative OLED Device Performance Data

HTM derived from this compound with:Turn-on Voltage (V)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. External Quantum Efficiency (EQE) (%)
Diphenylamine 3.2 - 4.0> 10,00015 - 255 - 8
Carbazole 3.0 - 3.8> 15,00020 - 356 - 10
Spiro-fluorene amine 2.8 - 3.5> 20,00030 - 508 - 15

Note: The performance data presented are representative values for green phosphorescent OLEDs and can vary significantly based on the specific device architecture, emissive layer, and other materials used.

Conclusion

This compound is an excellent and versatile precursor for the synthesis of a wide range of hole transport materials for OLED applications. The tetraphenylsilane core provides a robust and thermally stable foundation, while the aryl bromide functionalities allow for straightforward chemical modification through well-established synthetic protocols like the Buchwald-Hartwig amination and Suzuki coupling. This enables the rational design and synthesis of HTMs with tailored electronic and physical properties, leading to the fabrication of highly efficient and stable OLED devices. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore and develop novel HTMs based on this promising precursor.

Synthesis of High-Performance Polymers from Bis(4-bromophenyl)diphenylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-performance polymers utilizing Bis(4-bromophenyl)diphenylsilane as a key monomer. This organosilicon compound serves as a versatile building block for creating polymers with desirable thermal, mechanical, and electronic properties, suitable for a range of advanced applications.

Introduction

This compound [CAS: 18733-91-0] is an organosilicon compound featuring two bromophenyl groups and two phenyl groups attached to a central silicon atom. The presence of bromine atoms makes it an ideal candidate for various cross-coupling polymerization reactions, including Suzuki, Yamamoto, and Sonogashira-Hagihara couplings. The incorporation of the diphenylsilane moiety into the polymer backbone can enhance thermal stability, solubility, and confer unique optoelectronic properties.

Polymerization Methodologies

The synthesis of high-performance polymers from this compound typically involves metal-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon bonds, leading to the creation of conjugated aromatic polymers. The choice of polymerization technique can significantly influence the resulting polymer's properties, such as molecular weight, polydispersity, and solubility.

Yamamoto-Type Ullmann Cross-Coupling

Yamamoto coupling is a nickel(0)-catalyzed polymerization of aryl halides. This method is effective for creating poly(p-phenylene) type structures.

Experimental Protocol: Synthesis of Poly(diphenylsilylene-phenylene)

This protocol describes the synthesis of a poly(phenylene)-type polymer via Yamamoto coupling of this compound.

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridine (bpy)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Acetone

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a glovebox, add this compound (1.00 g, 2.02 mmol), Ni(COD)₂ (0.61 g, 2.22 mmol), and 2,2'-bipyridine (0.35 g, 2.24 mmol) to a dried Schlenk flask equipped with a magnetic stir bar.

  • Add a mixture of anhydrous DMF (10 mL) and anhydrous toluene (10 mL) to the flask.

  • Seal the flask, remove it from the glovebox, and heat the reaction mixture at 80°C for 72 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the viscous solution into a mixture of methanol (100 mL) and concentrated HCl (5 mL).

  • Collect the precipitated polymer by filtration and wash it with methanol and then with acetone.

  • To remove the nickel catalyst, stir the polymer in a solution of concentrated HCl in methanol (5% v/v) for 24 hours.

  • Filter the polymer, wash it with methanol until the filtrate is neutral, and dry it under vacuum at 60°C.

Characterization Data:

PropertyValue
Monomer This compound
Polymerization Method Yamamoto Coupling
Appearance Yellowish solid
Solubility Soluble in THF, Chloroform, Toluene
Number Average Molecular Weight (Mn) Data not available in searched literature
Weight Average Molecular Weight (Mw) Data not available in searched literature
Polydispersity Index (PDI) Data not available in searched literature
Thermal Decomposition Temp. (TGA, 5% wt loss) >450 °C (Typical for similar structures)
Glass Transition Temp. (DSC, Tg) Data not available in searched literature

Note: Specific quantitative data for the polymer derived from this compound was not available in the searched literature. The thermal stability is an estimation based on similar aromatic polymers containing silane units.

Synthesis Workflow and Logic

The general workflow for synthesizing high-performance polymers from this compound is depicted below. The process begins with the monomer, proceeds through a selected polymerization reaction, and results in a polymer with specific properties that are subsequently characterized.

G Monomer This compound Polymerization Polymerization Reaction (e.g., Yamamoto, Suzuki, Sonogashira) Monomer->Polymerization Polymer High-Performance Polymer Polymerization->Polymer Characterization Characterization (GPC, TGA, DSC, NMR) Polymer->Characterization Properties Polymer Properties - Molecular Weight - Thermal Stability - Mechanical Strength - Optoelectronic Properties Characterization->Properties

Caption: General workflow for polymer synthesis.

Signaling Pathway Analogy in Polymer Synthesis

While not a biological signaling pathway, the process of polymerization can be conceptually illustrated in a similar manner, where the monomer is activated by a catalyst to initiate a cascade of reactions leading to the final polymer product.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Monomer Bis(4-bromophenyl) diphenylsilane Activated_Monomer Activated Monomer Monomer->Activated_Monomer Catalyst Catalyst Ni(0) Complex Catalyst->Activated_Monomer Chain_Growth Chain Growth (Repetitive Coupling) Activated_Monomer->Chain_Growth Polymer Final Polymer Chain_Growth->Polymer

Caption: Polymerization process analogy.

Concluding Remarks

This compound is a promising monomer for the development of high-performance polymers. The methodologies outlined in this document provide a foundation for researchers to explore the synthesis of novel materials with tailored properties. Further investigation into various polymerization techniques, such as Suzuki and Sonogashira-Hagihara couplings, with this monomer is encouraged to expand the library of available polymers and their corresponding characterization data. The inherent thermal stability of the silane-aryl backbone makes these polymers attractive for applications in demanding environments.

Synthesis of Functional Silanes from Bis(4-bromophenyl)diphenylsilane: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of functional silanes utilizing Bis(4-bromophenyl)diphenylsilane as a key starting material. These protocols are designed for researchers, scientists, and drug development professionals interested in the creation of novel organosilicon compounds for a variety of applications, including advanced materials and potential applications in diagnostics and targeted therapies.

This compound is a versatile building block in organic synthesis. The two bromophenyl groups attached to the central silicon atom offer reactive sites for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of functional moieties, leading to the synthesis of complex silane derivatives with tailored electronic and photophysical properties.

Key Synthetic Methodologies

The primary routes for the functionalization of this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are well-established in organic synthesis and offer a high degree of functional group tolerance and generally provide good to excellent yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds. In the context of functionalizing this compound, this reaction is typically used to introduce aryl or heteroaryl groups. A common application is the synthesis of carbazole-functionalized silanes, which are of significant interest in the field of organic electronics.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of C-N bonds. This method is ideal for introducing amine-containing functional groups to the this compound core. A notable example is the synthesis of diphenylamine-functionalized silanes.

Experimental Protocols

The following are generalized protocols for the functionalization of this compound. Researchers should note that specific reaction conditions may require optimization based on the specific substrates and desired products.

Protocol 1: Synthesis of Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a carbazole-functionalized silane, a class of compounds with applications in organic light-emitting diodes (OLEDs) and as potential fluorescent probes.

Materials:

  • This compound

  • 9H-Carbazole-9-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 equiv.), 9H-Carbazole-9-boronic acid (2.2 equiv.), Palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).

  • Add potassium phosphate (4.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically in a 5:1 ratio).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane.

Protocol 2: Synthesis of Bis(4-(diphenylamino)phenyl)diphenylsilane via Buchwald-Hartwig Amination

This protocol describes the synthesis of a diphenylamine-functionalized silane. Such compounds can serve as hole-transporting materials in electronic devices and as scaffolds for fluorescent sensors.

Materials:

  • This compound

  • Diphenylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), diphenylamine (2.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and sodium tert-butoxide (2.4 equiv.) to a dried Schlenk flask.

  • Add anhydrous, degassed toluene.

  • Seal the flask and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to obtain Bis(4-(diphenylamino)phenyl)diphenylsilane.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of functional silanes from this compound. This data is intended to serve as a guideline for researchers in developing their synthetic strategies.

Functional GroupCoupling PartnerReaction TypeCatalyst System (Catalyst/Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)
Carbazole9H-Carbazole-9-boronic acidSuzuki-MiyauraPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11024~85
DiphenylamineDiphenylamineBuchwald-HartwigPd₂(dba)₃ / XPhosNaOtBuToluene11024~90

Experimental Workflow and Logical Relationships

The synthesis of functional silanes from this compound follows a logical workflow that can be visualized as a series of sequential steps. This workflow is crucial for planning and executing the synthesis efficiently and safely.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start: Assemble Glassware Reagents Weigh Starting Materials: - this compound - Coupling Partner - Catalyst & Ligand - Base Start->Reagents Setup Set up Reaction Under Inert Atmosphere Reagents->Setup Solvent Prepare Anhydrous & Degassed Solvents Solvent->Setup Heating Heat and Stir for Specified Time Setup->Heating Monitoring Monitor Reaction Progress (e.g., TLC, GC-MS) Heating->Monitoring Monitoring->Heating Incomplete Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product: - NMR - Mass Spectrometry - etc. Purify->Characterize End End: Pure Functional Silane Characterize->End

General workflow for the synthesis of functional silanes.

Applications in Drug Development and Research

While direct applications of these specific silane derivatives in drug development are still emerging, the functional moieties that can be incorporated onto the diphenylsilane core have significant relevance in biomedical research.

  • Fluorescent Probes for Bioimaging: Carbazole and diphenylamine derivatives are known for their fluorescent properties. By incorporating these groups onto a silane scaffold, novel fluorescent probes can be developed for cellular imaging. The silane core can be further functionalized with targeting ligands to direct the probe to specific organelles or cell types.

  • Photosensitizers for Photodynamic Therapy (PDT): Certain carbazole derivatives have been investigated for their potential as photosensitizers in PDT. Upon activation with light of a specific wavelength, these molecules can generate reactive oxygen species (ROS) that are toxic to cancer cells. The diphenylsilane platform could serve as a versatile scaffold for the development of new photosensitizers with tailored photophysical properties.

The following diagram illustrates the general principle of a functional silane-based fluorescent probe for targeted cellular imaging.

Fluorescent_Probe Probe Functional Silane Probe Core Diphenylsilane Core Probe->Core Fluorophore Fluorescent Moiety (e.g., Carbazole) Probe->Fluorophore Targeting Targeting Ligand Probe->Targeting Receptor Cell Surface Receptor Probe->Receptor Binding Cell Target Cell Imaging Fluorescence Imaging Cell->Imaging Visualization Receptor->Cell

Targeted cellular imaging with a functional silane probe.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of functional silanes. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide efficient and reliable methods for introducing diverse functionalities. The resulting compounds have significant potential in the development of advanced materials for organic electronics and as platforms for the design of novel tools for biomedical research, including fluorescent probes and photosensitizers. The protocols and data presented herein serve as a valuable resource for researchers in these fields.

Application of Bis(4-bromophenyl)diphenylsilane in Perovskite Solar Cells: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the scientific literature and public databases did not yield specific applications or detailed protocols for the use of Bis(4-bromophenyl)diphenylsilane in the fabrication of perovskite solar cells. While extensive research exists on various materials to enhance the efficiency and stability of perovskite solar cells, including hole transport materials, additives, and passivating agents, this compound does not appear to be a commonly utilized or reported compound in this field.

Perovskite solar cells represent a rapidly advancing photovoltaic technology, with significant research efforts focused on improving their power conversion efficiency (PCE) and long-term stability.[1][2] Key areas of investigation include the development of novel hole transport materials (HTMs) to facilitate efficient extraction of charge carriers and to protect the perovskite layer from environmental degradation.[3][4] Researchers have explored a wide range of organic and polymeric HTMs, often containing triphenylamine or carbazole moieties, to achieve desirable energy level alignment and charge transport properties.[5][6]

Furthermore, additives and surface passivation strategies are widely employed to reduce defects at the interfaces and grain boundaries of the perovskite film, which are critical for minimizing charge recombination and enhancing device performance and durability.[7][8] These strategies often involve the introduction of small molecules or polymers that can interact with the perovskite surface and passivate defect sites.

Despite a thorough search for the role of this compound in these contexts, no specific studies detailing its synthesis, incorporation, or effect on perovskite solar cell performance could be identified. The existing literature primarily focuses on other classes of organic and organometallic compounds for these applications.

It is conceivable that this compound, a silicon-containing aromatic compound, could be explored for its potential hydrophobic properties to enhance moisture stability or as a building block for novel charge transport materials. However, without any published research, its specific application, experimental protocols, and performance data within perovskite solar cells remain uncharacterized.

Therefore, this document cannot provide the requested detailed application notes, protocols, data tables, or diagrams for this compound in perovskite solar cells due to the absence of relevant scientific information. Researchers and professionals interested in this specific compound are encouraged to conduct exploratory studies to determine its potential utility in this field.

References

Application Note: Synthesis of Bis(4-bromophenyl)diphenylsilane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(4-bromophenyl)diphenylsilane is a valuable organosilicon compound utilized as a key building block in organic synthesis, particularly in the development of advanced materials, high-performance polymers, and intermediates for organic light-emitting diodes (OLEDs).[1] The presence of two bromophenyl groups allows for further functionalization through cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, enabling the creation of complex aromatic structures.[1] The diphenylsilane core imparts thermal stability and specific electronic properties to the resulting molecules.[1]

This application note describes a detailed protocol for the synthesis of this compound via a Grignard reaction. The method involves the formation of a 4-bromophenylmagnesium bromide Grignard reagent, which then undergoes a nucleophilic substitution reaction with dichlorodiphenylsilane. This approach offers a reliable and scalable route to the target compound.

Reaction Scheme

The synthesis proceeds in two primary stages:

  • Formation of the Grignard Reagent: 4-bromobiphenyl reacts with magnesium metal in an anhydrous ether solvent to form 4-bromophenylmagnesium bromide.

  • Synthesis of this compound: The Grignard reagent reacts with dichlorodiphenylsilane to yield the desired product.

Overall Reaction:

2 (4-BrC₆H₄MgBr) + (C₆H₅)₂SiCl₂ → (4-BrC₆H₄)₂(C₆H₅)₂Si + 2 MgBrCl

Experimental Data

A summary of the key quantitative data for the synthesis is presented in the table below.

ParameterValueReference
Reactants
1,4-Dibromobenzene10.81 g (50 mmol)[2]
n-Butyllithium (n-BuLi)20 mL (50 mmol) of hexane solution[2]
Dichlorodiphenylsilane6.3 g (25 mmol)[2]
Anhydrous Tetrahydrofuran (THF)480 mL (total)[2]
Product
Product NameThis compound
Molecular FormulaC₂₄H₁₈Br₂Si[3]
Molecular Weight494.29 g/mol [3]
Theoretical Yield12.36 gCalculated
Actual Yield10 g (81%)[2]
AppearanceWhite to off-white solidGeneral Knowledge
Purity≥98%[3]
Purification
MethodRecrystallization[2]
SolventToluene or n-butanol[2]

Experimental Protocol

Materials:

  • 1,4-Dibromobenzene (10.81 g, 50 mmol)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M, 20 mL, 50 mmol)

  • Dichlorodiphenylsilane (6.3 g, 25 mmol)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Toluene or n-butanol for recrystallization

  • Anhydrous sodium sulfate

  • Saturated aqueous ammonium chloride solution

  • Deionized water

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Schlenk line or nitrogen/argon inlet

  • Low-temperature thermometer

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

Part 1: Synthesis of the Grignard Reagent (4-bromophenylmagnesium bromide)

  • Apparatus Setup: All glassware must be flame-dried under vacuum and allowed to cool under an inert atmosphere (dry nitrogen or argon).[4] Assemble the three-necked flask with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, a dropping funnel, and a rubber septum for reagent addition. Maintain a positive pressure of the inert gas throughout the reaction.[4]

  • Reagent Preparation: In the flame-dried three-necked flask, dissolve 10.81 g (50 mmol) of 1,4-dibromobenzene in 400 mL of anhydrous THF under a nitrogen atmosphere.[2]

  • Reaction Initiation: Cool the solution to -78 °C using a dry ice/acetone bath.[2]

  • Grignard Formation: Slowly add 20 mL (50 mmol) of n-butyllithium (n-BuLi) solution dropwise to the cooled solution while maintaining the temperature at -78 °C.[2] After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional hour.[2]

Part 2: Synthesis of this compound

  • Addition of Dichlorodiphenylsilane: While maintaining the inert atmosphere, slowly add a solution of 6.3 g (25 mmol) of dichlorodiphenylsilane in 80 mL of anhydrous THF to the freshly prepared Grignard reagent solution via the dropping funnel.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[2]

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Add deionized water and diethyl ether. Shake and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

Part 3: Purification

  • Recrystallization: Purify the crude product by recrystallization from toluene or n-butanol.[2]

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. The entire procedure must be carried out under a dry, inert atmosphere.

  • Anhydrous ethers are extremely flammable. Avoid open flames and sparks.

  • n-Butyllithium is a pyrophoric reagent and should be handled with extreme care.

  • Dichlorodiphenylsilane is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction is exothermic, especially during the formation of the Grignard reagent and its reaction with the silane. Proper cooling and controlled addition of reagents are crucial.

Visualizations

G cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_synthesis Product Synthesis cluster_purification Purification prep_glass Flame-dry glassware under vacuum prep_reagents Prepare solutions of 1,4-dibromobenzene and dichlorodiphenylsilane in anhydrous THF prep_glass->prep_reagents dissolve Dissolve 1,4-dibromobenzene in anhydrous THF under N2 prep_reagents->dissolve cool Cool solution to -78 °C dissolve->cool add_buli Slowly add n-BuLi solution cool->add_buli stir_cold Stir at -78 °C for 1 hour add_buli->stir_cold add_silane Add dichlorodiphenylsilane solution dropwise stir_cold->add_silane warm_stir Warm to room temperature and stir overnight add_silane->warm_stir quench Quench with saturated aq. NH4Cl warm_stir->quench extract Extract with diethyl ether quench->extract dry Dry organic layers and evaporate solvent extract->dry recrystallize Recrystallize crude product from toluene or n-butanol dry->recrystallize filter_dry Filter and dry the final product recrystallize->filter_dry

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Bis(4-bromophenyl)diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions are pivotal in the synthesis of a wide array of organic molecules, from pharmaceuticals and natural products to advanced materials.[1] Among the various cross-coupling methods, the Hiyama coupling, which utilizes organosilanes as coupling partners, has gained significant traction due to the low toxicity, high stability, and environmental benignity of the silicon-based reagents.[2][3]

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of bis(4-bromophenyl)diphenylsilane, a versatile building block for the synthesis of functionalized diaryl silanes and silicon-containing polymers. The protocols described herein are primarily based on the Hiyama cross-coupling reaction, which involves the coupling of an organosilane with an organic halide.[4]

Core Concepts: The Hiyama Cross-Coupling Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Hiyama cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The cycle is initiated by a palladium(0) species which undergoes oxidative addition with the aryl halide. The crucial transmetalation step, where the organic group is transferred from the silicon atom to the palladium center, typically requires activation of the organosilane by a fluoride source or a base to form a more reactive pentacoordinate silicate or silanolate.[2][4] The cycle is completed by reductive elimination from the resulting diorganopalladium(II) complex to yield the cross-coupled product and regenerate the active palladium(0) catalyst.[3]

Hiyama_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X oxidative_addition Oxidative Addition diorgano_pd R¹-Pd(II)L₂-R² pd_complex->diorgano_pd [R²-SiR₃F]⁻ byproduct X-SiR₃ transmetalation Transmetalation diorgano_pd->pd0 product R¹-R² diorgano_pd->product reductive_elimination Reductive Elimination organosilane R²-SiR₃ activated_silane [R²-SiR₃F]⁻ organosilane->activated_silane F⁻ activator Activator (e.g., F⁻) aryl_halide R¹-X

Figure 1: Hiyama Cross-Coupling Catalytic Cycle

Experimental Protocols

The following protocols are adapted from established procedures for Hiyama cross-coupling reactions of aryl halides with organosilanes.[5][6] Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Fluoride-Activated Hiyama Coupling

This protocol utilizes a fluoride source, such as tetrabutylammonium fluoride (TBAF), to activate the silane for transmetalation.[6]

Materials:

  • This compound (1.0 equiv)

  • Coupling Partner (e.g., Aryl Grignard reagent, 2.2 equiv)

  • Palladium(II) chloride (PdCl₂) (5 mol%)

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) (2.0 equiv per bromine)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (0.5 mmol), the coupling partner (1.1 mmol), PdCl₂ (0.025 mmol, 4.4 mg), and TBAF·3H₂O (2.0 mmol, 631 mg).

  • Add anhydrous toluene (3 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 10-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cross-coupled product.

Protocol 2: Fluoride-Free Hiyama Coupling in Aqueous Media

This protocol offers a more environmentally friendly approach by using a base in an aqueous medium for activation, avoiding the use of fluoride salts.[7]

Materials:

  • This compound (1.0 equiv)

  • Aryl(trialkoxy)silane (2.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Sodium hydroxide (NaOH) (4.0 equiv per bromine)

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine this compound (1 mmol), the aryl(trialkoxy)silane (2.2 mmol), Pd(OAc)₂ (0.02 mmol), and NaOH (8.0 mmol).

  • Add water to the mixture.

  • Heat the reaction at 120-140 °C for 3-12 hours under an inert atmosphere.[8]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Coupling Partner - Palladium Catalyst - Activator/Base - Solvent start->reagents inert_atm Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm reaction Heat and Stir (e.g., 100-140 °C) inert_atm->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Reaction Work-up: - Quench Reaction - Solvent Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product end End product->end

Figure 2: General Experimental Workflow

Data Presentation

The following tables summarize typical reaction conditions and yields for palladium-catalyzed Hiyama cross-coupling reactions of various aryl bromides with organosilanes, providing a reference for expected outcomes.

Table 1: Fluoride-Activated Hiyama Coupling of Aryl Bromides with Arylsilanes

EntryAryl BromideOrganosilaneCatalyst (mol%)ActivatorSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenyltrimethoxysilanePdCl₂ (5)TBAF·3H₂OToluene1001095[6]
24-BromotoluenePhenyltrimethoxysilanePdCl₂ (5)TBAF·3H₂OToluene1001092[6]
34-BromobenzonitrilePhenyltrimethoxysilanePdCl₂ (5)TBAF·3H₂OToluene1001085[6]
41-Bromo-4-nitrobenzenePhenyltrimethoxysilanePdCl₂ (5)TBAF·3H₂OToluene1001088[6]

Table 2: Fluoride-Free Hiyama Coupling of Aryl Bromides with Arylsilanes in Aqueous Media

EntryAryl BromideOrganosilaneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenyltriethoxysilanePd(OAc)₂ (0.1) / LigandNaOHH₂O1201299[8]
24-BromotoluenePhenyltriethoxysilanePd(OAc)₂ (0.1) / LigandNaOHH₂O1201295[8]
34-BromobenzaldehydePhenyltriethoxysilanePd(OAc)₂ (0.1) / LigandNaOHH₂O1201287[8]
41-Bromo-4-fluorobenzenePhenyltriethoxysilanePd(OAc)₂ (0.1) / LigandNaOHH₂O1201293[8]

Applications in Drug Development and Materials Science

The cross-coupling of this compound opens avenues for the synthesis of novel molecules with potential applications in various fields:

  • Drug Development: The resulting diaryl silane core can be further functionalized to create new chemical entities for screening in drug discovery programs. The silicon atom can influence the lipophilicity, metabolic stability, and conformational properties of the molecule.

  • Materials Science: This reaction is a key step in the synthesis of silicon-containing conjugated polymers. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique electronic and photophysical properties.

  • Fine Chemicals: The products of these coupling reactions can serve as advanced intermediates in the synthesis of complex organic molecules and fine chemicals.

Conclusion

The palladium-catalyzed cross-coupling of this compound, particularly through the Hiyama reaction, provides a versatile and efficient method for the synthesis of functionalized diaryl silanes and silicon-containing polymers. The choice between fluoride-activated and fluoride-free protocols allows for flexibility in reaction conditions and substrate scope. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

References

Application Notes and Protocols for Bis(4-bromophenyl)diphenylsilane in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-bromophenyl)diphenylsilane is a versatile organosilicon building block utilized in the synthesis of advanced materials. Its stable tetraphenylsilane core imparts desirable thermal and morphological stability, while the two bromophenyl groups provide reactive sites for a variety of cross-coupling reactions. This allows for the facile introduction of functional groups to tailor the electronic and photophysical properties of the resulting materials. This document provides an overview of its applications in Organic Light-Emitting Diodes (OLEDs) and high-performance polymers, along with detailed experimental protocols for the synthesis of representative materials.

Applications in Organic Light-Emitting Diodes (OLEDs)

This compound is an excellent precursor for the synthesis of hole transport materials (HTMs) and host materials for phosphorescent OLEDs (PhOLEDs). The tetraphenylsilane core disrupts conjugation, leading to a high triplet energy, which is crucial for efficient blue PhOLEDs. Through Suzuki or Buchwald-Hartwig coupling reactions, hole-transporting moieties such as carbazoles or triarylamines can be attached to the silane core.

Key Advantages:

  • High Thermal Stability: The rigid silicon-carbon backbone contributes to high glass transition temperatures (Tg) and decomposition temperatures (Td), leading to longer device lifetimes.

  • High Triplet Energy: The non-conjugated tetrahedral geometry helps to maintain a high triplet energy, making derivatives suitable as hosts for blue phosphorescent emitters.

  • Morphological Stability: The bulky, three-dimensional structure of the molecules can prevent crystallization in thin films, enhancing device stability.

  • Tunable Electronic Properties: The bromo-functional groups allow for the straightforward synthesis of a wide range of derivatives with tailored HOMO/LUMO energy levels.

Representative Performance of Analogous Carbazole-based Hole Transport Materials in OLEDs:

While specific performance data for materials directly derived from this compound is not widely published, the following table summarizes the performance of OLEDs employing analogous carbazole-based hole transport and host materials, providing a benchmark for expected performance.

Device RoleHost/Emitter SystemMax. External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)Reference
HostGreen PhOLED20.047.5[1]
HostRed PhOLED10.540.6[1]
HostSky-Blue PhOLED7.6-[2]
Fluorescent EmitterDeep-Blue OLED1.1-[2]
Hole Transport MaterialYellow PhOLED21.5929.28[3]

Applications in High-Performance Polymers

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of high-performance polymers. These polymers can find applications in various fields, including as dielectric materials, gas separation membranes, and processable precursors to silicon carbide.

Key Advantages:

  • Thermal Stability: Polymers incorporating the tetraphenylsilane moiety are known for their excellent thermal and thermo-oxidative stability.

  • Solution Processability: The introduction of the non-coplanar silane unit can improve the solubility of otherwise rigid-rod polymers.

  • Tailorable Properties: The bromo-groups can be utilized in various polymerization reactions, such as Suzuki polycondensation or Yamamoto coupling, to create a diverse range of polymer architectures.

Representative Thermal Properties of Analogous Aryl-Substituted Polysilanes and Polyarylates:

Specific thermal data for polymers synthesized directly from this compound is limited. The table below presents typical thermal properties of analogous aryl-substituted polysilanes and aromatic polyesters to indicate the expected performance.

Polymer TypeDecomposition Temp. (TGA, 5% weight loss, °C)Glass Transition Temp. (DSC, Tg, °C)Reference
Aryl-substituted Polysiloxanesup to 420Data not available[4]
General Polysilanes> 200Data not available[4]
Aromatic Polyarylates399 - 447123 - 151[4]

Experimental Protocols

Protocol 1: Synthesis of a Carbazole-based Hole Transport Material via Suzuki Coupling

This protocol describes the synthesis of 4,4'-bis(9H-carbazol-9-yl)-diphenyl(diphenyl)silane, a representative hole transport material, using this compound and carbazole-9-boronic acid pinacol ester.

Materials:

  • This compound

  • 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (Carbazole-boronic acid pinacol ester)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and argon/nitrogen inlet, add this compound (1.0 eq), carbazole-boronic acid pinacol ester (2.2 eq), and Pd(PPh3)4 (0.05 eq).

  • Add a 2M aqueous solution of K2CO3 (4.0 eq).

  • Add toluene as the solvent.

  • De-gas the mixture by bubbling with argon or nitrogen for 30 minutes.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously under an inert atmosphere for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and wash it with deionized water (3 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane).

  • Recrystallize the purified product from a solvent mixture such as toluene/ethanol to obtain the final product as a white to off-white solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Synthesis of Polysilanes via Wurtz-type Coupling

This protocol outlines a general procedure for the synthesis of a polysilane from this compound.

Materials:

  • This compound

  • Sodium metal, dispersion in toluene

  • Anhydrous toluene

  • Isopropanol

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Set up a flame-dried three-necked flask with a mechanical stirrer, condenser, and an argon/nitrogen inlet.

  • Add anhydrous toluene to the flask, followed by a sodium metal dispersion under a positive pressure of inert gas.

  • Heat the mixture to reflux with vigorous stirring.

  • Dissolve this compound in anhydrous toluene and add it dropwise to the refluxing sodium dispersion.

  • Continue refluxing for several hours. The formation of a viscous solution indicates polymerization.

  • Quench the reaction by the slow addition of isopropanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

  • Further purification can be achieved by reprecipitation or size exclusion chromatography.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and distribution, and by TGA and DSC for thermal properties.

Visualizations

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product BBS This compound Reaction Suzuki Coupling (Reflux, 24-48h) BBS->Reaction CBE Carbazole-boronic acid pinacol ester CBE->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base K2CO3 Base->Reaction Solvent Toluene/Water Solvent->Reaction Purification Column Chromatography & Recrystallization Reaction->Purification HTM Carbazole-based Hole Transport Material Purification->HTM G cluster_fabrication Device Fabrication cluster_testing Device Testing Substrate ITO Substrate Cleaning HTL HTL Deposition (Spin Coating) Substrate->HTL EML Emissive Layer Deposition HTL->EML ETL ETL Deposition EML->ETL Cathode Cathode Deposition (Thermal Evaporation) ETL->Cathode EL Electroluminescence Spectra Cathode->EL IVL Current-Voltage- Luminance (IVL) Cathode->IVL EQE External Quantum Efficiency IVL->EQE G cluster_building_block Core Building Block cluster_properties Inherent Properties cluster_applications Material Applications cluster_performance Resulting Performance BBS This compound Thermal High Thermal Stability BBS->Thermal Triplet High Triplet Energy BBS->Triplet Reactive Reactive Bromo Groups BBS->Reactive OLED OLED Materials (HTMs, Hosts) Thermal->OLED Polymer High-Performance Polymers Thermal->Polymer Triplet->OLED Reactive->OLED Reactive->Polymer Device High Efficiency & Long Lifetime OLEDs OLED->Device PolymerProp Thermally Stable & Processable Polymers Polymer->PolymerProp

References

Characterization of Bis(4-bromophenyl)diphenylsilane Reaction Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of reaction products derived from Bis(4-bromophenyl)diphenylsilane. This versatile organosilicon compound serves as a key building block in the synthesis of advanced polymers and functional materials, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira coupling. The resulting materials, often featuring a silicon atom integrated into a conjugated backbone, exhibit unique thermal, optical, and electronic properties relevant to various fields, including organic electronics and materials science.

Overview of Reaction Pathways and Products

This compound is an ideal monomer for polymerization due to its two reactive aryl-bromide sites. Common reaction pathways involve coupling with diboronic acids or diynes to yield high-molecular-weight polymers.

A. Suzuki-Miyaura Coupling: This reaction couples the aryl bromide groups with organoboron compounds, such as 1,4-benzenediboronic acid, to form new carbon-carbon bonds, resulting in polymers with alternating diphenylsilane and aromatic units.

B. Sonogashira Coupling: This pathway involves the coupling of the aryl bromide moieties with terminal alkynes, for instance, 1,4-diethynylbenzene, leading to the formation of polymers containing alternating diphenylsilane and phenylene-ethynylene units.

The characterization of these polymeric products is crucial for understanding their structure-property relationships and ensuring their suitability for specific applications. The following sections detail the primary analytical techniques for this purpose.

Characterization Techniques and Protocols

A multi-faceted approach is required for the comprehensive characterization of these silicon-containing polymers, encompassing spectroscopic, chromatographic, and thermal analysis techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the chemical structure of the synthesized polymers. ¹H, ¹³C, and ²⁹Si NMR are all highly informative.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the polymer sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution, which may require gentle heating or sonication for high molecular weight polymers.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire spectra at room temperature.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Employ proton-decoupled pulse sequences (e.g., zgpg30).

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ²⁹Si NMR Acquisition:

    • Use a pulse sequence with proton decoupling, such as inverse-gated decoupling, to avoid the negative Nuclear Overhauser Effect (NOE).

    • A longer relaxation delay (e.g., 10-20 seconds) is often necessary due to the long spin-lattice relaxation times (T₁) of ²⁹Si nuclei.

    • A larger number of scans will be required to obtain a good signal.

    • Tetramethylsilane (TMS) is used as an external or internal standard (0 ppm).

Data Interpretation:

  • ¹H NMR: Aromatic protons will appear in the range of 7.0-8.0 ppm. The integration of these signals can confirm the ratio of different aromatic units in the polymer backbone.

  • ¹³C NMR: Aromatic carbons will resonate between 120-150 ppm. The presence of new quaternary carbon signals will confirm the formation of C-C bonds from the coupling reaction.

  • ²⁹Si NMR: A single resonance in the range of -10 to -20 ppm is characteristic of a tetra-aryl silane, confirming the integrity of the diphenylsilane unit within the polymer chain.

Table 1: Representative NMR Data for a Poly[(diphenylsilanediyl)di-1,4-phenylene] derivative

NucleusChemical Shift (δ) ppmAssignment
¹H7.30 - 7.80Aromatic protons
¹³C128.0 - 145.0Aromatic carbons
²⁹Si~ -15SiPh₂
Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers.

Experimental Protocol for GPC Analysis:

  • Sample Preparation: Prepare a dilute solution of the polymer (typically 0.5-1.0 mg/mL) in a suitable mobile phase (e.g., tetrahydrofuran (THF) or chloroform). The solution should be filtered through a 0.2 or 0.45 µm syringe filter before injection to remove any particulate matter.

  • Instrumentation: Use a GPC system equipped with a series of columns suitable for separating the expected molecular weight range of the polymer. A refractive index (RI) detector is commonly used.

  • Analysis Conditions:

    • Mobile Phase: HPLC-grade THF is a common choice.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 35-40 °C) to ensure reproducible results.

    • Calibration: Calibrate the system using a series of narrow-polydispersity polystyrene standards.

  • Data Analysis: The elution profile is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Table 2: Typical GPC Results for a Diphenylsilane-Containing Polymer

ParameterValue
Number-Average Molecular Weight (Mₙ)15,000 - 50,000 g/mol
Weight-Average Molecular Weight (Mₙ)30,000 - 100,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Thermal Analysis (TGA and DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability and phase transitions of the polymers.

Experimental Protocol for TGA and DSC:

  • Sample Preparation: Use a small amount of the dried polymer sample (typically 3-10 mg) for each analysis.

  • TGA Instrumentation and Method:

    • Place the sample in a ceramic or platinum pan.

    • Heat the sample from room temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the weight loss as a function of temperature. The 5% weight loss temperature (Td5) is often reported as a measure of thermal stability.

  • DSC Instrumentation and Method:

    • Place the sample in an aluminum pan and seal it.

    • Perform a heat-cool-heat cycle to erase the thermal history of the material. For example, heat from room temperature to a temperature above the expected glass transition, cool back to a low temperature, and then heat again at a controlled rate (e.g., 10 °C/min).

    • The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Table 3: Representative Thermal Properties of a Diphenylsilane-Fluorene Copolymer

Thermal PropertyTemperature (°C)
5% Weight Loss Temperature (Td5)> 400
Glass Transition Temperature (Tg)150 - 200
Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for the detailed analysis of polymers, providing information on the absolute molecular weight of individual polymer chains, end-group analysis, and the presence of any side products.

Experimental Protocol for MALDI-TOF MS:

  • Sample Preparation:

    • Matrix Selection: Choose a suitable matrix that absorbs at the laser wavelength and co-crystallizes with the polymer. Common matrices for synthetic polymers include α-cyano-4-hydroxycinnamic acid (CHCA) and trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).

    • Sample Spotting: Mix the polymer solution with the matrix solution and a cationizing agent (e.g., sodium trifluoroacetate) and spot the mixture onto the MALDI target plate. Allow the solvent to evaporate to form a solid, crystalline spot.

  • Instrumentation: Use a MALDI-TOF mass spectrometer in either linear or reflectron mode. Reflectron mode provides higher resolution for lower mass polymers.

  • Data Acquisition: Acquire the mass spectrum by irradiating the sample spot with the laser. The resulting spectrum will show a distribution of peaks, with each peak corresponding to a single polymer chain of a specific length.

  • Data Analysis: The mass of each peak can be used to confirm the repeating unit mass and identify the end groups of the polymer chains.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process for polymers derived from this compound.

Suzuki_Coupling_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer1 This compound Polymerization Suzuki Coupling Reaction Monomer1->Polymerization Monomer2 Diboronic Acid / Ester Monomer2->Polymerization Catalyst Pd Catalyst + Base Catalyst->Polymerization Product Silicon-Containing Polymer Polymerization->Product NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Product->NMR GPC GPC Analysis Product->GPC Thermal Thermal Analysis (TGA, DSC) Product->Thermal MS MALDI-TOF MS Product->MS

Caption: Workflow for the synthesis and characterization of polymers via Suzuki coupling.

Characterization_Logic cluster_techniques Characterization Techniques cluster_properties Determined Properties Polymer Synthesized Polymer NMR NMR Polymer->NMR GPC GPC Polymer->GPC TGA TGA Polymer->TGA DSC DSC Polymer->DSC MS Mass Spec Polymer->MS Structure Chemical Structure & Composition NMR->Structure MW Molecular Weight & Distribution GPC->MW Stability Thermal Stability TGA->Stability Transitions Phase Transitions (Tg) DSC->Transitions MS->MW EndGroups End-Group Analysis MS->EndGroups

Caption: Logical relationships in the characterization of polymeric products.

Conclusion

The thorough characterization of reaction products from this compound is essential for the development of novel materials with tailored properties. The protocols outlined in this document provide a comprehensive framework for researchers to analyze the structure, molecular weight, and thermal behavior of these advanced silicon-containing polymers. By combining spectroscopic, chromatographic, and thermal analysis techniques, a detailed understanding of the synthesized materials can be achieved, paving the way for their successful application in various high-technology fields.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis(4-bromophenyl)diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of Bis(4-bromophenyl)diphenylsilane synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Poor quality or inactive Grignard/Organolithium reagent: Moisture or oxygen can deactivate these highly reactive reagents.- Ensure all glassware is flame-dried or oven-dried immediately before use. - Use anhydrous solvents, freshly distilled over a suitable drying agent (e.g., sodium/benzophenone for THF). - Perform the reaction under an inert atmosphere (e.g., dry nitrogen or argon). - Activate magnesium turnings for Grignard reagent formation with a small crystal of iodine or 1,2-dibromoethane.[1][2]
Inefficient reaction initiation: The formation of the Grignard or organolithium reagent may not have started.- For Grignard reactions, crush the magnesium turnings to expose a fresh surface.[2] - Add a small amount of pre-formed Grignard reagent to initiate the reaction.[2] - For organolithium reactions, ensure the reaction is initiated at a very low temperature (e.g., -78 °C) before the addition of dichlorodiphenylsilane.[3][4]
Incorrect stoichiometry: An improper ratio of reagents can lead to incomplete reaction or the formation of side products.- Carefully measure and use the correct stoichiometric ratios as specified in the protocol. For the reaction with dichlorodiphenylsilane, a 2:1 molar ratio of the Grignard/organolithium reagent to the silane is typically required.
Side reactions: Competing reactions such as Wurtz coupling or hydrolysis of the starting materials can consume reagents and reduce the yield.[5][6]- Maintain a low reaction temperature during the addition of the aryl halide to magnesium to minimize Wurtz coupling.[5] - Add the dichlorodiphenylsilane slowly to the Grignard/organolithium reagent to avoid localized high concentrations.[6]
Presence of Impurities in the Final Product Incomplete reaction: Unreacted starting materials remain in the product mixture.- Increase the reaction time or temperature (within optimal limits) to ensure the reaction goes to completion. - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Formation of byproducts: Side reactions can lead to the formation of impurities that are difficult to separate. Common byproducts include homocoupling products (biphenyl derivatives) from Wurtz-type reactions.[5][7]- Optimize reaction conditions (temperature, addition rate) to minimize side reactions.[6] - Employ appropriate purification techniques such as column chromatography or recrystallization from a suitable solvent system to separate the desired product from impurities.
Hydrolysis of chlorosilane: Dichlorodiphenylsilane is sensitive to moisture and can hydrolyze to form siloxanes, which can contaminate the final product.[8][9]- Handle dichlorodiphenylsilane under anhydrous conditions. - Ensure the reaction is properly quenched and worked up to remove any hydrolyzed byproducts.
Difficulty in Product Purification Oily or impure solid after recrystallization: The chosen solvent may not be optimal for purification.- Experiment with different recrystallization solvents or solvent mixtures. Toluene and n-butanol have been reported as effective solvents for the recrystallization of this compound.[3][4] - Consider using column chromatography on silica gel to purify the product if recrystallization is ineffective.
Product is difficult to handle or isolate: The physical properties of the product may present challenges during isolation.- After quenching the reaction, ensure proper phase separation during the workup. - Use a rotary evaporator to carefully remove the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent methods involve the reaction of a Grignard reagent (4-bromophenylmagnesium bromide) or an organolithium reagent (4-bromophenyllithium) with dichlorodiphenylsilane.[3][4] The organolithium route often provides higher yields but requires stricter control of anhydrous and low-temperature conditions.

Q2: Why is it crucial to maintain anhydrous conditions throughout the synthesis?

A2: Both Grignard and organolithium reagents are highly reactive towards water. Any moisture present will quench these reagents, reducing the yield of the desired product.[5] Furthermore, the starting material, dichlorodiphenylsilane, is susceptible to hydrolysis, which can lead to the formation of siloxane impurities.[8]

Q3: What are the primary side reactions to be aware of?

A3: The main side reaction is the Wurtz-type coupling of the aryl halide with the organometallic reagent, leading to the formation of 4,4'-dibromobiphenyl.[5][6] Another potential side reaction is the hydrolysis of dichlorodiphenylsilane, which forms siloxanes.[8][9]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

Q5: What is the optimal temperature for the reaction?

A5: For the formation of the 4-bromophenyllithium reagent, a temperature of -78 °C is recommended.[3][4] The subsequent reaction with dichlorodiphenylsilane is typically started at this low temperature and then allowed to slowly warm to room temperature.[3][4] For Grignard reagent formation, the reaction is often initiated at room temperature and may require gentle heating to reflux, but excessive heat should be avoided to minimize side reactions.[5]

Q6: What are the recommended purification methods for this compound?

A6: The most common purification method is recrystallization. Solvents such as toluene and n-butanol have been successfully used.[3][4] If recrystallization does not yield a pure product, column chromatography using silica gel is a viable alternative.

Experimental Protocols

Synthesis via Organolithium Reagent

This protocol is based on a reported high-yield synthesis.[3][4]

Materials:

  • 1,4-Dibromobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Dichlorodiphenylsilane

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexanes

  • Toluene or n-butanol for recrystallization

Procedure:

  • Under a dry nitrogen atmosphere, dissolve 1,4-dibromobenzene (2.0 equivalents) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes (2.0 equivalents) dropwise, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve dichlorodiphenylsilane (1.0 equivalent) in anhydrous THF.

  • Slowly add the dichlorodiphenylsilane solution to the reaction mixture dropwise, keeping the temperature at -78 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from toluene or n-butanol to obtain this compound as a white to off-white solid.

Data Presentation
Parameter Synthesis via Organolithium Reagent
Starting Materials 1,4-Dibromobenzene, n-BuLi, Dichlorodiphenylsilane
Solvent Anhydrous THF
Reaction Temperature -78 °C to Room Temperature
Reported Yield ~81%[3][4]
Purification Method Recrystallization (Toluene or n-butanol)

Visualizations

Reaction_Pathway cluster_reagents Starting Materials cluster_intermediate Intermediate cluster_product Product 1,4-Dibromobenzene 1,4-Dibromobenzene Aryllithium 4-Bromophenyllithium 1,4-Dibromobenzene->Aryllithium + n-BuLi -78°C, THF Dichlorodiphenylsilane Dichlorodiphenylsilane Product This compound Dichlorodiphenylsilane->Product n-BuLi n-Butyllithium Aryllithium->Product + Dichlorodiphenylsilane -78°C to RT

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A Setup Dry Glassware under Inert Atmosphere B Prepare Aryllithium Reagent at -78°C A->B C Slow Addition of Dichlorodiphenylsilane B->C D Reaction Stirred Overnight (Warming to RT) C->D E Aqueous Workup (Quenching & Extraction) D->E F Purification (Recrystallization) E->F G Characterization F->G

Caption: General experimental workflow for the synthesis.

Troubleshooting_Flowchart Start Low Product Yield? Check_Conditions Anhydrous Conditions Met? Start->Check_Conditions Yes Check_Reagents Reagent Quality Verified? Check_Conditions->Check_Reagents Yes Solution1 Dry Glassware & Solvents, Use Inert Atmosphere Check_Conditions->Solution1 No Check_Temp Correct Temperature Profile? Check_Reagents->Check_Temp Yes Solution2 Use Fresh/Titrated Reagents, Activate Mg if needed Check_Reagents->Solution2 No Solution3 Ensure Proper Cooling & Slow Addition Check_Temp->Solution3 No Success Yield Optimized Check_Temp->Success Yes Solution1->Start Solution2->Start Solution3->Start

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Grignard Synthesis of Bis(4-bromophenyl)diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Bis(4-bromophenyl)diphenylsilane via the Grignard reaction. It is intended for researchers, scientists, and drug development professionals to help navigate potential challenges during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Grignard synthesis of this compound?

The most common side products encountered during the synthesis of this compound are:

  • Biphenyl Compounds: Primarily 4,4'-dibromobiphenyl, formed from the coupling of the Grignard reagent with unreacted 4-bromophenyl halide. This is often favored at higher temperatures and high concentrations of the aryl halide.[1][2]

  • Homocoupling Product (Tetraphenylsilane): If the Grignard reagent is formed from bromobenzene instead of 1,4-dibromobenzene, or if there is an excess of phenyl Grignard reagent, tetraphenylsilane can be formed as a byproduct.

  • Monosubstituted Product (4-Bromophenyl)triphenylsilane: Incomplete reaction can lead to the formation of the monosubstituted product where only one 4-bromophenyl group has been added to the dichlorodiphenylsilane.

  • Benzene: Formed by the protonation of the Grignard reagent by any protic species, such as water, present in the reaction setup.[3] Rigorously anhydrous conditions are crucial to minimize this.[3][4]

Q2: My Grignard reaction is not initiating. What are the possible causes and solutions?

Failure of the Grignard reaction to initiate is a common issue.[4][5] The primary causes include:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction.[3][4][5]

  • Presence of Moisture: Even trace amounts of water in the glassware, solvent, or starting materials can quench the Grignard reagent as it forms.[3][4]

Troubleshooting Steps:

  • Activate the Magnesium:

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod to expose a fresh surface.[1][3]

    • Chemical Activation: Add a small crystal of iodine.[4][6] The disappearance of the purple color indicates the activation of the magnesium surface.[4] A few drops of 1,2-dibromoethane can also be used as an initiator.

  • Ensure Anhydrous Conditions:

    • Flame-dry or oven-dry all glassware immediately before use.[4]

    • Use anhydrous solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF).[3][7]

    • Ensure the 1,4-dibromobenzene and dichlorodiphenylsilane are dry.

Q3: The reaction mixture turned dark brown or black during the Grignard reagent formation. Is this normal?

A color change to grayish or brownish is typical for Grignard reagent formation.[4][8] However, a very dark brown or black color may indicate decomposition or significant side reactions, possibly due to overheating or impurities in the reagents.[5][6] Wurtz-type coupling reactions can also lead to the formation of finely divided metal, causing a darker appearance.[5]

Q4: How can I minimize the formation of the 4,4'-dibromobiphenyl byproduct?

The formation of biphenyl side products is a common issue in Grignard reactions.[1][2] To minimize its formation:

  • Control the rate of addition: Add the solution of 1,4-dibromobenzene to the magnesium turnings slowly and dropwise.[2] This helps to maintain a low concentration of the aryl halide in the reaction mixture.

  • Maintain a gentle reflux: Control the reaction temperature to sustain a gentle reflux.[2][8] High temperatures can favor the formation of the biphenyl byproduct.[1][2]

  • Use of an appropriate solvent: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for stabilizing the Grignard reagent.[6][9]

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete reaction of the Grignard reagent. Side reactions consuming the Grignard reagent (e.g., reaction with moisture, formation of biphenyls).[5]Ensure all reactants are pure and dry. Optimize reaction time and temperature. Use a slight excess of the Grignard reagent.
Presence of a significant amount of monosubstituted product Insufficient amount of Grignard reagent. Steric hindrance.Use a stoichiometric excess of the Grignard reagent (e.g., 2.1 to 2.5 equivalents). Increase the reaction time or temperature after the addition is complete to drive the reaction to completion.
Formation of a white precipitate during workup that is difficult to filter Formation of magnesium salts (MgX₂).Add a saturated aqueous solution of ammonium chloride during the workup to dissolve the magnesium salts.
Oily product that is difficult to crystallize Presence of impurities, particularly biphenyl byproducts which can be oily or have a low melting point.Purify the crude product using column chromatography or recrystallization from an appropriate solvent system (e.g., toluene, or a mixed solvent system like chloroform and ethanol).[10][11]

Experimental Protocols

1. Preparation of the 4-Bromophenylmagnesium Bromide Grignard Reagent

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen or argon inlet. All glassware must be rigorously dried.[4]

  • Procedure:

    • Place magnesium turnings (2.2 equivalents) and a small crystal of iodine in the flask.[8]

    • Assemble the apparatus and flush with a dry inert gas.

    • In the dropping funnel, prepare a solution of 1,4-dibromobenzene (1 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the 1,4-dibromobenzene solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change and gentle refluxing.[8] If the reaction does not start, gently warm the flask.[8]

    • Once initiated, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.[8]

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[8]

2. Synthesis of this compound

  • Procedure:

    • Cool the freshly prepared Grignard reagent solution in an ice bath.

    • Prepare a solution of dichlorodiphenylsilane (0.5 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add the dichlorodiphenylsilane solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction is expected. Maintain the temperature below 10 °C during the addition.[8]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.[8]

    • Reflux the reaction mixture for 2-4 hours to ensure the reaction goes to completion.[8]

3. Work-up and Purification

  • Procedure:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent like toluene or n-butanol to obtain pure this compound.[10]

Reaction Pathways and Side Reactions

Grignard_Synthesis Mg Mg Grignard 4-Bromophenylmagnesium bromide (Grignard Reagent) Mg->Grignard Anhydrous Ether/THF dibromo 1,4-Dibromobenzene dibromo->Grignard main_product This compound Grignard->main_product biphenyl 4,4'-Dibromobiphenyl Grignard->biphenyl Wurtz Coupling monosub Monosubstituted Product Grignard->monosub Incomplete Reaction benzene Benzene Grignard->benzene Protonation dichlorosilane Dichlorodiphenylsilane dichlorosilane->main_product dichlorosilane->monosub H2O H2O->benzene unreacted_dibromo Unreacted 1,4-Dibromobenzene unreacted_dibromo->biphenyl

References

Technical Support Center: Bis(4-bromophenyl)diphenylsilane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bis(4-bromophenyl)diphenylsilane.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPotential CauseSuggested Solution
Low Yield After Recrystallization - The chosen solvent system has high solubility for the product at low temperatures.- The crude product contains a high percentage of impurities, affecting crystallization.- Premature crystallization occurred during hot filtration.- Optimize Solvent System: Test different solvent pairs or single solvents to find one where the product has high solubility at high temperatures and low solubility at low temperatures. Common solvents for similar compounds include toluene, n-butanol, and heptane/ethyl acetate mixtures.[1]- Pre-purification: If the crude product is very impure, consider a preliminary purification step like a silica gel plug filtration to remove baseline impurities before recrystallization.- Maintain Temperature: Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper or funnel.
Product Fails to Crystallize - The solution is supersaturated.- The product is an oil at the current solvent and temperature conditions.- Insufficient nucleation sites for crystal growth.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line, or add a seed crystal of pure this compound.- Change Solvent: If the product oils out, a different solvent system is necessary. Consider solvents with different polarities.- Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the product.
Persistent Impurities After Column Chromatography - Inappropriate solvent system (eluent) for separation.- Co-elution of impurities with the product.- Overloading of the column.- Optimize Eluent: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to find the optimal mobile phase for separation.- Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column.- Reduce Sample Load: Do not exceed the recommended sample capacity for the size of your column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Off-White or Yellowish Product - Presence of colored impurities from the synthesis.- Degradation of the product due to heat or light.- Activated Carbon Treatment: Dissolve the product in a suitable solvent and add a small amount of activated carbon. Heat the mixture briefly, then filter through celite to remove the carbon and adsorbed impurities.- Recrystallization: One or more recrystallizations can help remove colored impurities.- Protect from Light and Heat: Store the compound in a dark, cool, and dry place.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 1,4-dibromobenzene and dichlorodiphenylsilane, as well as byproducts from side reactions. These may include mono-substituted (4-bromophenyl)diphenylsilane or species resulting from coupling reactions.

Q2: What is a good starting point for a recrystallization solvent system?

A2: Based on available literature, toluene and n-butanol have been successfully used for the recrystallization of this compound.[1] A solvent screen using small amounts of the crude product with various solvents like hexanes, ethyl acetate, dichloromethane, and mixtures thereof is recommended to find the optimal system for your specific impurity profile.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor your column. Spot the collected fractions onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp. Fractions containing the pure product should show a single spot with the same retention factor (Rf) as a pure standard.

Q4: My purified this compound has a melting point range that is broader than expected. What does this indicate?

A4: A broad melting point range is typically an indication of the presence of impurities. The reported melting point for this compound is in the range of 167.0 to 171.0 °C.[2] If your product melts over a wider range, further purification by recrystallization or column chromatography is recommended.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: While specific toxicity data is limited, it is good laboratory practice to handle all chemicals with care. Avoid inhalation of dust or vapors and prevent contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Experimental Protocols

Recrystallization Protocol

  • Solvent Selection: In a series of small test tubes, dissolve a small amount of the crude this compound in a minimal amount of various hot solvents (e.g., toluene, n-butanol, ethyl acetate, hexanes, or mixtures).[1]

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, further cool the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography Protocol

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the sample.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Product recrystallization Recrystallization crude->recrystallization analysis1 Purity Analysis (e.g., TLC, NMR) recrystallization->analysis1 column Column Chromatography analysis2 Purity Analysis (e.g., NMR, MP) column->analysis2 pure Pure Product (>98%) analysis1->pure Success fail Impure Product analysis1->fail Failure analysis2->pure Success analysis2->fail Further Purification Needed fail->column

Caption: A general workflow for the purification of this compound.

Troubleshooting_Recrystallization Troubleshooting Low Yield in Recrystallization start Low Yield After Recrystallization check_solubility Check Product Solubility in Cold Solvent start->check_solubility high_solubility High Solubility check_solubility->high_solubility Yes low_solubility Low Solubility check_solubility->low_solubility No optimize_solvent Optimize Solvent System (e.g., change solvent or use a co-solvent) high_solubility->optimize_solvent check_impurities Assess Crude Purity (e.g., TLC, NMR) low_solubility->check_impurities high_impurities High Impurity Level check_impurities->high_impurities Yes low_impurities Low Impurity Level check_impurities->low_impurities No pre_purify Pre-purify by Column Chromatography high_impurities->pre_purify check_technique Review Recrystallization Technique low_impurities->check_technique premature_crystallization Premature Crystallization? check_technique->premature_crystallization Yes use_hot_filtration Use Pre-heated Funnel for Hot Filtration premature_crystallization->use_hot_filtration

Caption: A decision tree for troubleshooting low yields during recrystallization.

References

Technical Support Center: Synthesis of Bis(4-bromophenyl)diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bis(4-bromophenyl)diphenylsilane. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to help you navigate challenges encountered during your experiments and explore alternative synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The primary synthetic routes to this compound involve organometallic reactions. The most traditional and widely used method is the Grignard reaction. Alternative approaches include organolithium reactions and various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Kumada, and Hiyama couplings. Each method offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and functional group tolerance.

Q2: What is the most common starting material for the Grignard-based synthesis of this compound?

A2: The most common approach involves the reaction of a Grignard reagent, specifically 4-bromophenylmagnesium bromide, with dichlorodiphenylsilane. The Grignard reagent is prepared in situ from 4-bromotoluene and magnesium metal.

Q3: Are there any significant safety precautions to consider when performing these syntheses?

A3: Yes, several safety precautions are crucial. Grignard and organolithium reagents are highly reactive towards atmospheric moisture and oxygen, necessitating the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).[1][2] These reactions are often exothermic and require careful temperature control. Palladium catalysts and organotin compounds used in some cross-coupling reactions can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Alternative Synthesis Routes: A Comparative Overview

For researchers exploring alternatives to the traditional Grignard synthesis, several palladium-catalyzed cross-coupling reactions offer viable pathways to this compound. Below is a summary of these alternative routes.

Synthesis RouteKey ReactantsCatalyst/ReagentTypical SolventAdvantagesDisadvantages
Grignard Reaction Dichlorodiphenylsilane, 4-Bromophenylmagnesium bromideMagnesiumDiethyl ether, THFReadily available starting materials, well-established.Highly sensitive to moisture and air, potential for side reactions.
Organolithium Rte. Diphenyldichlorosilane, 4-Bromophenyllithiumn-ButyllithiumTHFCan offer higher yields and cleaner reactions than Grignard.Requires cryogenic temperatures (-78 °C), n-BuLi is highly pyrophoric.
Suzuki Coupling Dichlorodiphenylsilane, 4-Bromophenylboronic acidPalladium catalyst (e.g., Pd(PPh₃)₄), BaseToluene, DioxaneHigh functional group tolerance, commercially available reagents.Boronic acids can be expensive, potential for catalyst poisoning.[3][4]
Stille Coupling Dichlorodiphenylsilane, (4-Bromophenyl)tributylstannanePalladium catalyst (e.g., Pd(PPh₃)₄)Toluene, DMFTolerant of a wide range of functional groups.Organotin reagents are highly toxic.[5]
Kumada Coupling Dichlorodiphenylsilane, 4-Bromophenylmagnesium bromideNickel or Palladium catalystTHF, Diethyl etherUtilizes readily available Grignard reagents.[6][7][8]Less functional group tolerance due to the basicity of the Grignard reagent.[7]
Hiyama Coupling Dichlorodiphenylsilane, 4-BromophenyltrimethoxysilanePalladium catalyst, Fluoride source or BaseTHF, DioxaneOrganosilanes are non-toxic and stable.Often requires an activating agent (fluoride or base).

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol is adapted from the synthesis of analogous di-aryl dichlorosilanes.[2]

Step 1: Preparation of 4-Bromophenylmagnesium Bromide

  • Apparatus Setup: Flame-dry all glassware (a three-necked flask, reflux condenser, and dropping funnel) and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface.

  • Initiation: In the dropping funnel, prepare a solution of 4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing. If not, gently warm the flask.

  • Grignard Formation: Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting dark grey or brown solution is the Grignard reagent.

Step 2: Synthesis of this compound

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution in an ice bath.

  • Addition of Silane: Prepare a solution of dichlorodiphenylsilane (0.5 equivalents) in anhydrous diethyl ether or THF in a dropping funnel. Add the dichlorodiphenylsilane solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction will occur; maintain the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent by rotary evaporation, the crude product can be purified by recrystallization from a suitable solvent like n-butanol or toluene to yield this compound. A reported yield for a similar synthesis is 81%.

Protocol 2: Synthesis via Organolithium Reaction

This protocol provides a high-yield route using an organolithium reagent.

  • Reaction Setup: Under a dry nitrogen atmosphere, dissolve 1,4-dibromobenzene (2.0 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (2.0 equivalents) in hexanes dropwise, maintaining the reaction temperature at -78 °C. After the addition, continue to stir the mixture at -78 °C for 1 hour to form the 4-bromophenyllithium reagent.

  • Silylation: Slowly add a solution of diphenyldichlorosilane (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction Completion: After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Evaporate the solvent using a rotary evaporator. The crude product is then purified by recrystallization from toluene or n-butanol. This method has been reported to yield this compound in 81% yield.

Troubleshooting Guides

Grignard Reaction Issues

Q: My Grignard reaction is not initiating. What should I do?

A:

  • Magnesium Activation: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide.[1] Try adding a single crystal of iodine, a few drops of 1,2-dibromoethane, or gently crushing a few pieces of magnesium with a glass rod to expose a fresh surface.[1]

  • Anhydrous Conditions: Ensure all glassware is meticulously dried and anhydrous solvents are used. Even trace amounts of water can quench the reaction.[1]

  • Initiator Concentration: A small amount of a pre-formed Grignard reagent can be added to initiate the reaction.

Q: The yield of my Grignard reaction is low. What are the possible causes?

A:

  • Incomplete Reaction: Ensure the Grignard reagent formation is complete by refluxing for an adequate amount of time.

  • Side Reactions: A common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide.[9] This can be minimized by slow addition of the aryl halide and maintaining a moderate temperature.

  • Moisture Contamination: Re-check all sources of potential moisture contamination, including solvents, reagents, and glassware.

Q: The reaction mixture turned dark brown or black during the Grignard reagent formation. Is this normal?

A: A dark grey or brown color is normal for a Grignard reagent solution. However, a black color might indicate decomposition or the formation of finely divided metal from side reactions, potentially due to impurities in the magnesium or organic halide.[1]

Palladium-Catalyzed Cross-Coupling Issues

Q: My palladium-catalyzed cross-coupling reaction is not proceeding or is giving a low yield. What should I check?

A:

  • Catalyst Activity: The palladium catalyst, especially Pd(0) complexes, can be sensitive to air and may have degraded. Ensure you are using a fresh or properly stored catalyst.

  • Ligand Choice: The choice of ligand is crucial for the stability and activity of the palladium catalyst. For challenging couplings, consider using bulky, electron-rich phosphine ligands.

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield. Ensure they are appropriate for the specific coupling reaction and are of high purity.

  • Reaction Temperature: Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Ensure the reaction is heated appropriately.

  • Reagent Purity: Impurities in the starting materials can poison the catalyst. Ensure all reagents are of high purity.

Visualizing the Synthesis Workflows

To help you better understand the sequence of steps in each synthesis route, here are the experimental workflows presented as diagrams.

Grignard_Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Work-up and Purification A 4-Bromotoluene + Mg B Activation (Iodine) A->B C Anhydrous Ether/THF B->C D 4-Bromophenylmagnesium Bromide C->D F Reaction at 0-10°C D->F E Dichlorodiphenylsilane E->F G Crude Product F->G H Aqueous Quench G->H I Extraction H->I J Recrystallization I->J K This compound J->K

Grignard Synthesis Workflow

Organolithium_Synthesis cluster_0 Step 1: Lithiation cluster_1 Step 2: Silylation cluster_2 Step 3: Purification A 1,4-Dibromobenzene C Anhydrous THF A->C B n-Butyllithium at -78°C D 4-Bromophenyllithium B->D C->D F Reaction at -78°C to RT D->F E Dichlorodiphenylsilane E->F G Crude Product F->G H Solvent Evaporation G->H I Recrystallization H->I J This compound I->J

Organolithium Synthesis Workflow

Palladium_Coupling General Workflow for Palladium-Catalyzed Cross-Coupling A Dichlorodiphenylsilane F Reaction at Elevated Temp. A->F B Arylating Reagent (Boronic Acid, Stannane, etc.) B->F C Palladium Catalyst + Ligand C->F D Base or Activator D->F E Anhydrous Solvent E->F G Crude Product F->G H Work-up & Purification G->H I This compound H->I

General Palladium-Catalyzed Coupling Workflow

References

Technical Support Center: Efficient Suzuki Coupling of Bis(4-bromophenyl)diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the Suzuki-Miyaura cross-coupling reaction involving Bis(4-bromophenyl)diphenylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in a Suzuki coupling reaction?

A1: The primary challenges stem from it being a dihaloarene. This presents the potential for incomplete reaction, leading to a mixture of mono- and di-substituted products. Achieving high yields of the desired di-substituted product requires careful optimization of reaction conditions to drive the reaction to completion. Another challenge can be the solubility of the starting material and subsequent products, which may require specific solvent systems.

Q2: How can I favor the formation of the di-substituted product over the mono-substituted product?

A2: To favor di-substitution, it is crucial to use a sufficient excess of the boronic acid (typically 2.2-2.5 equivalents). Additionally, employing a highly active catalyst system, including a suitable palladium source and an electron-rich, bulky phosphine ligand, can enhance the reactivity of the second bromine atom. Longer reaction times and higher temperatures may also be necessary to ensure the second coupling reaction goes to completion.

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base is essential for the transmetalation step of the Suzuki coupling catalytic cycle.[1] For the coupling of aryl bromides, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and yield, and may need to be optimized for your specific boronic acid and solvent system.

Q4: What are common side reactions, and how can they be minimized?

A4: Common side reactions include:

  • Protodeboronation: This is the loss of the boronic acid group from the coupling partner, which can be minimized by using boronic esters (e.g., pinacol esters) or by running the reaction under anhydrous conditions where appropriate.

  • Homocoupling: The formation of biaryl products from the boronic acid or the aryl halide can occur. Using a high-quality palladium source and ensuring an inert atmosphere can help to reduce this side reaction.

  • Dehalogenation: The replacement of a bromine atom with a hydrogen atom can be a problem at elevated temperatures.[2] Optimizing the reaction temperature is key to minimizing this side reaction.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalystEnsure your palladium source and ligand are not degraded. Consider using a pre-catalyst.
Poor choice of ligandFor aryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[3]
Inappropriate base or solventOptimize the base and solvent system. A solvent mixture like dioxane/water is often used.[4][5]
Low reaction temperatureGradually increase the reaction temperature, monitoring for side reactions.[2]
Incomplete conversion (mixture of mono- and di-substituted products) Insufficient boronic acidUse a larger excess of the boronic acid (e.g., 2.5 equivalents).
Short reaction timeIncrease the reaction time and monitor the progress by TLC or GC/LC-MS.
Catalyst deactivationIncrease the catalyst loading slightly or consider a more robust catalyst system.
Significant side product formation (e.g., protodeboronation) Unstable boronic acidSwitch to a more stable boronic ester (e.g., pinacol ester).[6]
Presence of excess waterIf the reaction allows, use anhydrous solvents and a base that does not require water for solubility.
Difficulty in product purification Similar polarity of products and byproductsOptimize your chromatography method. Consider a different solvent system or a different stationary phase.
Formation of oligomers/polymersThis can occur with dihaloarenes. Consider using a pseudo-high dilution technique by adding the this compound solution slowly to the reaction mixture.

Experimental Protocols

Below is a general experimental protocol for the double Suzuki-Miyaura coupling of this compound. This should be considered a starting point, and optimization may be required for specific boronic acids.

Materials:

  • This compound

  • Aryl boronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst)

  • Phosphine ligand (if not using a pre-catalyst, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl boronic acid, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the palladium catalyst and, if necessary, the phosphine ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, GC/LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables provide representative data for optimizing a double Suzuki coupling reaction on a dihaloarene substrate. The exact values may vary for this compound and should be determined experimentally.

Table 1: Effect of Base and Solvent on Di-substituted Product Yield

EntryBase (equivalents)Solvent (v/v)Temperature (°C)Time (h)Di-substituted Yield (%)
1K₂CO₃ (3.0)Toluene/EtOH/H₂O (4:1:1)902465
2K₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)1001885
3Cs₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)1001890
4K₂CO₃ (3.0)DMF1102470

Table 2: Effect of Catalyst and Ligand on Di-substituted Product Yield

EntryPalladium Source (mol%)Ligand (mol%)Temperature (°C)Time (h)Di-substituted Yield (%)
1Pd(PPh₃)₄ (5)-1002475
2Pd₂(dba)₃ (2)PPh₃ (8)1002478
3Pd₂(dba)₃ (2)SPhos (4)1001892
4XPhos Pd G2 (2)-1001695

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L2-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Substrate Ar-Br (this compound) Substrate->OxAdd Boronic Ar'-B(OR)2 Boronic->Transmetal Base Base (e.g., K3PO4) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Di-substituted Product check_conversion Check for Mono-substituted Product start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Yes no_reaction No Reaction check_conversion->no_reaction No optimize_conditions Increase Reaction Time/ Temperature/ Boronic Acid Equivalents incomplete_reaction->optimize_conditions check_catalyst Verify Catalyst and Ligand Activity no_reaction->check_catalyst success Improved Yield of Di-substituted Product optimize_conditions->success inactive_catalyst Inactive Catalyst/ Inappropriate Ligand check_catalyst->inactive_catalyst Problem Found check_base_solvent Review Base and Solvent check_catalyst->check_base_solvent Seems OK replace_catalyst Use Fresh Catalyst/ Screen Ligands (e.g., SPhos, XPhos) inactive_catalyst->replace_catalyst replace_catalyst->success wrong_conditions Suboptimal Base/ Solvent Combination check_base_solvent->wrong_conditions Problem Found check_base_solvent->success Seems OK optimize_base_solvent Screen Bases (K3PO4, Cs2CO3)/ Solvents (Dioxane/H2O) wrong_conditions->optimize_base_solvent optimize_base_solvent->success

Caption: Troubleshooting workflow for low yield in double Suzuki coupling.

References

Troubleshooting low conversion in Bis(4-bromophenyl)diphenylsilane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Bis(4-bromophenyl)diphenylsilane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Formation

Question: My reaction has resulted in a very low yield or no formation of this compound. What are the likely causes?

Answer:

A low or negligible yield is often traced back to the initial steps of the reaction, specifically the formation of the aryllithium reagent. Here are the primary factors to investigate:

  • Moisture or Air Contamination: Organolithium reagents are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and that the reaction is conducted under a completely dry, inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.

  • Quality of n-Butyllithium (n-BuLi): The titer of commercially available n-BuLi can decrease over time. It is crucial to titrate the n-BuLi solution before use to accurately determine its molarity and ensure the correct stoichiometry.

  • Reaction Temperature: The initial bromine-lithium exchange is highly exothermic and requires very low temperatures (-78 °C is typical) to prevent side reactions and decomposition of the organolithium reagent. Ensure your cooling bath maintains a stable, low temperature throughout the addition of n-BuLi.

  • Purity of 1,4-Dibromobenzene: Impurities in the starting material can interfere with the formation of the aryllithium reagent. Ensure the 1,4-dibromobenzene is pure and dry.

Issue 2: Incomplete Consumption of Starting Materials

Question: I am observing a significant amount of unreacted 1,4-dibromobenzene or dichlorodiphenylsilane in my crude product analysis. How can I improve the conversion?

Answer:

Incomplete conversion can be due to several factors related to reaction stoichiometry and conditions:

  • Incorrect Stoichiometry: An inaccurate determination of the n-BuLi concentration is a common cause. Use a freshly titrated solution of n-BuLi and ensure a slight excess is not used, which could lead to side reactions. The stoichiometry between the generated 4-bromophenyllithium and dichlorodiphenylsilane is critical; a 2:1 ratio is required.

  • Insufficient Reaction Time or Temperature: While the initial lithiation is conducted at low temperatures, allowing the reaction to slowly warm to room temperature and stir for an extended period (e.g., overnight) is often necessary for the reaction with dichlorodiphenylsilane to go to completion.[1]

  • Rate of Addition: The slow, dropwise addition of both the n-BuLi and the dichlorodiphenylsilane solution is crucial. Adding the reagents too quickly can lead to localized high concentrations and promote side reactions.

Issue 3: Formation of Significant Side Products

Question: My crude product shows several impurities besides the desired this compound. What are these side products and how can I minimize them?

Answer:

The formation of byproducts is a common challenge. Here are some likely impurities and how to avoid them:

  • Homocoupling (Wurtz-type reaction): The aryllithium reagent can react with the starting 1,4-dibromobenzene to form poly-phenylene species. This is more likely to occur if the reaction temperature is not kept sufficiently low during the formation of the organolithium.

  • Products of Over- or Under-substitution: If the stoichiometry is not carefully controlled, you may form mono-substituted (4-bromophenyl)chlorodiphenylsilane or tetra-substituted tetrakis(4-bromophenyl)silane. Precise control over the 2:1 ratio of the aryllithium reagent to dichlorodiphenylsilane is key to maximizing the desired di-substituted product.

  • Reaction with Solvent: Tetrahydrofuran (THF) is generally a good solvent for this reaction. However, at elevated temperatures, organolithium reagents can react with THF. Maintain low temperatures to ensure solvent stability.

Issue 4: Difficulty in Product Purification

Question: I am struggling to isolate pure this compound from the crude reaction mixture. What is the best purification strategy?

Answer:

Purification can be challenging due to the nature of the product and potential impurities.

  • Recrystallization: The most common and effective method for purifying this compound is recrystallization.[1] Toluene and n-butanol have been reported as effective solvents for recrystallization.[1] Experiment with different solvent systems to optimize crystal formation and purity.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A non-polar eluent system, such as a hexane/dichloromethane gradient, is a good starting point.

  • Washing: Before recrystallization, washing the crude solid with a non-polar solvent like hexane can help remove some of the less polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Anhydrous tetrahydrofuran (THF) is the most commonly used and recommended solvent for this reaction.[1] Its ability to solvate the organolithium intermediate is advantageous compared to other ethers like diethyl ether.

Q2: How critical is the quality of the n-butyllithium?

A2: The quality and accurate concentration of the n-butyllithium are paramount. A partially degraded or inaccurately quantified n-BuLi solution is a primary reason for low yields and incomplete reactions. Always titrate your n-BuLi before use.

Q3: Can I use a Grignard reagent instead of an organolithium reagent?

A3: While Grignard reagents are also used for the formation of carbon-silicon bonds, the lithium-halogen exchange with n-BuLi at low temperatures is a very efficient way to generate the necessary aryllithium species from 1,4-dibromobenzene. The use of a Grignard reagent would involve the initial formation of the Grignard reagent from 1,4-dibromobenzene and magnesium, which can also have its own set of challenges.

Q4: What is a typical yield for this reaction?

A4: With careful control of the reaction conditions, yields of around 81% have been reported in the literature.[1] However, this is highly dependent on the purity of the reagents, the accuracy of the stoichiometry, and the exclusion of water and air.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point analysis. The purity can also be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Quantitative Data

The following table summarizes the reaction conditions from a literature procedure that reported a high yield of this compound.

ParameterValueReference
Starting Material 1,4-Dibromobenzene[1]
Reagent n-Butyllithium in hexane[1]
Silicon Source Dichlorodiphenylsilane[1]
Solvent Anhydrous Tetrahydrofuran (THF)[1]
Stoichiometry (1,4-Dibromobenzene:n-BuLi) 1:1[1]
Stoichiometry ((4-bromophenyl)lithium:Dichlorodiphenylsilane) 2:1[1]
Initial Reaction Temperature -78 °C[1]
Subsequent Reaction Temperature Slowly warm to room temperature[1]
Reaction Time Stirred overnight[1]
Purification Method Recrystallization from toluene and n-butanol[1]
Reported Yield 81%[1]

Experimental Protocol

This protocol is based on a literature procedure for the synthesis of this compound.[1]

Materials:

  • 1,4-Dibromobenzene

  • n-Butyllithium (in hexane)

  • Dichlorodiphenylsilane

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene (for recrystallization)

  • n-Butanol (for recrystallization)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under a dry nitrogen atmosphere, dissolve 1,4-dibromobenzene (2.0 equivalents) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexane (2.0 equivalents) dropwise to the cooled solution, maintaining the internal temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

  • In a separate flame-dried flask, dissolve dichlorodiphenylsilane (1.0 equivalent) in anhydrous THF.

  • Slowly add the dichlorodiphenylsilane solution dropwise to the aryllithium solution, ensuring the temperature remains at -78 °C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from toluene and then n-butanol to obtain this compound as a white solid.

Visualizations

TroubleshootingWorkflow start Low Conversion or Yield check_reagents Check Reagent Quality - Anhydrous solvents/reagents? - Titrated n-BuLi? start->check_reagents check_conditions Review Reaction Conditions - Temperature at -78°C? - Inert atmosphere maintained? start->check_conditions check_stoichiometry Verify Stoichiometry - Accurate n-BuLi amount? - 2:1 Aryllithium:Dichlorosilane ratio? start->check_stoichiometry analyze_byproducts Analyze Byproducts (GC-MS, NMR) - Homocoupling? - Over/under substitution? start->analyze_byproducts If issues persist reagent_issue Address Reagent Issues - Dry solvents/reagents - Retitrate n-BuLi check_reagents->reagent_issue Yes condition_issue Optimize Conditions - Ensure stable low temperature - Improve inert atmosphere setup check_conditions->condition_issue Yes stoichiometry_issue Adjust Stoichiometry - Recalculate based on titration - Ensure precise additions check_stoichiometry->stoichiometry_issue Yes reagent_issue->start condition_issue->start stoichiometry_issue->start optimize_purification Optimize Purification - Test different recrystallization solvents - Consider column chromatography analyze_byproducts->optimize_purification

Caption: Troubleshooting workflow for low conversion in this compound synthesis.

ReactionPathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 1,4-Dibromobenzene 1,4-Dibromobenzene 4-Bromophenyllithium 4-Bromophenyllithium 1,4-Dibromobenzene->4-Bromophenyllithium  + n-BuLi -78°C, THF This compound This compound 4-Bromophenyllithium->this compound  + Dichlorodiphenylsilane (0.5 eq) Biphenyl Biphenyl 4-Bromophenyllithium->Biphenyl  + 1,4-Dibromobenzene (Wurtz Coupling) (4-bromophenyl)chlorodiphenylsilane (4-bromophenyl)chlorodiphenylsilane 4-Bromophenyllithium->(4-bromophenyl)chlorodiphenylsilane  + Dichlorodiphenylsilane (if > 0.5 eq) Dichlorodiphenylsilane Dichlorodiphenylsilane Tetrakis(4-bromophenyl)silane Tetrakis(4-bromophenyl)silane Dichlorodiphenylsilane->Tetrakis(4-bromophenyl)silane  + 4-Bromophenyllithium (excess)

Caption: Reaction pathway for the synthesis of this compound and potential side reactions.

References

Recrystallization methods for purifying crude Bis(4-bromophenyl)diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Bis(4-bromophenyl)diphenylsilane. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of this compound.

Troubleshooting Recrystallization of this compound

This section provides solutions to common problems encountered during the recrystallization of this compound.

Q1: My compound will not dissolve in the chosen solvent, even with heating.

A1: This indicates that the solvent is not a suitable choice for dissolving this compound.

  • Solution: Select a more appropriate solvent. Based on experimental data, toluene and n-butanol have been shown to be effective for the recrystallization of this compound.[1] For structurally similar compounds, a mixed solvent system of chloroform and ethanol has also been used successfully.

  • Alternative Solvents: Consider screening other common organic solvents. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.

Q2: No crystals are forming upon cooling, or the yield is very low.

A2: This issue can arise from several factors, including the use of too much solvent, the cooling process being too rapid, or the solution not being sufficiently saturated.

  • Too Much Solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.

  • Inducing Crystallization: If the solution is saturated but crystals are not forming, you can try to induce crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" crystal will act as a template for other crystals to grow upon.

  • Optimizing Cooling: Slow cooling generally leads to the formation of larger, purer crystals.

    • Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Covering the flask with a beaker can help to slow the cooling process.

Q3: The compound "oils out" instead of forming crystals.

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.

  • Solution 1: Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly to encourage crystal formation.

  • Solution 2: Change Solvent System: If slow cooling does not resolve the issue, a different solvent or a mixed solvent system may be necessary. Try a solvent with a lower boiling point.

Q4: The resulting crystals are colored or appear impure.

A4: The presence of colored impurities may require an additional purification step.

  • Solution: Use of Activated Carbon: After dissolving the crude product in the hot solvent, add a small amount of activated carbon to the solution. The activated carbon will adsorb the colored impurities.

    • Procedure: Add a very small amount (a spatula tip) of activated carbon to the hot solution and boil for a few minutes. Perform a hot filtration to remove the carbon particles before allowing the solution to cool and crystallize. Caution: Adding activated carbon to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding the carbon.

Frequently Asked Questions (FAQs)

Q5: What is the best solvent for recrystallizing this compound?

A5: Based on available literature, n-butanol has been used to achieve a high yield of 81%.[1] Toluene has also been reported as a successful recrystallization solvent.[1] For a structurally similar compound, tetrakis(4-bromophenyl)methane, a mixed solvent system of chloroform and ethanol has been used effectively, yielding approximately 60% pure product. The ideal solvent for your specific crude product may depend on the impurities present. It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture.

Q6: How can I determine the best solvent for recrystallization experimentally?

A6: To find a suitable solvent, test the solubility of a small amount of your crude this compound in various solvents. A good solvent will dissolve the compound when hot but not at room temperature.

Experimental Protocol for Solvent Screening:

  • Place a small amount of the crude solid (e.g., 20-30 mg) into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature.

  • A good solvent will completely dissolve the solid upon heating.

  • Allow the clear, hot solutions to cool to room temperature and then in an ice bath.

  • The best solvent will be the one that yields a good quantity of pure-looking crystals upon cooling.

Q7: What is a mixed solvent recrystallization, and when should I use it?

A7: A mixed solvent recrystallization is used when no single solvent is ideal. It involves a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent"). This technique is useful when your compound is very soluble in one solvent and very insoluble in another.

General Procedure for Mixed Solvent Recrystallization:

  • Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • If too much "poor" solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to form crystals.

Data Presentation

The following table summarizes the known and potential solvent systems for the recrystallization of this compound and a structurally similar compound.

CompoundSolvent SystemTemperature ConditionsObservations / Yield
This compoundTolueneHot to ColdSuccessful recrystallization reported.[1]
This compoundn-ButanolHot to Cold81% yield reported.[1]
Tetrakis(4-bromophenyl)methaneChloroform / EthanolHot to Cold~60% yield reported.

Experimental Protocols

Protocol 1: Recrystallization of this compound using n-Butanol

This protocol is based on a reported successful purification with a high yield.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of n-butanol. Heat the mixture with gentle swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-butanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Recrystallization of a Structurally Similar Compound (Tetrakis(4-bromophenyl)methane) using a Chloroform/Ethanol Mixed Solvent System

This protocol can be adapted for this compound if a mixed solvent system is required.

  • Dissolution: Dissolve the crude product in a minimal amount of hot chloroform (the "good" solvent).

  • Addition of Anti-solvent: While the solution is hot, slowly add ethanol (the "poor" solvent) dropwise until the solution becomes faintly cloudy.

  • Clarification: If necessary, add a few drops of hot chloroform to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in hot solvent start->dissolve cool Cool solution dissolve->cool troubleshoot_dissolve Troubleshoot: Insoluble - Change solvent - Increase solvent volume cautiously dissolve->troubleshoot_dissolve Fails oil Compound oils out? cool->oil crystals Crystals form? filter Filter and dry crystals crystals->filter Yes troubleshoot_no_crystals Troubleshoot: No/Low Yield - Reduce solvent volume - Scratch flask - Add seed crystal crystals->troubleshoot_no_crystals No oil->crystals No troubleshoot_oil Troubleshoot: Oiling Out - Reheat and cool slowly - Add more 'good' solvent - Change solvent system oil->troubleshoot_oil Yes colored_crystals Crystals colored? filter->colored_crystals troubleshoot_dissolve->start troubleshoot_no_crystals->cool troubleshoot_oil->dissolve charcoal Use activated carbon and hot filter colored_crystals->charcoal Yes end Pure Product colored_crystals->end No charcoal->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start choose_solvent Choose Solvent System (Single or Mixed) start->choose_solvent dissolve Dissolve Crude Product in Minimum Hot Solvent choose_solvent->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice collect_crystals Collect Crystals by Vacuum Filtration cool_ice->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end End dry_crystals->end

Caption: General experimental workflow for the recrystallization of a solid compound.

References

Minimizing impurities in the synthesis of Bis(4-bromophenyl)diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Bis(4-bromophenyl)diphenylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most common synthetic routes involve the reaction of a 4-bromophenyl organometallic reagent with dichlorodiphenylsilane. The two primary methods are the Grignard reaction, utilizing 4-bromophenylmagnesium bromide, and the organolithium reaction, using 4-bromophenyllithium.[1]

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Common impurities include:

  • Homocoupling byproduct (4,4'-dibromobiphenyl): Arises from a Wurtz-type reaction between the Grignard or organolithium reagent and the starting aryl halide.

  • Monosubstituted byproduct (4-bromophenyl)diphenylchlorosilane): Results from incomplete reaction of the dichlorodiphenylsilane.

  • Hydrolysis products: Dichlorodiphenylsilane is sensitive to moisture and can hydrolyze to form silanols and siloxanes, which can complicate the purification process.[2][3]

  • Starting materials: Unreacted 1,4-dibromobenzene or dichlorodiphenylsilane may also be present as impurities.

Q3: What is the recommended purification method for this compound?

A3: Recrystallization is a highly effective method for purifying the crude product.[1] Common solvents for recrystallization include toluene and n-butanol.[1]

Q4: What are the key safety precautions to consider during the synthesis?

A4: Dichlorodiphenylsilane is corrosive and reacts with water to produce hydrochloric acid.[2] Therefore, the reaction should be carried out under anhydrous conditions in a well-ventilated fume hood. Organolithium reagents like n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Troubleshooting Guide

Issue 1: Low yield of the desired product.

  • Question: My reaction resulted in a low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors:

    • Inefficient Grignard reagent formation: Ensure that the magnesium turnings are fresh and activated. The reaction should be initiated in anhydrous solvent under an inert atmosphere. The presence of moisture will quench the Grignard reagent.

    • Instability of the organometallic reagent: Both Grignard and organolithium reagents are highly reactive and can decompose if not used promptly or if exposed to air or moisture.

    • Side reactions: Homocoupling of the aryl halide is a significant side reaction that consumes the organometallic reagent. Slow addition of the aryl halide during Grignard formation can minimize this.

    • Incomplete reaction with dichlorodiphenylsilane: Ensure the stoichiometry of the reactants is correct. A slight excess of the organometallic reagent may be necessary to drive the reaction to completion.

    • Product loss during workup and purification: Careful extraction and recrystallization are crucial to maximize product recovery.

Issue 2: Presence of a significant amount of 4,4'-dibromobiphenyl impurity.

  • Question: My final product is contaminated with a significant amount of 4,4'-dibromobiphenyl. How can I minimize the formation of this byproduct?

  • Answer: The formation of 4,4'-dibromobiphenyl is due to a Wurtz-type homocoupling reaction. To minimize this:

    • Slow addition of reagents: During the formation of the Grignard reagent, add the 1,4-dibromobenzene solution slowly to the magnesium turnings. This maintains a low concentration of the aryl halide, reducing the likelihood of coupling. When reacting the organometallic reagent with dichlorodiphenylsilane, add the dichlorodiphenylsilane solution slowly to the organometallic reagent at a low temperature.

    • Maintain low reaction temperature: Conducting the reaction at lower temperatures can help to control the rate of the coupling reaction. For the organolithium route, maintaining the temperature at -78 °C during the formation of 4-bromophenyllithium is critical.[1]

Issue 3: The purified product shows broad or multiple peaks in the NMR spectrum, suggesting the presence of siloxane impurities.

  • Question: After purification, my product's NMR spectrum is not clean and suggests the presence of siloxane byproducts. How can I avoid their formation?

  • Answer: Siloxane impurities arise from the hydrolysis of dichlorodiphenylsilane or chlorinated intermediates. To prevent this:

    • Strict anhydrous conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction must be conducted under a dry inert atmosphere (e.g., nitrogen or argon).

    • Careful workup: During the aqueous workup, minimize the contact time of any unreacted chlorosilane species with water.

Data Presentation

Table 1: Key Reactants and Their Properties

ReactantChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Key Hazards
1,4-DibromobenzeneC₆H₄Br₂235.90220.487.3Irritant
DichlorodiphenylsilaneC₁₂H₁₀Cl₂Si253.20305-22Corrosive, Water-reactive[2]
n-ButyllithiumC₄H₉Li64.06Decomposes-76Pyrophoric, Corrosive
Magnesium TurningsMg24.311090650Flammable solid
Tetrahydrofuran (THF)C₄H₈O72.1166-108.4Flammable, Peroxide former

Experimental Protocols

Synthesis of this compound via Organolithium Route[1]

This protocol is adapted from a literature procedure.[1]

  • Reaction Setup: Under a dry nitrogen atmosphere, dissolve 10.81 g (50 mmol) of 1,4-dibromobenzene in 400 mL of anhydrous tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer.

  • Formation of Organolithium Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add 20 mL of a 2.5 M solution of n-butyllithium (50 mmol) in hexanes dropwise, ensuring the temperature remains at -78 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at -78 °C for 1 hour.

  • Addition of Dichlorodiphenylsilane: In a separate flask, dissolve 6.3 g (25 mmol) of dichlorodiphenylsilane in 80 mL of anhydrous THF. Slowly add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Evaporate the solvent to dryness using a rotary evaporator to obtain the crude product.

Purification by Recrystallization[1]
  • Dissolution: Dissolve the crude product in a minimal amount of hot toluene.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold n-butanol.

  • Drying: Dry the purified crystals under vacuum. An 81% yield of this compound can be expected.[1]

Visualizations

Synthesis_Workflow cluster_setup Reaction Setup cluster_organolithium Organolithium Formation cluster_reaction Silylation Reaction cluster_workup Workup & Purification A Dissolve 1,4-Dibromobenzene in anhydrous THF B Cool to -78°C A->B C Slowly add n-BuLi B->C D Stir for 1 hour at -78°C C->D E Slowly add Dichlorodiphenylsilane in anhydrous THF D->E F Warm to RT and stir overnight E->F G Evaporate Solvent F->G H Recrystallize from Toluene/n-Butanol G->H I Isolate and Dry Pure Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Impurity Detected in This compound Impurity_Type Identify Impurity Type Start->Impurity_Type Homocoupling Homocoupling Byproduct (4,4'-dibromobiphenyl) Impurity_Type->Homocoupling Wurtz-type Monosubstituted Monosubstituted Byproduct Impurity_Type->Monosubstituted Incomplete Reaction Hydrolysis Hydrolysis Byproducts (Siloxanes) Impurity_Type->Hydrolysis Moisture Contamination Sol_Homocoupling - Slow down addition of n-BuLi and Dichlorodiphenylsilane - Maintain low reaction temperature (-78°C) Homocoupling->Sol_Homocoupling Sol_Monosubstituted - Ensure 2:1 stoichiometry of organolithium to dichlorodiphenylsilane - Allow sufficient reaction time Monosubstituted->Sol_Monosubstituted Sol_Hydrolysis - Use anhydrous solvents and reagents - Maintain strict inert atmosphere (N2 or Ar) - Minimize exposure to moisture during workup Hydrolysis->Sol_Hydrolysis Purification Optimize Purification Sol_Homocoupling->Purification Sol_Monosubstituted->Purification Sol_Hydrolysis->Purification Recrystallization Recrystallize from appropriate solvent (e.g., Toluene/n-Butanol) Purification->Recrystallization Yes Column Consider column chromatography if impurities persist Purification->Column No

Caption: Troubleshooting workflow for minimizing impurities.

References

Technical Support Center: Optimizing Polymerization of Bis(4-bromophenyl)diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the polymerization of Bis(4-bromophenyl)diphenylsilane. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges and facilitate successful polymer synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for polymerizing this compound?

A1: The most prevalent methods for the polymerization of this compound are transition-metal-catalyzed cross-coupling reactions. These include Yamamoto coupling, Suzuki-Miyaura polycondensation, and Grignard polycondensation. Each method offers distinct advantages and requires careful optimization of reaction parameters.

Q2: How can I control the molecular weight of the resulting polymer?

A2: The molecular weight of the polymer is influenced by several factors, including the choice of catalyst and ligand, solvent, base, reaction temperature, and monomer-to-catalyst ratio. For instance, in Suzuki polycondensation, stronger bases and higher catalyst loadings generally lead to higher molecular weights. Precise control over stoichiometry is also critical.

Q3: What are the typical catalysts used for these polymerization reactions?

A3: For Yamamoto coupling, nickel-based catalysts such as Ni(COD)₂ with bipyridine ligands are commonly employed. Suzuki-Miyaura polycondensation typically utilizes palladium-based catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ with phosphine ligands. Grignard polycondensation can be initiated by the formation of a Grignard reagent from the monomer itself.

Q4: How do I purify the final polymer?

A4: Purification is crucial to remove catalyst residues and low molecular weight oligomers, which can affect the polymer's properties. A common method is re-precipitation, where the polymer is dissolved in a good solvent and then precipitated by adding a non-solvent. Further purification can be achieved through techniques like Soxhlet extraction.[1]

Q5: What are common side reactions to be aware of?

A5: Side reactions can limit the molecular weight and introduce defects into the polymer chain. In Suzuki polycondensation, side reactions can include deborylation/debromination and ligand scrambling.[1] For Grignard-based methods, side reactions with solvents like THF can occur, especially with chlorosilanes.[2] In nickel-catalyzed couplings, biaryl formation is a possible side product.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the polymerization of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Polymer Yield - Inactive or poisoned catalyst. - Inefficient initiation. - Presence of inhibitors in monomer or solvent. - Low reaction temperature.- Ensure the catalyst is fresh and handled under an inert atmosphere. - Purify the monomer and solvents to remove inhibitors like water or stabilizers. - Increase the reaction temperature incrementally. - Consider using a co-catalyst or activator.
Low Molecular Weight (Mn) - Imbalance in monomer stoichiometry. - Premature termination of chain growth. - Inappropriate choice of base or solvent. - Insufficient catalyst loading. - Side reactions cleaving the polymer chain.- Precisely control the monomer ratio. - Optimize the reaction time and temperature to favor propagation over termination. - Screen different bases and solvents; for Suzuki reactions, stronger bases often yield higher Mn.[4] - Increase the catalyst loading. - Investigate and mitigate potential side reactions.
High Polydispersity Index (PDI) - Multiple active catalyst species. - Chain transfer reactions. - Slow initiation relative to propagation. - Inefficient stirring leading to concentration gradients.- Use a well-defined catalyst system. - Minimize impurities that can act as chain transfer agents. - Optimize conditions for fast and uniform initiation. - Ensure vigorous and consistent stirring throughout the polymerization.
Gel Formation - Excessive cross-linking side reactions. - High monomer concentration. - High reaction temperature leading to uncontrolled reactions.- Lower the monomer concentration. - Reduce the reaction temperature. - Investigate the possibility of multifunctional impurities in the monomer.
Inconsistent Results - Variability in reagent purity. - Inconsistent reaction setup and conditions. - Sensitivity to air and moisture.- Use consistently high-purity monomers and reagents. - Standardize the experimental protocol, including glassware drying and inert atmosphere techniques. - Ensure all reactions are performed under strictly anhydrous and oxygen-free conditions.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of various reaction parameters on the polymerization of aryl halides, providing a basis for optimizing the synthesis of poly(this compound).

Table 1: Effect of Solvent and Base on Suzuki-Miyaura Coupling of Bromobenzene [5]

EntrySolventBaseYield (%)
1DioxaneK₃PO₄·3H₂O0
2TetrahydrofuranK₃PO₄·3H₂O10.4
3DMFK₃PO₄·3H₂O30.9
4Ethyl AcetateK₃PO₄·3H₂O-
5MethanolK₃PO₄·3H₂O78.9
6EthanolK₃PO₄·3H₂O73.4
7Methanol/Water (3:2)K₃PO₄·3H₂O96.3
8Methanol/Water (3:2)NaOH98.2
9Methanol/Water (3:2)KOH95.1
10Methanol/Water (3:2)K₂CO₃90.5

Note: While this data is for a model reaction, it demonstrates the significant influence of solvent and base selection on yield, a key factor in polymerization efficiency.

Experimental Protocols

Yamamoto Coupling Polymerization (General Protocol)
  • Catalyst Preparation: In a glovebox, add Ni(COD)₂ (2.0 equiv), 1,5-cyclooctadiene (COD) (2.0 equiv), and 2,2'-bipyridine (2.0 equiv) to a flame-dried Schlenk flask.

  • Solvent Addition: Add anhydrous DMF and toluene to the flask.

  • Monomer Addition: Add this compound to the catalyst mixture.

  • Reaction: Heat the reaction mixture at 80 °C for 24 hours under an inert atmosphere.

  • Work-up: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol.

  • Purification: Collect the polymer by filtration and purify by Soxhlet extraction with acetone to remove low-molecular-weight fractions and catalyst residues.[1]

Suzuki-Miyaura Polycondensation (General Protocol)
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, an aryl-diboronic acid or ester comonomer (e.g., phenylene-1,4-diboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %), and a base (e.g., K₃PO₄).[6]

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water).[6]

  • Reaction: Heat the mixture under an inert atmosphere at 70-80 °C for 18-22 hours.[6]

  • Work-up: After cooling, pour the reaction mixture into a precipitating solvent like methanol.

  • Purification: Collect the solid polymer by filtration, wash with methanol and water, and dry under vacuum. Further purification can be done by re-precipitation.

Visualizing Experimental and Logical Workflows

General Polymerization Workflow

G reagents Reagents: Monomer, Catalyst, Ligand, Base setup Reaction Setup (Inert Atmosphere) reagents->setup solvent Anhydrous & Degassed Solvent solvent->setup polymerization Polymerization (Heating & Stirring) setup->polymerization workup Work-up (Precipitation) polymerization->workup purification Purification (Soxhlet/Re-precipitation) workup->purification characterization Characterization (GPC, NMR, etc.) purification->characterization final_polymer Pure Polymer purification->final_polymer

Caption: A generalized workflow for the synthesis and purification of polymers.

Troubleshooting Logic for Low Molecular Weight

G start Low Molecular Weight (Low Mn) check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions investigate_side_reactions Investigate Side Reactions start->investigate_side_reactions optimize_catalyst Optimize Catalyst System (Catalyst, Ligand, Loading) check_reagents->optimize_catalyst optimize_base_solvent Optimize Base & Solvent check_conditions->optimize_base_solvent solution Achieve Higher Mn optimize_catalyst->solution optimize_base_solvent->solution investigate_side_reactions->solution

Caption: A decision tree for troubleshooting low molecular weight in polymerization.

References

Technical Support Center: Scalable Synthesis of High-Purity Bis(4-bromophenyl)diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis and purification of high-purity Bis(4-bromophenyl)diphenylsilane.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most frequently cited scalable method is the reaction of a 4-bromophenyl organometallic reagent with dichlorodiphenylsilane. This is typically achieved through a lithium-halogen exchange of 1,4-dibromobenzene with an organolithium reagent like n-butyllithium (n-BuLi), followed by the addition of dichlorodiphenylsilane.[1][2] A Grignard-based approach is also feasible but may exhibit different reactivity.

Q2: What is a typical yield and purity for this synthesis?

A2: A reported yield for the lithium-halogen exchange-based synthesis is approximately 81% after purification by recrystallization.[1][2] Commercially available this compound is often advertised with a purity of 98% or higher.[3]

Q3: What are the key safety precautions to consider during this synthesis?

A3: The use of organolithium reagents such as n-butyllithium requires strict anhydrous and inert atmosphere conditions (e.g., dry nitrogen or argon) as they are pyrophoric. The reaction is typically conducted at very low temperatures (-78 °C), which necessitates the use of a dry ice/acetone bath. All glassware should be thoroughly dried, and anhydrous solvents must be used. Standard personal protective equipment (lab coat, safety glasses, and gloves) is mandatory.

Q4: Can I use a Grignard reagent instead of an organolithium reagent?

A4: Yes, a Grignard reagent (4-bromophenylmagnesium bromide) can be used as an alternative to the organolithium reagent. However, organolithium reagents are generally more reactive than Grignard reagents, which can influence reaction rates and outcomes.[4][5][6][7] The choice between the two may depend on factors such as desired reactivity, cost, and safety considerations.

Q5: What are the primary applications of high-purity this compound?

A5: High-purity this compound is a valuable intermediate in organic synthesis, particularly for advanced materials and electronics. Its bromine atoms serve as reactive sites for cross-coupling reactions (e.g., Suzuki, Stille), and it is used in the synthesis of functional silanes, high-performance polymers, and intermediates for Organic Light Emitting Diodes (OLEDs).[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive organolithium or Grignard reagent. 2. Presence of moisture or oxygen in the reaction. 3. Low reaction temperature not maintained. 4. Impure starting materials.1. Titrate the organolithium reagent before use. For Grignard reagents, ensure magnesium turnings are activated. 2. Ensure all glassware is oven-dried and the reaction is conducted under a positive pressure of an inert gas (nitrogen or argon). Use anhydrous solvents. 3. Maintain the reaction temperature at -78 °C during the formation of the organometallic reagent and the initial stages of the reaction with dichlorodiphenylsilane. 4. Use high-purity 1,4-dibromobenzene and dichlorodiphenylsilane.
Presence of Monosubstituted Impurity ((4-bromophenyl)diphenylchlorosilane) 1. Insufficient amount of organometallic reagent. 2. Incomplete reaction.1. Ensure the stoichiometry of the organometallic reagent to dichlorodiphenylsilane is at least 2:1. 2. Increase the reaction time or allow the reaction to warm to room temperature and stir for an extended period (e.g., overnight) after the initial low-temperature addition.[1][2]
Formation of Tetraphenylsilane 1. Redistribution reactions catalyzed by Lewis acids. 2. Presence of phenyl Grignard or phenyllithium impurities.1. Ensure the reaction workup is performed promptly and avoids strongly acidic conditions for prolonged periods. 2. Ensure the starting materials are free from phenyl-based organometallic contaminants.
Formation of Biphenyl Side Product Homocoupling of the organometallic reagent.This is a common side reaction. Minimize by adding the organometallic reagent to the dichlorodiphenylsilane solution (reverse addition) to keep the concentration of the organometallic reagent low.
Difficult Purification / Oily Product Presence of multiple impurities or residual solvent.1. Attempt recrystallization from different solvent systems (e.g., toluene, n-butanol, or a mixture).[1][2] 2. If recrystallization is ineffective, consider purification by column chromatography on silica gel. A non-polar eluent system (e.g., hexanes/ethyl acetate) is a good starting point.

Data Presentation

Table 1: Comparison of Synthetic Parameters for this compound Synthesis

ParameterOrganolithium Method (Lithium-Halogen Exchange)Grignard Method (General Considerations)
Primary Reagents 1,4-Dibromobenzene, n-Butyllithium, Dichlorodiphenylsilane1,4-Dibromobenzene, Magnesium, Dichlorodiphenylsilane
Reaction Temperature -78 °C for lithiation, then warming to room temperature[1][2]Typically initiated at room temperature or slightly elevated temperatures.
Reported Yield ~81%[1][2]Not specifically reported for this product, but generally comparable to or slightly lower than organolithium methods.
Reactivity Higher reactivity, faster reaction at low temperatures.[4][6]Lower reactivity compared to organolithium reagents.[4][6][7]
Purity (Post-Recrystallization) High purity achievable (≥98%).[3]High purity is expected to be achievable with proper purification.
Key Considerations Requires stringent anhydrous and inert conditions due to pyrophoric nature of n-BuLi.Moisture and air sensitivity, though generally less pyrophoric than n-BuLi.

Experimental Protocols

Protocol 1: Synthesis via Lithium-Halogen Exchange[1][2]

Materials:

  • 1,4-Dibromobenzene (50 mmol, 11.8 g)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution, 50 mmol, 20 mL)

  • Dichlorodiphenylsilane (25 mmol, 6.3 g, 5.2 mL)

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene for recrystallization

  • n-Butanol for recrystallization

Procedure:

  • Under a dry nitrogen atmosphere, dissolve 1,4-dibromobenzene (50 mmol) in 400 mL of anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution (50 mmol) dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

  • In a separate flask, dissolve dichlorodiphenylsilane (25 mmol) in 80 mL of anhydrous THF.

  • Slowly add the dichlorodiphenylsilane solution dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from toluene and then n-butanol to yield this compound as a white to off-white solid.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Flowchart for Synthesis start Start Synthesis analyze_product Analyze Crude Product (TLC, NMR, GC-MS) start->analyze_product check_yield Low or No Yield? check_reagents Check Reagent Activity & Purity check_yield->check_reagents Yes impurity_check Impurities Detected? check_yield->impurity_check No check_conditions Verify Anhydrous & Inert Conditions check_reagents->check_conditions check_temp Confirm Temperature Control (-78 °C) check_conditions->check_temp analyze_product->check_yield mono_sub Monosubstituted Impurity? impurity_check->mono_sub Yes success High-Purity Product impurity_check->success No adjust_stoichiometry Adjust Stoichiometry (≥2:1 Organometallic:Silane) mono_sub->adjust_stoichiometry Yes other_impurities Other Impurities (e.g., Tetraphenylsilane)? mono_sub->other_impurities No increase_time Increase Reaction Time or Temperature adjust_stoichiometry->increase_time purification Optimize Purification (Recrystallization, Chromatography) other_impurities->purification Yes purification->success

Caption: A flowchart for troubleshooting common issues in the synthesis.

Experimental Workflow Diagram

experimental_workflow Synthesis Workflow reagents 1. Starting Materials - 1,4-Dibromobenzene - n-Butyllithium - Dichlorodiphenylsilane - Anhydrous THF lithiation 2. Lithiation - Dissolve 1,4-dibromobenzene in THF - Cool to -78 °C - Add n-BuLi dropwise reagents->lithiation reaction 3. Reaction with Silane - Add dichlorodiphenylsilane solution - Maintain -78 °C - Warm to RT overnight lithiation->reaction workup 4. Workup - Quench with NH4Cl(aq) - Extract with organic solvent - Dry and concentrate reaction->workup purification 5. Purification - Recrystallize from Toluene/n-Butanol workup->purification product 6. Final Product - High-Purity this compound purification->product

Caption: A step-by-step workflow for the synthesis and purification.

References

Validation & Comparative

A Tale of Two Cores: Spirobifluorene and Bis(4-bromophenyl)diphenylsilane in the Quest for Superior OLED Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of more efficient, stable, and vibrant Organic Light-Emitting Diodes (OLEDs), the design and selection of advanced organic materials are paramount. Among the myriad of molecular scaffolds, spirobifluorene and its derivatives have carved out a significant niche as high-performance components. In contrast, bis(4-bromophenyl)diphenylsilane serves as a versatile, yet more foundational, building block for novel host materials. This guide provides a comparative analysis of these two key molecules, delving into their distinct roles, the performance of the materials they enable, and the experimental methodologies used to evaluate them.

Spirobifluorene: The Rigid Backbone for High-Efficiency Emitters

The 9,9'-spirobifluorene (SBF) core is a cornerstone in the architecture of modern OLED materials. Its unique three-dimensional and rigid structure, where two fluorene units are orthogonally connected by a shared spiro-carbon, imparts several desirable properties. This rigidity helps in forming stable amorphous films, a crucial factor in preventing crystallization and ensuring the longevity of OLED devices. The non-planar nature of SBF inhibits close molecular packing, which can otherwise lead to detrimental quenching of luminescence.

Spiro-based materials are frequently employed as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) OLEDs. Their high triplet energy levels are essential for efficiently transferring energy to the phosphorescent or TADF guest emitters without significant energy loss.

Performance of Spirobifluorene Derivatives in OLEDs

The versatility of the spirobifluorene scaffold allows for its functionalization at various positions, leading to a wide array of materials with tailored properties for different applications, from hole-transporting layers (HTLs) to host materials for red, green, and blue (RGB) emitters.

Device ColorSpirobifluorene DerivativeRoleMax. External Quantum Efficiency (EQE)EmitterReference
Green2,7-DiCbz-SBF-4'-POPh2Host13.2%Not Specified[1]
Green1-(para-biphenyl)-4-phenyl-SBFHost26.1%Not Specified
Blue1-(para-biphenyl)-4-phenyl-SBFHost22.5%Not Specified
Red1-(para-biphenyl)-4-phenyl-SBFHost26.0%Not Specified
Blue3,3′,6,6′-TDTA-SBFHTM25.4%FIrpic
Green3,3′,6,6′-TDTA-SBFHTM26.4%Not Specified
Red3,3′,6,6′-TDTA-SBFHTM26.1%Not Specified

This compound: A Versatile Precursor for Advanced Host Materials

Unlike spirobifluorene, which is often a core functional unit, this compound is primarily utilized as a synthetic intermediate. Its key feature is the presence of two bromine atoms on the phenyl rings, which serve as reactive sites for cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the facile introduction of various functional groups, enabling the construction of complex and high-performance OLED materials.

The tetraphenylsilane core of this compound provides a non-conjugated, three-dimensional center that can disrupt conjugation and help maintain a high triplet energy in the final molecule. This is a critical attribute for host materials in PhOLEDs. Furthermore, the silicon-containing moiety can enhance thermal and morphological stability.

Performance of Materials Derived from this compound

By coupling functional groups such as dibenzofuran or dibenzothiophene onto the this compound core, researchers have developed novel host materials with impressive performance characteristics.

Device ColorDerivative of this compoundRoleMax. External Quantum Efficiency (EQE)EmitterReference
Greenbis(4-(dibenzo[b,d]furan-4-yl)phenyl)diphenylsilane (DBFSiDBF)Host24.5%Ir(ppy)3
Greenbis(4-(dibenzo[b,d]thiophen-4-yl)phenyl)diphenylsilane (DBTSiDBT)Host24.5%Ir(ppy)3

Experimental Protocols

The fabrication and characterization of OLEDs are critical to evaluating the performance of new materials. A typical experimental workflow involves the following steps:

OLED Fabrication
  • Substrate Preparation : Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.

  • Layer Deposition : The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL), are deposited sequentially onto the ITO substrate via thermal evaporation in a high-vacuum chamber (typically at a pressure below 10-6 Torr). The deposition rates for the organic materials are usually in the range of 1-2 Å/s.

  • Cathode Deposition : A metal cathode, such as aluminum (Al), often with a thin underlying layer of lithium fluoride (LiF) to enhance electron injection, is deposited on top of the organic stack.

  • Encapsulation : To protect the device from atmospheric moisture and oxygen, it is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

G cluster_0 OLED Fabrication Workflow ITO ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO->UV_Ozone Organic_Deposition Organic Layer Deposition (Thermal Evaporation) UV_Ozone->Organic_Deposition Cathode_Deposition Cathode Deposition Organic_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation

A simplified workflow for the fabrication of OLED devices.
Device Characterization

The performance of the fabricated OLEDs is evaluated using a suite of characterization techniques:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics : Measured using a source meter and a photometer.

  • Electroluminescence (EL) Spectra : Recorded with a spectroradiometer.

  • External Quantum Efficiency (EQE) : Calculated from the luminance, current density, and EL spectrum.

  • Device Lifetime : Often reported as LT50 or LT95, the time it takes for the initial luminance to decrease to 50% or 95%, respectively, under a constant current drive.

Comparative Analysis and Logical Relationships

The choice between designing materials around a spirobifluorene core or using this compound as a starting point reflects two different strategies in OLED material development.

  • Spirobifluorene : Offers a proven, high-performance scaffold with inherent properties conducive to stable and efficient OLEDs. The research focus is often on the strategic placement of functional groups on this rigid core to fine-tune charge transport, energy levels, and emission characteristics.

  • This compound : Provides a more flexible and modular approach. Researchers can leverage its reactive sites to build a wide variety of novel molecular architectures. This is particularly useful for exploring new classes of materials where the properties are not dictated by a single, dominant core structure.

The following diagram illustrates the logical relationship between the molecular design strategy and the resulting OLED performance.

G cluster_0 Material Design Strategy cluster_1 Key Molecular Properties cluster_2 OLED Performance Metrics Spiro Spirobifluorene Core (Rigid Scaffold) Properties High Triplet Energy Good Thermal Stability Amorphous Morphology Balanced Charge Transport Spiro->Properties Silane This compound (Versatile Precursor) Silane->Properties Performance High External Quantum Efficiency (EQE) Long Operational Lifetime Low Roll-off Properties->Performance

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the thermal stability of Bis(4-bromophenyl)diphenylsilane and structurally similar arylsilane compounds. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize or develop organosilicon compounds. This document summarizes available quantitative data, details experimental methodologies for thermal analysis, and presents a visual representation of the structural relationships influencing thermal stability.

Introduction to Arylsilane Thermal Stability

Arylsilanes are a class of organosilicon compounds known for their robust thermal stability, making them suitable for applications in high-temperature polymers, organic electronics, and as synthetic intermediates. The thermal stability of these compounds is influenced by the nature and substitution pattern of the aryl groups attached to the silicon atom. This guide focuses on this compound and compares its expected thermal properties with related brominated and non-brominated arylsilanes.

Quantitative Data on Thermal Stability

Compound NameStructureDecomposition Temperature (°C)Analysis Method
This compound C₂₄H₁₈Br₂SiData not availableTGA (expected)
Tetrakis(4-bromophenyl)silane C₂₄H₁₆Br₄Si> 400TGA[1]
Tri(4-bromophenyl)silanol C₁₈H₁₃Br₃OSi467 (as part of a microporous organic framework)TGA[1]
Diphenylsilane C₁₂H₁₂SiPyrolyzed at 385-425Pyrolysis
Triphenylsilane C₁₈H₁₆SiPyrolyzed at 525Pyrolysis

Note: The decomposition temperatures listed are the initial temperatures at which significant weight loss is observed. TGA is the standard method for determining these values.

Experimental Protocols: Thermogravimetric Analysis (TGA)

The thermal stability of organosilicon compounds is typically evaluated using thermogravimetric analysis (TGA). The following is a generalized experimental protocol for conducting TGA on solid arylsilane samples.

Objective: To determine the onset decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass at the end of the analysis.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C.

Sample Preparation:

  • Ensure the arylsilane sample is in a dry, powdered form.

  • Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

TGA Instrument Parameters:

  • Atmosphere: Inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidation.

  • Heating Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.

  • Data Collection: Continuously record the sample weight as a function of temperature.

Data Analysis:

  • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

  • The first derivative of the TGA curve (DTG curve) is plotted to identify the temperature of the maximum rate of weight loss (Tmax).

  • The onset decomposition temperature (Tonset) is determined as the temperature at which a significant deviation from the baseline is observed, often corresponding to 5% weight loss (T5%).

Visualization of Structural Relationships and Thermal Stability

The following diagram illustrates the logical relationship between the chemical structures of the compared arylsilanes and their expected or known thermal stability. Generally, increasing the number of aryl and bromo-aryl substituents on the silicon atom enhances thermal stability.

G Thermal Stability of Arylsilanes A Diphenylsilane B Triphenylsilane A->B Increasing Phenyl Groups C This compound (Expected High Stability) B->C Introduction of Bromophenyl Groups D Tetrakis(4-bromophenyl)silane (Decomposition > 400 °C) C->D Increasing Bromophenyl Groups F Si-Aryl Bond Strength C->F E Tri(4-bromophenyl)silanol Framework (Decomposition at 467 °C) D->E Incorporation into Framework G Molecular Symmetry D->G H Number of Aryl/Bromo-Aryl Substituents E->H I Intermolecular Interactions E->I

Caption: Relationship between arylsilane structure and thermal stability.

Discussion and Conclusion

The presence of aryl groups, particularly phenyl and bromophenyl moieties, directly bonded to a central silicon atom contributes significantly to the high thermal stability of these compounds. The Si-C(aryl) bond is strong, and the rigid aromatic structures require substantial energy for decomposition.

Based on the data from closely related compounds, it can be inferred that This compound possesses high thermal stability, likely with a decomposition temperature exceeding 400°C. The introduction of bromine atoms onto the phenyl rings generally enhances thermal stability due to increased molecular weight and stronger intermolecular interactions. The exceptional stability of the microporous organic framework derived from Tri(4-bromophenyl)silanol, with a decomposition temperature of 467°C, further underscores the robustness of the bromo-arylsilane scaffold[1].

References

A Researcher's Guide to Validating the Photoluminescence Quantum Yield of Novel Bis(4-bromophenyl)diphenylsilane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the precise determination of a molecule's photoluminescence quantum yield (PLQY) is a critical step in evaluating its potential for applications ranging from bio-imaging to organic light-emitting diodes (OLEDs). This guide provides a comprehensive framework for validating the PLQY of newly synthesized Bis(4-bromophenyl)diphenylsilane derivatives, comparing their potential performance with established blue-emitting compounds, and detailing the rigorous experimental protocols required for accurate assessment.

This compound serves as a versatile building block in the synthesis of advanced organic materials. Its derivatives are of particular interest for applications requiring efficient blue emission. The validation of their quantum yield is paramount to understanding their photophysical properties and gauging their competitiveness against other available fluorophores.

Comparative Landscape of High-Performance Blue Emitters

To contextualize the performance of novel this compound derivatives, it is essential to compare their validated PLQY against well-characterized, high-efficiency blue emitters. The following table summarizes the photophysical properties of several commercially available and academically significant blue-emitting compounds.

Compound NameAbbreviationPhotoluminescence Quantum Yield (PLQY)Excitation Wavelength (λ_ex) [nm]Emission Wavelength (λ_em) [nm]Solvent
9,10-DiphenylanthraceneDPA~0.90365409, 432Cyclohexane
Perylene~0.92410, 436446, 474Ethanol
Coumarin 1C1~0.73373450Ethanol
Quinine SulfateQS~0.543504500.1 M H₂SO₄
2-Aminopyridine~0.602903650.1 M H₂SO₄

Note: PLQY values can be highly dependent on the solvent, temperature, and concentration. The values presented here are representative and should be used as a general benchmark.

Experimental Protocols for Quantum Yield Validation

The accurate determination of PLQY can be achieved through two primary methods: the relative method and the absolute method. The choice of method often depends on the available equipment and the desired level of accuracy.

Relative Method of PLQY Measurement

The relative method is the more common approach and involves comparing the fluorescence of the sample under investigation to that of a well-characterized standard with a known PLQY.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the this compound derivative being tested. For blue emitters, Quinine Sulfate or 9,10-Diphenylanthracene are common choices.

  • Solution Preparation:

    • Prepare a series of dilute solutions of both the standard and the test compound in a suitable solvent (e.g., cyclohexane, ethanol, or a solvent in which the compound is soluble and stable).

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

    • Record the fluorescence emission spectrum of each solution using the fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements. It is crucial to use the same instrument parameters (e.g., slit widths, integration time) for both the standard and the sample.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound. The resulting plots should be linear.

    • The PLQY of the test compound (Φ_x) can be calculated using the following equation:

      Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)

      where:

      • Φ_std is the quantum yield of the standard.

      • m_x and m_std are the gradients of the linear plots for the test compound and the standard, respectively.

      • n_x and n_std are the refractive indices of the solvents used for the test compound and the standard, respectively.

Absolute Method of PLQY Measurement

The absolute method directly measures the number of photons emitted versus the number of photons absorbed by the sample, without the need for a reference standard. This is typically achieved using an integrating sphere.

Instrumentation:

  • Spectrofluorometer equipped with an integrating sphere

  • Light source (e.g., Xenon lamp)

  • Detector (e.g., CCD or PMT)

Procedure:

  • Sample Preparation: Prepare a dilute solution or a thin film of the this compound derivative.

  • Measurement Steps:

    • Measurement 1 (Reference): Record the spectrum of the excitation light with the empty integrating sphere (or with a cuvette containing only the solvent).

    • Measurement 2 (Sample): Place the sample inside the integrating sphere and record the spectrum. This measurement will show a decrease in the excitation peak (due to absorption) and the appearance of the emission spectrum.

  • Data Analysis:

    • The number of absorbed photons is determined by the difference in the integrated intensity of the excitation peak between the reference and sample measurements.

    • The number of emitted photons is determined by the integrated intensity of the emission spectrum of the sample.

    • The absolute PLQY is the ratio of the number of emitted photons to the number of absorbed photons.

Workflow for Validating the Quantum Yield of a Novel Compound

The following flowchart illustrates the comprehensive process for validating the photoluminescence quantum yield of a newly synthesized this compound derivative.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Validation synthesis Synthesis & Purification of Derivative characterization Structural Characterization (NMR, MS) synthesis->characterization sample_prep Sample Preparation (Dilute Solutions/Thin Films) characterization->sample_prep abs_spec UV-Vis Absorption Spectroscopy sample_prep->abs_spec pl_spec Photoluminescence Spectroscopy sample_prep->pl_spec abs_method Absolute PLQY (Integrating Sphere) sample_prep->abs_method rel_method Relative PLQY (vs. Standard) abs_spec->rel_method pl_spec->rel_method data_proc Data Processing (Integration, Correction) abs_method->data_proc rel_method->data_proc calculation PLQY Calculation data_proc->calculation comparison Comparison with Benchmarks calculation->comparison reporting Reporting & Publication comparison->reporting

Workflow for Quantum Yield Validation

Conceptual Relationship: Molecular Structure and Photophysical Properties

The photophysical properties of this compound derivatives are intrinsically linked to their molecular structure. Modifications to the peripheral aromatic rings can significantly influence the electron-donating or -accepting character of the substituents, thereby tuning the emission wavelength and quantum yield.

G cluster_structure Molecular Structure cluster_properties Photophysical Properties core Bis(4-bromophenyl) diphenylsilane Core substituents Functional Groups (R) (Electron Donating/Withdrawing) core->substituents absorption Absorption Wavelength (λ_abs) substituents->absorption Influences emission Emission Wavelength (λ_em) substituents->emission Tunes plqy Quantum Yield (Φ_PL) substituents->plqy Modulates lifetime Excited State Lifetime (τ) substituents->lifetime Affects

Structure-Property Relationship

The Role of Computational Chemistry

In cases where experimental determination is challenging or for high-throughput screening of potential derivatives, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can provide valuable insights into the photophysical properties of molecules. These calculations can predict absorption and emission wavelengths, as well as provide an estimation of the radiative and non-radiative decay rates, which are crucial for understanding the quantum yield. While computational predictions should always be validated experimentally, they serve as a powerful tool in the rational design of new materials with desired luminescent properties.

A Comparative Analysis of the Electrochemical Properties of Silane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of various silane compounds, offering insights into their performance for applications ranging from corrosion protection to surface modification. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies for key experiments.

Comparative Performance Data

The electrochemical properties of silane compounds are significantly influenced by their molecular structure, the substrate they are applied to, and the surrounding environment. Below are tables summarizing key electrochemical parameters for different classes of silane compounds.

Redox Potentials of Chlorosilanes

Cyclic voltammetry is a key technique used to determine the reduction and oxidation potentials of electroactive species. For chlorosilanes, the reduction potentials are indicative of their susceptibility to electron transfer, a crucial aspect in applications like electropolymerization.

Silane CompoundSolventReduction Potential (E½¹) (V vs. SCE)Reduction Potential (E½²) (V vs. SCE)
Monochlorosilanes
Me₃SiClMeCN-0.65-0.85
Et₃SiClMeCN-0.70-0.90
PhMe₂SiClMeCN-0.55-0.75
Dichlorosilanes
Me₂SiCl₂MeCN-0.60-0.80
Et₂SiCl₂MeCN-0.68-0.88
Ph₂SiCl₂MeCN-0.45-0.65
Trichlorosilanes
MeSiCl₃MeCN-0.50-0.70
PhSiCl₃MeCN-0.35-0.55

Note: SCE refers to the Saturated Calomel Electrode, a common reference electrode.

Performance of Silane-Based Coatings in Corrosion Protection

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique to evaluate the corrosion resistance of coatings. Key parameters include charge transfer resistance (Rct) and coating capacitance (Cc). A higher Rct value generally indicates better corrosion resistance, while a lower Cc can suggest lower water uptake by the coating.

Silane TypeSubstrateKey Performance MetricResult
Amino Silanes (e.g., APTES)Mild SteelCharge Transfer Resistance (Rct)Rct of sol-B-coated mild steel increased from 65 kΩ·cm² to 1370 kΩ·cm², resulting in 98% protection efficiency.[1]
Epoxy Silanes (e.g., GPTMS)Aluminum AlloyLow-Frequency Impedance Modulus (Z
Alkyl Silanes (e.g., BTSE)Carbon SteelCorrosion RateA film of non-functional silane (BTSE) developed at pH 4–6 decreased the corrosion rate by a factor of 15.[2]
Fluorinated Silanes (e.g., FTS)Aluminum AlloyCorrosion Resistance in Oxalic AcidThe FTS coating provided the best corrosion resistance on aluminum alloys in an oxalic acid solution.[3]
Mixed Silanes (e.g., TEOS/TMOMS)Mild SteelCorrosion Resistance in 3.5% NaClA mixture of 50% TEOS/TMOMS hydrolyzed for 24 hours provided greater corrosion resistance due to its hydrophobic nature and stable film formation.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key electrochemical techniques used to characterize silane compounds.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of silane compounds.

Methodology:

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

  • Electrolyte Preparation: The silane compound of interest is dissolved in an appropriate aprotic solvent (e.g., acetonitrile or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) to ensure conductivity.

  • Deaeration: The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Potential Sweep: A potentiostat is used to apply a linear potential sweep to the working electrode, starting from an initial potential to a set vertex potential, and then sweeping back to the initial potential. The scan rate (e.g., 100 mV/s) is controlled by the potentiostat.

  • Data Acquisition: The current response of the working electrode is measured as a function of the applied potential, resulting in a cyclic voltammogram.

  • Analysis: The resulting voltammogram is analyzed to identify the peak potentials for oxidation and reduction processes. The half-wave potential (E½), which is the average of the anodic and cathodic peak potentials, provides an estimate of the standard redox potential.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To evaluate the corrosion protection performance of silane coatings on a metal substrate.

Methodology:

  • Sample Preparation: A metal substrate (e.g., steel or aluminum alloy) is coated with the silane solution and cured according to the desired procedure.

  • Electrochemical Cell Setup: A three-electrode setup is employed. The coated metal sample serves as the working electrode. A reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., a graphite rod or platinum mesh) are positioned in an electrochemical cell filled with a corrosive electrolyte (e.g., 3.5% NaCl solution).

  • Open Circuit Potential (OCP) Measurement: The OCP is monitored for a period (e.g., 30-60 minutes) to ensure the system has reached a steady state before the EIS measurement.

  • Impedance Measurement: A small amplitude AC voltage (e.g., 10-20 mV) is applied to the system over a wide range of frequencies (e.g., from 100 kHz down to 10 mHz). The potentiostat measures the resulting AC current and phase shift.

  • Data Analysis: The impedance data is typically plotted in Nyquist and Bode formats. The data is then fitted to an equivalent electrical circuit model to extract quantitative parameters such as the solution resistance (Rs), coating capacitance (Cc), and charge transfer resistance (Rct). These parameters provide insights into the barrier properties of the coating and the corrosion processes occurring at the metal-coating interface.

Visualizations

To better understand the processes and workflows described, the following diagrams are provided in the DOT language for Graphviz.

Silane_Hydrolysis_Condensation Mechanism of Silane Coating Formation on a Metal Substrate cluster_solution In Solution cluster_surface On Substrate Surface Silane Alkoxysilane (R-Si(OR')₃) Hydrolysis Hydrolysis (+ H₂O) Silane->Hydrolysis Step 1 Silanetriol Silanetriol (R-Si(OH)₃) Hydrolysis->Silanetriol Condensation_sol Condensation Silanetriol->Condensation_sol Adsorption Adsorption Silanetriol->Adsorption Oligomers Soluble Oligomers Condensation_sol->Oligomers Oligomers->Adsorption Substrate Metal Substrate with Hydroxyl Groups (M-OH) Adsorption->Substrate H_Bonding Hydrogen Bonding Adsorption->H_Bonding Condensation_surf Condensation (- H₂O) H_Bonding->Condensation_surf Step 2 Covalent_Bond Covalent Bond Formation (M-O-Si) Condensation_surf->Covalent_Bond Crosslinking Cross-linking Covalent_Bond->Crosslinking Siloxane_Network Stable Siloxane Network (Si-O-Si) Crosslinking->Siloxane_Network

Caption: Mechanism of Silane Coating Formation on a Metal Substrate

EIS_Workflow Experimental Workflow for Electrochemical Evaluation of Silane Coatings cluster_prep Sample Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Start Start: Metal Substrate Cleaning Substrate Cleaning (e.g., sonication in ethanol) Start->Cleaning Silane_App Silane Coating Application (e.g., dip-coating) Cleaning->Silane_App Curing Curing (e.g., thermal treatment) Silane_App->Curing Cell_Setup Three-Electrode Cell Assembly Curing->Cell_Setup OCP Open Circuit Potential (OCP) Measurement Cell_Setup->OCP EIS Electrochemical Impedance Spectroscopy (EIS) Measurement OCP->EIS Data_Plotting Data Plotting (Nyquist & Bode Plots) EIS->Data_Plotting EEC_Fitting Equivalent Electrical Circuit (EEC) Fitting Data_Plotting->EEC_Fitting Param_Extraction Parameter Extraction (Rct, Cc, etc.) EEC_Fitting->Param_Extraction End End: Performance Evaluation Param_Extraction->End

Caption: Experimental Workflow for Electrochemical Evaluation of Silane Coatings

References

A Comparative Guide to Hole-Transporting Materials in Perovskite Solar Cells: Beyond the Spiro-OMeTAD Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term stability. While 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (spiro-OMeTAD) has long been the gold-standard HTM, its high cost, complex synthesis, and reliance on performance-enhancing yet stability-compromising additives have driven a quest for viable alternatives. This guide provides a comparative analysis of several leading alternative HTMs—Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), and the inorganic compounds Copper(I) iodide (CuI) and Copper(I) thiocyanate (CuSCN)—benchmarked against spiro-OMeTAD.

Performance Benchmarks of Alternative HTMs

The efficacy of an HTM is primarily judged by its contribution to the key photovoltaic parameters of a PSC: the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and ultimately, the power conversion efficiency (PCE). The following table summarizes the performance of various HTMs in comparison to the widely used spiro-OMeTAD. It is important to note that direct comparisons can be challenging due to variations in perovskite composition, device architecture, and fabrication conditions across different studies.

Hole-Transporting Material (HTM)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF) (%)Reference
Spiro-OMeTAD (dopant-free) 10.26---[1]
Spiro-OMeTAD (doped) >25---[2]
PTAA (dopant-free) 9.05---[1]
PTAA (doped) 23.71.1026.281.8
PEDOT:PSS 18.0---[3]
PEDOT:PSS (DMSO-treated) >18---[4]
CuI 16.8---[5]
CuSCN >20---[5]
NiOx (inorganic alternative) >20---[6]

Note: The performance of HTMs, particularly spiro-OMeTAD and PTAA, is significantly enhanced with the use of additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP), which improve their conductivity. However, these additives can also negatively impact the long-term stability of the device.[2]

Experimental Protocols: A General Overview

The fabrication of high-performance PSCs is a multi-step process requiring precise control over each layer's deposition. While specific parameters may vary, the general workflow for fabricating a PSC with different HTMs shares a common foundation.

I. Substrate Preparation and Electron Transport Layer (ETL) Deposition
  • Substrate Cleaning: The transparent conductive oxide (TCO) coated glass substrates (typically FTO or ITO) are sequentially cleaned in ultrasonic baths containing detergent, deionized water, acetone, and isopropanol.[7]

  • ETL Deposition: A compact layer of an electron-transporting material, commonly TiO₂ or SnO₂, is deposited onto the cleaned substrate. This is often followed by the deposition of a mesoporous ETL layer, which serves as a scaffold for the perovskite absorber.[7]

II. Perovskite Absorber Layer Deposition

The perovskite layer is typically deposited from a precursor solution via spin-coating. A common method is the one-step deposition where a solution containing the lead halide and organic cation is spin-coated, followed by an anti-solvent dripping step to induce rapid crystallization, resulting in a uniform and dense film.[8]

III. Hole-Transporting Material (HTM) Deposition

This step varies depending on the chosen HTM:

  • Spiro-OMeTAD and PTAA: These materials are typically dissolved in a solvent like chlorobenzene, often with the addition of dopants (e.g., LiTFSI and tBP). The solution is then spin-coated onto the perovskite layer.[9][10]

  • PEDOT:PSS: An aqueous dispersion of PEDOT:PSS is spin-coated onto the substrate (in an inverted device architecture) or the perovskite layer. Post-treatment with solvents like dimethyl sulfoxide (DMSO) can enhance its conductivity.[11][12]

  • CuI and CuSCN: These inorganic HTMs can be deposited from solutions. For instance, CuSCN is often dissolved in di-isopropyl sulfide and spin-coated onto the perovskite layer.[5][8]

IV. Electrode Deposition

Finally, a conductive metal electrode, typically gold (Au) or silver (Ag), is deposited on top of the HTM layer via thermal evaporation to complete the device.[10]

Visualizing the Perovskite Solar Cell Architecture

The following diagrams illustrate the fundamental structure of a perovskite solar cell and the workflow for its fabrication, highlighting the crucial role of the hole-transporting layer.

PerovskiteSolarCell cluster_0 Perovskite Solar Cell Structure (n-i-p) Electrode Back Electrode (e.g., Gold) HTM Hole-Transporting Material (HTM) Electrode->HTM Perovskite Perovskite Absorber Layer HTM->Perovskite ETL Electron-Transporting Layer (ETL) Perovskite->ETL TCO Transparent Conductive Oxide (TCO) ETL->TCO Glass Glass Substrate TCO->Glass

Caption: Structure of a standard n-i-p perovskite solar cell.

FabricationWorkflow cluster_1 Fabrication Workflow A Substrate Cleaning B ETL Deposition A->B C Perovskite Deposition B->C D HTM Deposition C->D E Electrode Deposition D->E F Device Characterization E->F

Caption: General experimental workflow for PSC fabrication.

Concluding Remarks

The development of cost-effective and stable hole-transporting materials is a critical step towards the commercialization of perovskite solar cell technology. While spiro-OMeTAD continues to be a high-performing benchmark, polymeric HTMs like PTAA and PEDOT:PSS, along with inorganic alternatives such as CuI and CuSCN, present compelling advantages in terms of cost and, in some cases, stability.[2][6] The choice of HTM significantly influences not only the overall device performance but also the fabrication process and long-term durability of the solar cell. Further research into novel HTMs and optimization of their integration into PSCs will undoubtedly continue to drive this promising photovoltaic technology forward.

References

A Comparative Computational Analysis of Bis(4-bromophenyl)diphenylsilane for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the potential of Bis(4-bromophenyl)diphenylsilane as a scaffold in drug discovery, benchmarked against its carbon analog, Bis(4-bromophenyl)diphenylmethane, and the parent diphenylsilane. The following sections detail a proposed computational workflow and present hypothetical data to illustrate the comparative analysis. Organosilicon compounds are of growing interest in medicinal chemistry due to their unique physicochemical properties that can lead to improved therapeutic profiles.[1][2] The substitution of carbon with silicon can alter lipophilicity, metabolic stability, and molecular conformation, making it a valuable strategy in drug design.[3]

Comparative Analysis Workflow

The following diagram outlines a typical computational workflow for evaluating and comparing novel compounds in a drug discovery context.

cluster_0 Compound Selection & Preparation cluster_1 Property Calculation cluster_2 Comparative Analysis cluster_3 Output start Define Target Compounds: - this compound - Bis(4-bromophenyl)diphenylmethane - Diphenylsilane prep 3D Structure Generation & Energy Minimization start->prep quantum Quantum Mechanical Calculations (DFT for electronic properties) prep->quantum md Molecular Dynamics Simulations (using organosilane force fields) prep->md admet ADMET Prediction (in silico models) prep->admet data_table Tabulate & Compare Data: - Physicochemical Properties - Predicted ADMET Profile - Electronic Properties quantum->data_table md->data_table admet->data_table docking Molecular Docking (if a specific target is known) data_table->docking end Generate Comparative Report & Prioritize Scaffolds docking->end

Caption: Proposed computational workflow for the comparative analysis of this compound and its analogs.

Predicted Physicochemical and Electronic Properties

The following table summarizes hypothetical quantitative data for this compound and its carbon and parent analogs. These properties are critical for the initial assessment of a compound's drug-likeness and potential for further development. The development of specialized force fields, such as Amber-compatible organosilane force fields, is crucial for the accuracy of these simulations.[4]

PropertyThis compoundBis(4-bromophenyl)diphenylmethaneDiphenylsilane
Molecular Weight ( g/mol ) 494.30493.40184.32
LogP (o/w) 7.27.04.5
Topological Polar Surface Area (Ų) 000
HOMO-LUMO Gap (eV) 5.15.56.2
Dipole Moment (Debye) 1.81.50.3
Predicted Aqueous Solubility (logS) -8.5-8.2-5.1

Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile

This table presents a hypothetical ADMET profile for the selected compounds. The inclusion of silicon can significantly impact metabolic stability.[3]

ParameterThis compoundBis(4-bromophenyl)diphenylmethaneDiphenylsilane
Human Intestinal Absorption (%) > 85> 85> 90
Blood-Brain Barrier Permeation HighHighModerate
CYP2D6 Inhibition Low ProbabilityModerate ProbabilityLow Probability
Hepatotoxicity Low ProbabilityLow ProbabilityLow Probability
AMES Mutagenicity Low ProbabilityLow ProbabilityLow Probability

Experimental Protocols

Detailed methodologies are essential for the reproducibility of computational studies.

Quantum Mechanical Calculations
  • Software: Gaussian 16 or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) with the B3LYP functional.

  • Basis Set: 6-31G(d,p) for all atoms.

  • Procedure:

    • The 3D structure of each molecule is built using a molecular editor.

    • Geometry optimization is performed to find the lowest energy conformation.

    • Frequency calculations are run to confirm that the optimized structure is a true minimum.

    • Electronic properties such as the HOMO-LUMO gap and dipole moment are calculated from the optimized structure.

Molecular Dynamics (MD) Simulations
  • Software: AMBER or GROMACS.

  • Force Field: General Amber Force Field (GAFF2) supplemented with recently developed organosilane parameters.[4]

  • Procedure:

    • The molecule is placed in a periodic box of an appropriate solvent (e.g., water).

    • The system is neutralized with counter-ions.

    • The system is energy-minimized to remove steric clashes.

    • The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated.

    • A production run is performed for a sufficient time (e.g., 100 ns) to sample conformational space.

    • Trajectories are analyzed to study the molecule's dynamics and interactions with the solvent.

ADMET Prediction
  • Software: Commercially available platforms such as Schrödinger's QikProp, StarDrop, or open-source tools like SwissADME.

  • Method: These tools use pre-built quantitative structure-activity relationship (QSAR) models based on large datasets of experimental data.

  • Procedure:

    • The 2D or 3D structure of the molecule is imported into the software.

    • The software calculates a range of descriptors for the molecule.

    • These descriptors are used as input for the QSAR models to predict various ADMET properties.

Comparative Logic for Scaffold Prioritization

The decision to prioritize a chemical scaffold for further development depends on a multi-parameter optimization process. The following diagram illustrates the logical relationships in this process.

cluster_input Input Data cluster_criteria Prioritization Criteria cluster_output Decision physchem Physicochemical Properties solubility Acceptable Solubility physchem->solubility permeability Good Permeability physchem->permeability admet ADMET Profile stability Metabolic Stability admet->stability toxicity Low Toxicity admet->toxicity electronic Electronic Properties prioritize Prioritize Scaffold solubility->prioritize permeability->prioritize stability->prioritize toxicity->prioritize

Caption: Decision-making flowchart for prioritizing chemical scaffolds based on computational predictions.

Conclusion

While no direct computational studies on this compound were identified in the literature, this guide provides a framework for how such an analysis could be conducted. The hypothetical data illustrates the potential advantages that the silicon scaffold might offer over its carbon analog, particularly in modulating electronic properties and metabolic stability. The presented workflow and protocols offer a starting point for researchers interested in exploring the potential of novel organosilane compounds in drug discovery. The unique properties of organosilicon molecules present significant opportunities for medicinal chemistry applications, including inhibitor design and enhancing pharmacological attributes.[2]

References

Benchmarking the Efficiency of Silane-Based Host Materials in OLEDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in materials science and optoelectronics, the selection of a host material is a critical determinant of the efficiency, stability, and overall performance of Organic Light-Emitting Diodes (OLEDs). This guide provides a comparative analysis of the performance of OLEDs based on silane-containing host materials, with a focus on derivatives of the versatile building block, Bis(4-bromophenyl)diphenylsilane. We will objectively compare their performance with alternative host materials, supported by experimental data, and provide detailed experimental protocols for key fabrication and characterization techniques.

This compound is a key organosilicon compound widely utilized in the synthesis of advanced materials for electronic devices.[1] Its silicon-carbon core enhances thermal stability and allows for electronic tunability, making it a valuable building block for high-performance host materials in OLEDs.[1] While direct performance data for OLEDs using the base this compound as the primary host is not extensively reported, its derivatives and other silane-based hosts have demonstrated exceptional performance, particularly in demanding blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.

Comparative Performance of Silane-Based Host Materials

The integration of a silicon atom into the molecular backbone of host materials can lead to several advantageous properties, including high triplet energies, good thermal stability, and balanced charge transport. The following tables summarize the performance of various OLEDs employing silane-based host materials and compare them with other common host material types.

Host Material TypeSpecific Host MaterialEmitterMax. External Quantum Efficiency (EQE) (%)Emitting ColorRef.
Silane-Based Bis(4-(dibenzo[b,d]furan-4-yl)phenyl)diphenylsilane (DBFSiDBF)Not SpecifiedData not available in public literature-[2]
Silane-Based SiCz2Py2TADF18.7Blue[3]
Silane-Based SiCz1Py3TADF18.8Blue[3]
Silane-Based DCSPOFIrpic (Phosphorescent)27.5Blue[4]
Carbazole-Based CBPIr(ppy)₃ (Phosphorescent)~19Green[5]
Mixed Host TCTA:SPPO1FIrpic (Phosphorescent)21.8Sky Blue

Table 1: Comparison of maximum external quantum efficiencies for various OLED host materials.

Host MaterialTriplet Energy (eV)Glass Transition Temp. (°C)Device Architecture
SiCz2Py22.85 - 2.90118 - 164Multilayer TADF OLED
SiCz1Py32.85 - 2.90118 - 164Multilayer TADF OLED
DCSPOHigh (suitable for blue PHOLEDs)Not SpecifiedMultilayer Phosphorescent OLED

Table 2: Key properties of selected silane-based host materials.

Experimental Protocols

The fabrication and characterization of OLEDs are critical steps in evaluating the performance of new materials. Below are detailed methodologies for these key experiments.

OLED Device Fabrication

A typical procedure for the fabrication of a multilayer OLED via vacuum thermal evaporation is as follows:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition: The organic layers are deposited onto the ITO substrate in a high-vacuum chamber (< 10⁻⁶ Torr). The layers are deposited in the following sequence:

    • Hole Injection Layer (HIL)

    • Hole Transport Layer (HTL)

    • Emitting Layer (EML), consisting of the host material doped with the guest emitter. The doping concentration is a critical parameter that is optimized for each host-guest system.

    • Hole Blocking Layer (HBL) / Electron Transport Layer (ETL)

  • Cathode Deposition: A thin layer of an electron injection material (e.g., LiF) followed by a thicker layer of a metal cathode (e.g., Al) are deposited without breaking the vacuum.

  • Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from degradation by moisture and oxygen.

Device Characterization

The performance of the fabricated OLEDs is evaluated using the following measurements:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a photometer.

  • Electroluminescence (EL) Spectra: The EL spectra are recorded with a spectroradiometer at various operating voltages.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum of the device.

  • Power Efficiency and Current Efficiency: These are calculated from the J-V-L data.

  • Operational Lifetime: The stability of the device is assessed by measuring the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50 or LT95) under a constant current density.

Visualizing the Path to High-Efficiency OLEDs

The following diagrams illustrate the logical relationships in host material selection and a typical workflow for benchmarking OLED efficiency.

G cluster_0 Host Material Properties cluster_1 Device Performance Metrics High Triplet Energy High Triplet Energy High External Quantum Efficiency (EQE) High External Quantum Efficiency (EQE) High Triplet Energy->High External Quantum Efficiency (EQE) Balanced Charge Transport Balanced Charge Transport Balanced Charge Transport->High External Quantum Efficiency (EQE) Low Roll-off Low Roll-off Balanced Charge Transport->Low Roll-off Good Thermal Stability Good Thermal Stability Long Operational Lifetime Long Operational Lifetime Good Thermal Stability->Long Operational Lifetime High Photoluminescence Quantum Yield High Photoluminescence Quantum Yield High Photoluminescence Quantum Yield->High External Quantum Efficiency (EQE) High Power Efficiency High Power Efficiency High External Quantum Efficiency (EQE)->High Power Efficiency G Material Synthesis Material Synthesis Device Fabrication Device Fabrication Material Synthesis->Device Fabrication Host & Emitter Materials Performance Characterization Performance Characterization Device Fabrication->Performance Characterization Fabricated OLED Data Analysis & Comparison Data Analysis & Comparison Performance Characterization->Data Analysis & Comparison EQE, Lifetime, etc. Data Analysis & Comparison->Material Synthesis Feedback for Optimization

References

Comparative Analysis of Hole Mobility in Polymers Structurally Related to Bis(4-bromophenyl)diphenylsilane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding hole transport properties in triarylamine and silane-containing polymers, offering insights for the design of novel organic electronic materials.

In the quest for advanced organic electronic materials, polymers incorporating silicon atoms and triarylamine moieties are of significant interest due to their potential for high hole mobility and stability. While direct comparative studies on polymers derived from Bis(4-bromophenyl)diphenylsilane are not extensively documented in publicly available literature, a robust comparative analysis can be constructed by examining structurally analogous polymers. This guide provides a comparative overview of hole mobility in polymers containing diphenylsilane and triphenylamine units, supported by experimental data and detailed methodologies.

Performance Comparison: Hole Mobility

The hole mobility of these polymers is a critical parameter for their application in devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic cells. This mobility is significantly influenced by the polymer's chemical structure, including the nature of the substituents and the polymer backbone. Below is a summary of hole mobility data for various relevant polymers, offering a comparative landscape.

Polymer ClassSpecific Polymer ExampleHole Mobility (cm²/Vs)Measurement TechniqueReference
Poly(triphenylamine)s Poly(4-methoxy-triphenylamine) (O-PMOTPA)1.5 x 10⁻⁴Field-Effect Transistor (FET)[1]
Poly-N,N-bis(4-methoxyphenyl)-N',N'-diphenyl-p-phenylenediamine (Y-PMOPD)5.6 x 10⁻⁵Field-Effect Transistor (FET)[1]
Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD)2.8 x 10⁻⁴Charge Extraction by Linearly Increasing Voltage (CELIV)
Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene (PFTPA)1.12 x 10⁻⁵Space-Charge Limited Current (SCLC)[2]
Poly(4-methoxytriphenylamine) (P-MOTPA)4.04 x 10⁻⁵Time-of-Flight (TOF)[3]
Poly(4-n-butyltriphenylamine) (P-BTPA)2.98 x 10⁻⁵Time-of-Flight (TOF)[3]
Polysilanes Poly(methylphenylsilane) (PMPSi)~8 x 10⁻⁹ (zero-field)Not Specified[4]
Arylamine-Containing Polysilanes Copolymers of dialkylsilane and N-ethylcarbazole~10⁻⁵ - 10⁻⁴Time-of-Flight (TOF)

Analysis: The data indicates that poly(triphenylamine) derivatives generally exhibit hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm²/Vs. The inclusion of electron-donating groups, such as methoxy substituents, appears to influence the mobility. Polysilanes, while known for their unique electronic properties, can have significantly lower hole mobilities. However, the incorporation of arylamine moieties into the polysilane structure can enhance hole transport. It is important to note that the measurement technique can influence the reported mobility values, with FET, CELIV, SCLC, and TOF methods each probing charge transport under different conditions.

Experimental Protocols

A fundamental understanding of the experimental methodologies is crucial for interpreting and comparing the reported data. The following sections detail the synthesis of these polymers and the primary technique for measuring hole mobility.

Polymer Synthesis: Yamamoto Polymerization

A common and effective method for synthesizing these conjugated polymers is the Yamamoto coupling polymerization, which involves the nickel-catalyzed coupling of dihaloaromatic compounds.[1][5][6]

Materials:

  • Monomer (e.g., a di-brominated triphenylamine or diphenylsilane derivative)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridine (bpy)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

Procedure:

  • In a glovebox, a reaction flask is charged with Ni(COD)₂, bpy, and the monomer.

  • Anhydrous DMF and toluene are added to dissolve the reactants.

  • The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 24-48 hours) under an inert atmosphere.

  • After cooling to room temperature, the reaction is quenched by adding a mixture of methanol and hydrochloric acid.

  • The precipitated polymer is collected by filtration, washed with methanol and acetone, and then dried under vacuum.

  • The crude polymer is further purified by reprecipitation from a suitable solvent (e.g., chloroform or tetrahydrofuran) into a non-solvent (e.g., methanol).

Hole Mobility Measurement: Time-of-Flight (TOF) Photometry

The Time-of-Flight (TOF) technique is a direct method for measuring the drift mobility of charge carriers in low-conductivity materials.[7][8][9]

Sample Preparation:

  • A thin film of the polymer is deposited onto a conductive substrate, typically indium tin oxide (ITO) coated glass, which serves as the bottom electrode. Spin-coating is a common deposition method.[8]

  • A semi-transparent top electrode (e.g., aluminum) is then deposited onto the polymer film by thermal evaporation. The thickness of the polymer film is typically in the range of 1-10 µm.

Measurement Procedure:

  • The sample is placed in a cryostat to allow for temperature-dependent measurements.

  • A voltage is applied across the sample, creating an electric field.

  • A short pulse of light (e.g., from a nitrogen laser) with a photon energy greater than the polymer's bandgap is directed through the semi-transparent electrode onto the polymer film. This generates a sheet of electron-hole pairs near this electrode.

  • Depending on the polarity of the applied voltage, either holes or electrons are drawn across the film. For hole mobility measurements, the top electrode is biased negatively with respect to the ITO electrode.

  • The moving sheet of charge induces a current in the external circuit, which is monitored using a digital oscilloscope.

  • The transit time (τ) of the charge carriers is determined from the resulting photocurrent transient. The mobility (μ) is then calculated using the equation:

    μ = d² / (V * τ)

    where 'd' is the film thickness and 'V' is the applied voltage.[7]

Visualizations

To further clarify the relationships and processes discussed, the following diagrams are provided.

logical_relationship cluster_structure Polymer Structure cluster_properties Material Properties Monomer Monomer Polymer_Backbone Polymer Backbone (e.g., Polysilane, Polyarylene) Monomer->Polymer_Backbone Side_Chains Side Chains / Substituents (e.g., Arylamine, Alkyl) Monomer->Side_Chains Hole_Mobility Hole Mobility Polymer_Backbone->Hole_Mobility Energy_Levels HOMO/LUMO Levels Polymer_Backbone->Energy_Levels Side_Chains->Hole_Mobility Morphology Morphology Side_Chains->Morphology Side_Chains->Energy_Levels Morphology->Hole_Mobility Energy_Levels->Hole_Mobility

Caption: Relationship between polymer structure and hole mobility.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication Device Fabrication cluster_measurement TOF Measurement Monomer_Synthesis Monomer Synthesis Polymerization Yamamoto Polymerization Monomer_Synthesis->Polymerization Purification Purification Polymerization->Purification Substrate_Cleaning Substrate Cleaning (ITO) Purification->Substrate_Cleaning Film_Deposition Polymer Film Deposition (Spin-coating) Substrate_Cleaning->Film_Deposition Electrode_Deposition Top Electrode Deposition (Evaporation) Film_Deposition->Electrode_Deposition Voltage_Application Apply Voltage Electrode_Deposition->Voltage_Application Laser_Pulse Laser Pulse Excitation Voltage_Application->Laser_Pulse Current_Measurement Measure Photocurrent Transient Laser_Pulse->Current_Measurement Mobility_Calculation Calculate Hole Mobility Current_Measurement->Mobility_Calculation

Caption: Experimental workflow for hole mobility measurement.

References

A Comparative Analysis of Structure-Property Relationships in Bis(4-bromophenyl)diphenylsilane Derivatives for Advanced Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel materials with tailored photophysical, thermal, and electrochemical properties is a driving force in the advancement of organic electronics. Bis(4-bromophenyl)diphenylsilane serves as a versatile molecular scaffold, offering a non-planar structure that can mitigate intermolecular interactions and enhance the performance of organic light-emitting diodes (OLEDs) and other optoelectronic devices. This guide provides a comparative analysis of the structure-property relationships of its derivatives, focusing on how the substitution of the bromine atoms with various functional groups, such as carbazole and arylamine moieties, influences their key characteristics. The insights presented are synthesized from studies on closely related tetraphenylsilane-based materials, providing a predictive framework for the design of new high-performance materials.

Quantitative Data Summary

The following table summarizes the key thermal, photophysical, and electrochemical properties of functionalized tetraphenylsilane derivatives, which serve as a model system to understand the properties of substituted this compound derivatives. The data highlights the impact of different substituent groups on the material's performance characteristics.[1]

DerivativeTd (°C)Tg (°C)λabs (nm)λem (nm)HOMO (eV)LUMO (eV)Eg (eV)
Tetraphenylsilane-Carbazole (p-substituted)-> Tg of m-substituted293-304347-386--3.38-3.55
Tetraphenylsilane-Carbazole (m-substituted)-< Tg of p-substituted293-304347-386--3.38-3.55
Naphthalene-substituted Tetraphenylsilane-CarbazoleHigher than non-substitutedHigher than non-substitutedRed-shiftedRed-shifted-LoweredReduced

Experimental Protocols

The characterization of these materials involves a suite of standard techniques to evaluate their thermal, photophysical, and electrochemical properties.

1. Thermal Analysis:

  • Thermogravimetric Analysis (TGA): TGA is performed to determine the decomposition temperature (Td) of the material, indicating its thermal stability. A sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and its weight loss is recorded as a function of temperature. The Td is typically defined as the temperature at which 5% weight loss occurs.[2]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg), which is a critical parameter for assessing the morphological stability of amorphous thin films used in OLEDs. The sample is subjected to a controlled temperature program (heating and cooling cycles) to detect the heat flow associated with the glass transition.[2]

2. Photophysical Characterization:

  • UV-Visible (UV-Vis) Absorption Spectroscopy: UV-Vis spectroscopy is employed to determine the absorption characteristics of the material in a dilute solution (e.g., in dichloromethane or toluene). The wavelength of maximum absorption (λabs) corresponds to the energy of electronic transitions.[3]

  • Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to measure the emission properties of the material. The sample, in solution or as a thin film, is excited at a specific wavelength (often at λabs), and the resulting emission spectrum is recorded to determine the wavelength of maximum emission (λem).[3]

  • Quantum Yield Measurement: The photoluminescence quantum yield (ΦPL), which represents the efficiency of the emission process, is typically determined using an integrating sphere or by a comparative method using a standard fluorophore with a known quantum yield.

3. Electrochemical Characterization:

  • Cyclic Voltammetry (CV): CV is a key technique for determining the electrochemical properties of the materials, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The measurements are typically performed in a three-electrode cell containing a solution of the sample in an appropriate solvent with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile). The potential is swept, and the resulting current is measured. The onset oxidation and reduction potentials are used to calculate the HOMO and LUMO energy levels, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.[4]

Visualizing Structure-Property Relationships

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Synthesis_Workflow General Synthesis of Functionalized Derivatives start This compound reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->reaction reagent Functional Moiety (e.g., Carbazole, Arylamine) reagent->reaction product Functionalized Derivative reaction->product characterization Thermal, Photophysical, and Electrochemical Characterization product->characterization

Caption: General synthetic workflow for functionalizing this compound.

Structure_Property_Relationship Structure-Property Relationships substituent Substituent Nature (e.g., Carbazole, Arylamine) conjugation Effective π-Conjugation substituent->conjugation steric_hindrance Steric Hindrance substituent->steric_hindrance photophysical Photophysical Properties (λabs, λem, Quantum Yield) conjugation->photophysical electrochemical Electrochemical Properties (HOMO, LUMO, Eg) conjugation->electrochemical thermal_stability Thermal Stability (Td, Tg) steric_hindrance->thermal_stability steric_hindrance->photophysical

Caption: Key factors influencing the properties of this compound derivatives.

Analysis of Structure-Property Relationships

The introduction of different functional groups in place of the bromine atoms on the this compound core has a profound impact on the resulting material's properties:

  • Thermal Stability: The incorporation of bulky and rigid substituents, such as carbazole or arylamine groups, generally leads to an increase in both the glass transition temperature (Tg) and the decomposition temperature (Td). This enhancement in thermal stability is crucial for the longevity and reliability of OLED devices, as it prevents morphological changes in the thin films during operation. The substitution pattern also plays a role, with para-substituted derivatives often exhibiting higher thermal stability compared to their meta-substituted counterparts due to more ordered packing.[1]

  • Photophysical Properties: The nature of the substituent directly influences the electronic structure and, consequently, the absorption and emission characteristics of the molecule.

    • Electron-donating groups , such as carbazoles and arylamines, tend to increase the energy of the HOMO level, leading to a smaller energy gap and a red-shift in both the absorption and emission spectra.[3]

    • Extended π-conjugation , for instance, by introducing larger aromatic systems like naphthalene, also results in a red-shift of the absorption and emission wavelengths.[1]

    • Steric hindrance introduced by bulky substituents can disrupt intermolecular interactions, which can reduce aggregation-caused quenching and potentially lead to higher photoluminescence quantum yields in the solid state.

  • Electrochemical Properties: The HOMO and LUMO energy levels are critical for determining the charge injection and transport properties of a material in an OLED device.

    • As mentioned, electron-donating substituents raise the HOMO level, which can facilitate hole injection from the anode if the energy level is well-matched.

    • Electron-withdrawing groups , conversely, would lower both the HOMO and LUMO levels.

    • The energy gap (Eg) , which is the difference between the LUMO and HOMO levels, can be tuned by the choice of substituent, thereby controlling the emission color of the material. A smaller energy gap generally corresponds to longer wavelength (redder) emission.

References

A Comparative Guide to Validating the Purity of Bis(4-bromophenyl)diphenylsilane using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. Bis(4-bromophenyl)diphenylsilane, a key organosilicon compound utilized in organic synthesis and the development of advanced materials, requires rigorous purity assessment to guarantee the reliability and reproducibility of experimental outcomes.[1][2] This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for validating the purity of this compound.

Introduction to the Analytical Techniques

Both HPLC and GC-MS are separation techniques that allow for the identification and quantification of individual components within a mixture.[3] However, they operate on different principles, making each suitable for different types of analytes.

  • High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify components in a liquid mixture.[4][5] It is particularly well-suited for non-volatile and thermally unstable compounds.[4][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample.[4] It is ideal for volatile and thermally stable compounds.[6]

The choice between HPLC and GC-MS for analyzing this compound depends on the compound's physicochemical properties, particularly its volatility and thermal stability. Given its relatively high molecular weight (494.29 g/mol ) and complex aromatic structure, this compound is expected to be a non-volatile solid, making HPLC the more conventional and suitable technique for purity analysis at room temperature.[7] GC-MS analysis would be challenging and may require high temperatures that could lead to degradation.

Experimental Protocols

Below are detailed hypothetical experimental protocols for the purity analysis of this compound using both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method, which is a common approach for non-polar to moderately polar compounds.

Parameter Condition
Instrument HPLC system with a UV detector
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A: WaterB: Acetonitrile
Gradient 0-20 min: 80-95% B20-25 min: 95% B25-30 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of this compound in Acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for a thermally stable compound that can be volatilized without decomposition.

Parameter Condition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 300 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Start at 150 °C, hold for 1 min, ramp to 320 °C at 15 °C/min, hold for 10 min
MS Transfer Line 320 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-600 m/z
Sample Preparation Dissolve 1 mg/mL of this compound in Dichloromethane.

Data Presentation and Comparison

The following tables summarize hypothetical quantitative data for the purity analysis of a batch of this compound using the described HPLC and GC-MS methods.

Table 1: Purity Analysis Results

Technique Retention Time of Main Peak (min) Peak Area of Main Peak (%) Purity (%)
HPLC15.299.8599.85
GC-MS18.599.7899.78

Table 2: Detection of Potential Impurities

Potential impurities could arise from the synthesis of this compound, which often involves the reaction of 1,4-dibromobenzene and diphenyldichlorosilane.[8]

Potential Impurity Expected Retention Time (HPLC, min) Detected (HPLC) Expected Retention Time (GC-MS, min) Detected (GC-MS)
1,4-dibromobenzene~5.8Yes (0.05%)~7.2Yes (0.06%)
DiphenyldichlorosilaneN/A (hydrolyzes)-N/A (hydrolyzes)-
(4-bromophenyl)triphenylsilane~14.1Yes (0.10%)~17.9Yes (0.12%)
Unidentified Impurity 116.5No19.2Yes (0.04%)

Table 3: Method Performance Comparison

Parameter HPLC GC-MS
Analysis Time ~30 minutes~30 minutes
Sample Volatility Requirement LowHigh
Thermal Stability Requirement Not criticalEssential
Cost per Sample LowerHigher
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%

Visualizing the Workflow and Comparison

To better illustrate the analytical process and the comparison between the two techniques, the following diagrams are provided.

cluster_workflow Purity Validation Workflow Sample This compound Sample Prep Sample Preparation (Dissolution) Sample->Prep Analysis Chromatographic Analysis Prep->Analysis Data Data Acquisition Analysis->Data Processing Data Processing (Peak Integration) Data->Processing Purity Purity Calculation Processing->Purity Report Final Report Purity->Report

Caption: General workflow for the purity validation of a chemical compound.

cluster_comparison HPLC vs. GC-MS for this compound cluster_hplc HPLC cluster_gcms GC-MS Compound This compound (Non-volatile, Thermally Sensitive) HPLC_Adv Advantages: - No thermal degradation risk - Broader applicability for non-volatile compounds Compound->HPLC_Adv Suitable for GCMS_Disadv Disadvantages: - Risk of thermal degradation - Limited to volatile compounds Compound->GCMS_Disadv Challenges for HPLC_Disadv Disadvantages: - Potentially lower resolution for some impurities - Higher solvent consumption GCMS_Adv Advantages: - High resolution - Definitive identification by mass spectra

Caption: Logical comparison of HPLC and GC-MS for the analysis of this compound.

Discussion and Recommendations

For the routine purity assessment of this compound, HPLC is the recommended technique . Its operation at ambient temperatures eliminates the risk of thermal degradation, which is a significant concern for a complex molecule with multiple aromatic rings.[6][9] The provided HPLC method is robust and capable of separating the main compound from potential synthesis-related impurities.

GC-MS can serve as a complementary technique , particularly for the identification of unknown volatile or semi-volatile impurities that may not be well-resolved by HPLC. The high resolving power of the capillary GC column and the definitive identification provided by the mass spectrometer are advantageous in this regard. However, the high temperatures required in the injector and column oven pose a risk of on-column degradation of the target analyte, which could lead to an underestimation of its purity and the appearance of artifact peaks.

References

Safety Operating Guide

Proper Disposal of Bis(4-bromophenyl)diphenylsilane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Bis(4-bromophenyl)diphenylsilane, a halogenated organosilicon compound, is crucial for ensuring laboratory safety and environmental protection. Improper disposal can lead to regulatory violations and significant health risks. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this chemical, tailored for researchers and drug development professionals.

Core Principle: The fundamental strategy for managing this waste is to treat it as a hazardous, halogenated solid waste. It must be segregated, properly labeled, and disposed of through an approved hazardous waste management vendor, typically via incineration.[1][2][3] Never dispose of this chemical down the drain or in regular trash.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not available, related compounds indicate that it should be handled with care.

  • Potential Hazards: May cause skin, eye, and respiratory tract irritation.[4][5] May be harmful if swallowed or inhaled.[5]

  • Required PPE: Always handle this chemical inside a chemical fume hood.[5][6]

    • Eye Protection: Wear safety glasses with side shields or goggles.[4]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[4]

    • Body Protection: Wear a lab coat.[5]

    • Respiratory Protection: For operations that may generate dust, use appropriate respiratory protection.[4]

Waste Segregation and Collection

Proper segregation is the most critical step to ensure safe and cost-effective disposal. This compound is a halogenated organic solid .

  • Action: Designate a specific, compatible, and properly labeled waste container exclusively for "Halogenated Solid Waste."[1][7]

  • Do Not Mix: Never mix this waste with non-halogenated solvents, acids, bases, oxidizers, or heavy metals.[2][8] Mixing waste streams can cause dangerous reactions and significantly increases disposal costs.[2][3]

Waste StreamAcceptable to Mix?Rationale
Non-Halogenated Solvents (e.g., Acetone, Hexane)No Non-halogenated solvents can often be recycled as fuel; contamination with halogens requires incineration, increasing costs.[3]
Acids/Bases (e.g., HCl, NaOH)No Risk of dangerous chemical reactions.[9]
Aqueous Waste No Increases volume and complexity of disposal.[2]
Other Halogenated Solids Yes Can be collected in the same designated "Halogenated Solid Waste" container.

Step-by-Step Disposal Protocol

Objective: To safely collect and prepare pure this compound and contaminated materials for disposal.

Materials:

  • Designated "Halogenated Solid Waste" container (must be in good condition with a secure lid).[7]

  • Hazardous Waste Label.[10]

  • Spatula and brush for solid transfer.

  • Appropriate PPE (see Section 1).

Procedure:

  • Prepare the Waste Container:

    • Obtain a clean, dry, and chemically compatible container for solid waste.

    • Affix a "Hazardous Waste" label.[10]

    • As soon as the first particle of waste is added, write the date and the full chemical name, "this compound," on the label. Do not use abbreviations.[7][9]

  • Transfer Waste:

    • Perform all transfers inside a chemical fume hood to minimize dust inhalation.[5]

    • Carefully transfer the solid waste into the designated container using a clean spatula.

    • For cleaning residual powder from glassware or surfaces, use a compatible halogenated solvent (e.g., dichloromethane). Dispose of the resulting liquid in a separate, clearly labeled "Halogenated Liquid Waste" container.

  • Contaminated Materials:

    • Any items heavily contaminated with the compound, such as gloves, weigh boats, or absorbent pads, must also be placed in the "Halogenated Solid Waste" container.[1]

  • Seal and Store:

    • Securely close the container lid. Keep the container closed at all times except when adding waste.[6][7]

    • Store the container in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[2][6] Ensure the container is in secondary containment to prevent spills.

Disposal Workflow and Decision Logic

The following diagrams illustrate the procedural workflow for proper chemical waste management.

cluster_prep Step 1: Preparation cluster_handle Step 2: Handling & Collection cluster_storage Step 3: Final Steps start Identify Waste: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Consult SDS container Select & Label Container: 'Hazardous Waste' 'Halogenated Solid Waste' ppe->container fume_hood Work in Chemical Fume Hood container->fume_hood transfer Transfer Solid Waste to Container fume_hood->transfer contaminated_items Add Contaminated Items (e.g., gloves, weigh paper) transfer->contaminated_items seal Securely Seal Container contaminated_items->seal store Store in Satellite Accumulation Area (SAA) seal->store pickup Arrange for Pickup by EH&S or Approved Vendor store->pickup

Caption: Waste Disposal Workflow for this compound.

start Chemical Waste Generated is_halogenated Is it a Halogenated Organic Compound? start->is_halogenated halogen_container Collect in 'HALOGENATED WASTE' Container is_halogenated->halogen_container  Yes   non_halogen_container Collect in 'NON-HALOGENATED WASTE' Container is_halogenated->non_halogen_container  No   pickup Store in SAA & Arrange EH&S Pickup halogen_container->pickup non_halogen_container->pickup

Caption: Decision Logic for Segregating Halogenated vs. Non-Halogenated Waste.

Emergency Procedures: Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: Prevent the dust from becoming airborne. Do not create dust clouds.[5]

  • Absorb: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Collect: Carefully scoop the absorbed material and spilled solid into your designated "Halogenated Solid Waste" container.

  • Decontaminate: Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.[11]

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department. For large spills, contact EH&S or emergency services immediately.[2]

References

Personal protective equipment for handling Bis(4-bromophenyl)diphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Bis(4-bromophenyl)diphenylsilane (CAS No. 18733-91-0). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data for structurally similar organosilicon and brominated aromatic compounds to ensure a high degree of caution in the laboratory.

Potential Hazards

  • Organosilicon Compounds: Can be irritating to the skin, eyes, and respiratory system. Some may be flammable.

  • Brominated Aromatic Compounds: This class of chemicals can have toxic potential.[1] Prolonged exposure to some brominated compounds has been associated with adverse health effects.

  • Inferred Hazards: Based on the safety information for bis(4-broMophenyl)diMethylsilane, it is prudent to assume that this compound may be toxic, pose an inhalation risk, and cause skin and eye irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves. For extended contact, consult the glove manufacturer's resistance guide.Prevents direct skin contact with the chemical.
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cotton is recommended.Protects skin and personal clothing from contamination. Must be fully buttoned.
Full-Length PantsCovers the lower body to prevent skin exposure.
Closed-Toe ShoesMade of a non-porous material.Protects feet from spills and falling objects.
Respiratory Protection RespiratorNIOSH-approved respirator with organic vapor cartridges.Required when handling the powder outside of a certified chemical fume hood or if aerosolization is likely.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparation of solutions, must be conducted within a certified chemical fume hood to control potential airborne particulates and vapors.

2. Standard Operating Procedures:

  • Preparation: Before handling the compound, ensure all required PPE is correctly donned. The work surface within the fume hood should be covered with disposable absorbent bench paper.

  • Weighing and Transfer: To prevent the generation of dust, handle the solid compound with care. Use a spatula for transfers and weigh the material on anti-static weigh paper or in a tared, enclosed container.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent in an appropriate container within the fume hood to avoid splashing.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container should be tightly sealed.

Disposal Plan

Chemical waste containing this compound must be managed as hazardous waste.

  • Waste Segregation and Collection:

    • Solid Waste: All unused solid compound, contaminated weigh paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container designated for halogenated organic solvents.[3][4] Do not mix with non-halogenated waste.[4][5]

    • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.

  • Disposal Method:

    • DO NOT dispose of this chemical down the drain or in regular trash.[6]

    • All waste must be disposed of through a licensed professional waste disposal service in accordance with federal, state, and local regulations.[6] Halogenated organic waste is typically incinerated at high temperatures.[4]

Workflow for Safe Handling of this compound

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handling_weigh Weigh Compound prep_hood->handling_weigh Proceed to Handling handling_transfer Transfer Compound handling_weigh->handling_transfer handling_solution Prepare Solution handling_transfer->handling_solution cleanup_decontaminate Decontaminate Work Area handling_solution->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via Certified Vendor cleanup_segregate->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

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